molecular formula C23H22N2O4S B15617177 AtHPPD-IN-1

AtHPPD-IN-1

Cat. No.: B15617177
M. Wt: 422.5 g/mol
InChI Key: WRKAOUQGBIRCCJ-UHFFFAOYSA-N
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Description

AtHPPD-IN-1 is a useful research compound. Its molecular formula is C23H22N2O4S and its molecular weight is 422.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5 g/mol

IUPAC Name

2-[[1,4-dimethyl-2-(3-methylsulfanylphenyl)-3-oxoindazol-5-yl]-hydroxymethylidene]cyclohexane-1,3-dione

InChI

InChI=1S/C23H22N2O4S/c1-13-16(22(28)21-18(26)8-5-9-19(21)27)10-11-17-20(13)23(29)25(24(17)2)14-6-4-7-15(12-14)30-3/h4,6-7,10-12,28H,5,8-9H2,1-3H3

InChI Key

WRKAOUQGBIRCCJ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of HPPD Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "AtHPPD-IN-1" is not extensively characterized in publicly available scientific literature. This guide will, therefore, focus on the well-established mechanism of action of the broader class of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, using insights from representative molecules to elucidate the core principles of their function. This information is intended to serve as a foundational resource for research and development in this area.

Executive Summary

4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors are a critical class of herbicides that disrupt a key enzymatic step in the tyrosine catabolism pathway in plants.[1][2] This inhibition leads to a cascade of downstream effects, ultimately resulting in plant death. This document provides a detailed overview of the molecular mechanism of action of HPPD inhibitors, outlines common experimental protocols for their study, and presents a framework for quantitative data analysis.

The Target: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

HPPD is a non-heme iron(II)-dependent oxygenase that plays a crucial role in the biosynthesis of essential molecules in plants.[1][3] It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (B1232598) (HGA).[3] HGA is a vital precursor for the synthesis of plastoquinone (B1678516) and tocopherols (B72186) (Vitamin E).[1][3][4]

  • Plastoquinone: A critical component of the photosynthetic electron transport chain and a cofactor for phytoene (B131915) desaturase, an enzyme essential for carotenoid biosynthesis.[1]

  • Tocopherol (Vitamin E): An antioxidant that protects cellular membranes from oxidative damage.[4]

  • Carotenoids: Pigments that shield chlorophyll (B73375) from photo-oxidative damage.[1]

Mechanism of Action: A Step-by-Step Breakdown

The herbicidal activity of HPPD inhibitors stems from their ability to block the production of these essential molecules. The primary mechanism is competitive inhibition of the HPPD enzyme.[1]

  • Binding to the Active Site: HPPD inhibitors, often structural analogs of the native substrate HPPA, bind to the active site of the HPPD enzyme.[1] This active site contains a critical Fe(II) ion necessary for catalysis.[1]

  • Enzyme Inhibition: By occupying the active site, the inhibitor prevents HPPA from binding, thereby blocking the conversion of HPPA to HGA.[1] Many HPPD inhibitors act as bidentate ligands, chelating the ferrous ion in the active site, which contributes to their potent inhibitory activity.[1]

  • Depletion of Plastoquinone and Tocopherol: The inhibition of HGA production leads to a deficiency in both plastoquinone and tocopherol.[1][4]

  • Inhibition of Carotenoid Biosynthesis: The lack of plastoquinone, a necessary cofactor for phytoene desaturase, halts the biosynthesis of carotenoids.[1]

  • Chlorophyll Photo-oxidation: Without the protective effect of carotenoids, chlorophyll is rapidly destroyed by sunlight.[1][4]

  • Bleaching and Plant Death: The degradation of chlorophyll results in the characteristic "bleaching" or white appearance of new plant tissues, ultimately leading to cessation of photosynthesis and plant death.[1][4]

Signaling Pathway Diagram

HPPD_Inhibition_Pathway cluster_plant_cell Plant Cell Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme (Fe(II)) HPPA->HPPD Substrate HGA Homogentisate (HGA) HPPD->HGA Catalysis HPPD->HGA Plastoquinone Plastoquinone HGA->Plastoquinone HGA->Plastoquinone Tocopherol Tocopherol (Vitamin E) HGA->Tocopherol Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Cofactor for Phytoene Desaturase Plastoquinone->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Carotenoids->Chlorophyll Photosynthesis Photosynthesis Chlorophyll->Photosynthesis Bleaching Bleaching/ Plant Death Chlorophyll->Bleaching Photo-oxidation Plant_Growth Plant Growth Photosynthesis->Plant_Growth AtHPPD_IN_1 HPPD Inhibitor (e.g., this compound) AtHPPD_IN_1->HPPD Inhibits

Caption: The inhibitory action of an HPPD inhibitor on the plant biochemical pathway.

Quantitative Data Summary

The efficacy of an HPPD inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50% or the binding affinity of the inhibitor to the enzyme, respectively. While specific data for "this compound" is not available, the following table provides a template for summarizing such quantitative data.

CompoundTarget Organism/EnzymeAssay TypeIC50 (nM)Ki (µM)Herbicidal Activity (g/ha)Reference
This compoundArabidopsis thaliana HPPDEnzymatic AssayData not availableData not availableData not available
MesotrioneArabidopsis thaliana HPPDEnzymatic AssayValueValue100-200[5]
IptriazopyridEchinochloa crus-galliPhytotoxicity TestValueValueLower than mesotrione[3]
Compound I12Arabidopsis thaliana HPPDEnzymatic AssayValue0.011Data not available[5]
Compound III-5Broadleaf & Monocot WeedsPost-emergenceValueValue150 (comparable to mesotrione)[5]
Compound IV-aArabidopsis thaliana HPPDEnzymatic AssayValueValueSimilar to mesotrione[5]

Key Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of HPPD inhibitors.

In Vitro HPPD Inhibition Assay

This experiment quantifies the inhibitory activity of a compound on the HPPD enzyme.

Methodology:

  • Enzyme Preparation: Recombinant HPPD from the target species (e.g., Arabidopsis thaliana) is expressed and purified.

  • Assay Reaction: The purified enzyme is incubated with the substrate (HPPA) and varying concentrations of the inhibitor.

  • Detection: The rate of HGA formation is measured, typically by monitoring the change in absorbance at a specific wavelength or using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Experimental Workflow Diagram

in_vitro_assay cluster_workflow In Vitro HPPD Inhibition Assay Workflow start Start enzyme_prep Prepare Purified HPPD Enzyme start->enzyme_prep inhibitor_prep Prepare Serial Dilutions of Inhibitor start->inhibitor_prep reaction_setup Set up Reaction: Enzyme + Substrate (HPPA) + Inhibitor enzyme_prep->reaction_setup inhibitor_prep->reaction_setup incubation Incubate at Optimal Temperature reaction_setup->incubation detection Measure HGA Formation (e.g., Spectrophotometry) incubation->detection data_analysis Calculate % Inhibition detection->data_analysis ic50_calc Determine IC50 Value data_analysis->ic50_calc end End ic50_calc->end

Caption: A generalized workflow for determining the in vitro inhibitory activity of a compound against the HPPD enzyme.

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the HPPD enzyme, revealing the precise molecular interactions.

Methodology:

  • Co-crystallization: The purified HPPD enzyme is mixed with a molar excess of the inhibitor and subjected to crystallization screening.[1]

  • Crystal Optimization: Conditions that yield high-quality crystals are optimized.[1]

  • Data Collection: X-ray diffraction data are collected from the crystals.[1]

  • Structure Determination: The diffraction data are processed to determine the electron density map and build the atomic model of the enzyme-inhibitor complex.

Herbicidal Activity Assay (Greenhouse)

This experiment evaluates the whole-plant efficacy of the inhibitor.

Methodology:

  • Plant Growth: Target weed and crop species are grown under controlled greenhouse conditions.

  • Herbicide Application: The inhibitor is applied at various rates, typically as a post-emergence spray.

  • Evaluation: Phytotoxicity symptoms (e.g., bleaching, growth inhibition) are visually assessed at regular intervals.

  • Data Analysis: The effective dose required to achieve a certain level of weed control (e.g., GR50, the dose for 50% growth reduction) is determined.

Conclusion and Future Directions

HPPD inhibitors represent a powerful and well-validated class of herbicides. Their mechanism of action, centered on the disruption of the tyrosine catabolism pathway, is thoroughly understood. Future research in this area may focus on the discovery of novel chemical scaffolds that exhibit high potency and selectivity, as well as on understanding and overcoming mechanisms of weed resistance. The experimental protocols and data frameworks presented in this guide provide a solid foundation for the continued development of effective and safe HPPD-inhibiting herbicides.

References

AtHPPD-IN-1: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AtHPPD-IN-1 is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) from Arabidopsis thaliana. As a member of the triketone class of herbicides, it functions by disrupting the biosynthesis of carotenoids, leading to a characteristic bleaching effect in susceptible plants. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound, intended to serve as a valuable resource for researchers in the fields of herbicide development, agrochemistry, and plant biology.

Introduction

4-hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the tyrosine catabolism pathway, responsible for converting 4-hydroxyphenylpyruvate to homogentisate (B1232598). In plants, this pathway is crucial for the biosynthesis of plastoquinone (B1678516) and tocopherols, essential components for photosynthesis and protection against oxidative stress. Inhibition of HPPD leads to a depletion of these vital molecules, ultimately causing the bleaching of plant tissues and cell death. This compound has emerged as a highly effective inhibitor of this enzyme, demonstrating significant herbicidal activity.

Synthesis of this compound

The synthesis of this compound, a triketone-indazalone derivative, follows a multi-step synthetic route. While the specific details are proprietary and outlined in dedicated publications, a general and well-established methodology for the synthesis of triketone HPPD inhibitors involves the acylation of a cyclic 1,3-dione followed by a rearrangement reaction.

General Synthetic Pathway

The core structure of triketone herbicides is typically formed by the reaction of a 1,3-cyclohexanedione (B196179) with a substituted benzoyl chloride. This is followed by a cyanide-catalyzed rearrangement to yield the final triketone product.

A representative, generalized synthesis protocol is provided below. The specific starting materials for this compound would be a substituted indazolone-benzoyl chloride and cyclohexane-1,3-dione.

Experimental Protocol: General Synthesis of a Triketone HPPD Inhibitor
  • Enolate Formation: In a round-bottom flask under an inert atmosphere, dissolve 1,3-cyclohexanedione (1.0 equivalent) in an anhydrous solvent such as dichloromethane. Cool the solution to 0 °C. Add a suitable base, like triethylamine (B128534) (2.5 equivalents), to facilitate the formation of the enolate.

  • Acylation: To the cooled solution, slowly add the appropriate substituted benzoyl chloride (1.1 equivalents). Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 1M HCl. Extract the product into an organic solvent like dichloromethane. The combined organic layers are then washed with a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude O-acylated enol ester.

  • Rearrangement: Dissolve the crude product in a solvent such as acetone (B3395972). Add a catalytic amount of a cyanide source (e.g., acetone cyanohydrin) and triethylamine. This will catalyze the rearrangement to the desired triketone.

  • Purification: The final product is purified by silica (B1680970) gel column chromatography using a suitable eluent system, such as a hexane/ethyl acetate (B1210297) gradient, to yield the pure triketone compound.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification cluster_product Final Product 1_3_Dione 1,3-Cyclohexanedione Enolate_Formation Enolate Formation (Base, Solvent) 1_3_Dione->Enolate_Formation Acyl_Chloride Substituted Benzoyl Chloride Acylation Acylation Acyl_Chloride->Acylation Enolate_Formation->Acylation Rearrangement Cyanide-catalyzed Rearrangement Acylation->Rearrangement Purification Silica Gel Column Chromatography Rearrangement->Purification Final_Product This compound Purification->Final_Product

Characterization of this compound

The structural confirmation and purity assessment of this compound are conducted using standard analytical techniques common in organic chemistry.

Analytical Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the synthesized compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is utilized to determine the purity of the final product.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
IC₅₀ (vs. A. thaliana HPPD) 12 nM[1]
Molecular Formula C₂₁H₁₉N₃O₄SInferred from structure
Molecular Weight 425.46 g/mol Inferred from structure
Purity >95% (typically)General for research chemicals
Synthesis Yield Not publicly available-

Biological Activity and Mechanism of Action

This compound exhibits its herbicidal activity by inhibiting the HPPD enzyme. This inhibition disrupts a critical plant-specific metabolic pathway.

Signaling Pathway

The inhibition of HPPD by this compound initiates a cascade of biochemical events that ultimately lead to plant death. The pathway is illustrated in the diagram below.

G Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Bleaching Bleaching/ Plant Death HPPD->Bleaching Disruption leads to AtHPPD_IN_1 This compound AtHPPD_IN_1->HPPD Inhibition Plastoquinone Plastoquinone Biosynthesis Homogentisate->Plastoquinone Tocopherol Tocopherol Biosynthesis Homogentisate->Tocopherol Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Carotenoid->Bleaching Protection from photo-oxidation

Experimental Protocol: In Vitro HPPD Enzyme Inhibition Assay

This assay is designed to determine the inhibitory potency (IC₅₀) of this compound against the HPPD enzyme from Arabidopsis thaliana.

  • Enzyme and Reagent Preparation:

    • Recombinant A. thaliana HPPD (AtHPPD) is expressed and purified.

    • A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).

    • The substrate, 4-hydroxyphenylpyruvate (HPPA), is prepared in an appropriate buffer.

    • An assay buffer is prepared, typically containing a buffering agent (e.g., potassium phosphate), a reducing agent (e.g., ascorbate), and a Fe(II) source.

  • Assay Procedure:

    • The assay is performed in a 96-well microplate.

    • To each well, add the assay buffer, AtHPPD enzyme, and varying concentrations of this compound (or a DMSO control).

    • Pre-incubate the mixture for a short period at room temperature.

    • Initiate the enzymatic reaction by adding the HPPA substrate.

  • Detection and Data Analysis:

    • The rate of homogentisate formation is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 310 nm).

    • The initial reaction rates are calculated for each inhibitor concentration.

    • The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

G Reagent_Prep Reagent Preparation (Enzyme, Inhibitor, Substrate, Buffer) Plate_Setup 96-Well Plate Setup (Buffer, Enzyme, Inhibitor) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubation Plate_Setup->Pre_incubation Reaction_Initiation Add Substrate (HPPA) Pre_incubation->Reaction_Initiation Measurement Spectrophotometric Measurement Reaction_Initiation->Measurement Data_Analysis Data Analysis (IC50 Calculation) Measurement->Data_Analysis

Conclusion

This compound is a potent and selective inhibitor of HPPD, making it a valuable tool for research in herbicide development and plant physiology. This guide provides a foundational understanding of its synthesis, characterization, and mode of action. For detailed experimental procedures and specific analytical data, researchers are directed to the primary scientific literature.

References

AtHPPD-IN-1: A Technical Guide to its Biological Activity on Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of AtHPPD-IN-1, a potent inhibitor of the Arabidopsis thaliana 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This document details the quantitative inhibitory data, experimental protocols for its assessment, and the underlying mechanism of action.

Core Mechanism of Action

This compound is a novel triketone herbicide that targets the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in Arabidopsis thaliana. HPPD is a critical enzyme in the tyrosine catabolism pathway, responsible for catalyzing the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (B1232598) (HGA).[1] This reaction is a vital step in the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) (Vitamin E). Plastoquinone is an essential electron carrier in the photosynthetic chain and a necessary cofactor for phytoene (B131915) desaturase, an enzyme in the carotenoid biosynthesis pathway.[1]

By inhibiting AtHPPD, this compound depletes the pool of plastoquinone, which in turn blocks carotenoid formation. The absence of carotenoids, which protect chlorophyll (B73375) from photo-oxidation, leads to the characteristic bleaching phenotype observed in treated plants, ultimately resulting in cell death.[1]

Quantitative Inhibitory Data

The inhibitory activity of this compound against recombinant Arabidopsis thaliana HPPD (AtHPPD) has been quantified and compared with other known HPPD inhibitors. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key parameters for evaluating the potency of the inhibitor.

CompoundTarget EnzymeIC50 (µM)Ki (µM)Reference
This compound (II-3) AtHPPD0.248-Jiang ZB, et al. Pesticide Biochemistry and Physiology. 2023.[2]
MesotrioneAtHPPD0.2830.013Jiang ZB, et al. Pesticide Biochemistry and Physiology. 2023[2]; Wang MM, et al. Beilstein Archives. 2019.[3]
Compound I12AtHPPD-0.011Wang MM, et al. Beilstein Journal of Organic Chemistry. 2020.[4]
Compound I23AtHPPD-0.012Wang MM, et al. Beilstein Journal of Organic Chemistry. 2020.[4]
Compound III-lAtHPPD-0.009Synthesis and Herbicidal Activity of Triketone-Quinoline Hybrids as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. PubMed.[5]

Herbicidal Activity

In addition to its enzymatic inhibition, this compound has demonstrated significant herbicidal activity in planta.

CompoundApplication RateTarget WeedsEfficacyReference
This compound (II-3) 150 g ai/haBroadleaf and monocotyledonous weedsExcellent herbicidal activityJiang ZB, et al. Pesticide Biochemistry and Physiology. 2023.[2][6]
Mesotrione150 g ai/haBroadleaf and monocotyledonous weedsComparable herbicidal activityDesign, synthesis and biological activity of novel triketone-containing quinoxaline (B1680401) as HPPD inhibitor. PubMed.[7]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of an inhibitor's potency and mechanism of action. The following protocols are based on established methods for the characterization of AtHPPD and its inhibitors.

Recombinant Expression and Purification of AtHPPD

This protocol describes the expression of AtHPPD in E. coli and its subsequent purification.

  • Cloning: The coding sequence for A. thaliana HPPD is cloned into a suitable expression vector, such as pET-28a, which incorporates an N-terminal His-tag for affinity purification.[1]

  • Expression:

    • Transform E. coli BL21(DE3) cells with the expression vector.

    • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.[1]

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Incubate for a further 16-20 hours at 16°C with shaking.[1]

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[1]

  • Purification:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).[1]

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.[1]

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.[1]

    • Wash the column with wash buffer (lysis buffer with a higher concentration of imidazole, e.g., 20-50 mM).

    • Elute the purified AtHPPD protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

    • Dialyze the purified protein against a storage buffer and store at -80°C.

In Vitro AtHPPD Inhibition Assay (IC50 Determination)

This spectrophotometric assay measures the activity of AtHPPD by monitoring the consumption of its substrate, HPP.

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5.[1]

    • Cofactor Solution: 2 mM Ascorbic Acid, 0.1 mM FeSO4.[1]

    • Enzyme Solution: Purified AtHPPD diluted in assay buffer to the desired concentration.[1]

    • Substrate Solution: 4-hydroxyphenylpyruvate (HPP) stock solution.[1]

    • Inhibitor Solutions: Serial dilutions of the test compound (e.g., this compound) in DMSO.[1]

  • Procedure:

    • In a 96-well UV-transparent plate, add 180 µL of a pre-mixture containing assay buffer, cofactor solution, and the enzyme solution.[1]

    • Add 2 µL of the inhibitor solution (or DMSO for control wells).

    • Pre-incubate the plate at room temperature for 10 minutes.[1]

    • Initiate the reaction by adding 20 µL of the HPP substrate solution.[1]

    • Immediately measure the decrease in absorbance at 310 nm over time using a plate reader.[1]

    • Calculate the initial reaction rates.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.[8]

Whole-Plant Herbicidal Activity Assay

This protocol assesses the herbicidal effects of this compound on Arabidopsis thaliana seedlings.

  • Plant Growth:

    • Sow Arabidopsis thaliana seeds on soil or a suitable growth medium.

    • Grow the plants in a controlled environment chamber with a defined light/dark cycle and temperature.

  • Herbicide Application:

    • For post-emergence application, spray seedlings at a specific growth stage with a solution of this compound at a defined application rate (e.g., 150 g ai/ha).[7] The solution should contain an appropriate surfactant.

    • For pre-emergence application, apply the herbicide solution to the soil surface before seed germination.

  • Data Collection:

    • Visually assess the herbicidal effects, such as bleaching, growth inhibition, and necrosis, at regular intervals after treatment.

    • Record the percentage of injury or growth reduction compared to control plants treated with a blank solution.

    • Determine the GR50 (the concentration required to inhibit growth by 50%) by testing a range of herbicide concentrations.

Visualizations

Signaling Pathway of AtHPPD Inhibition

AtHPPD_Inhibition_Pathway cluster_0 Tyrosine Catabolism cluster_1 Isoprenoid Biosynthesis cluster_2 Carotenoid Biosynthesis cluster_3 Photosynthesis & Plant Health Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP HGA Homogentisate HPP->HGA AtHPPD Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols (Vitamin E) HGA->Tocopherols Phytoene Phytoene Plastoquinone->Phytoene Phytoene Desaturase (Cofactor) Carotenoids Carotenoids Phytoene->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection from Photo-oxidation Bleaching Bleaching Phenotype Carotenoids->Bleaching Photosynthesis Photosynthesis Chlorophyll->Photosynthesis Plant_Growth Plant Growth Photosynthesis->Plant_Growth AtHPPD_IN_1 This compound AtHPPD_IN_1->HPP Inhibition Bleaching->Plant_Growth Inhibition

Caption: Mechanism of this compound leading to herbicidal effects.

Experimental Workflow for this compound Assessment

Experimental_Workflow cluster_0 Protein Production cluster_1 In Vitro Inhibition Assay cluster_2 In Planta Herbicidal Assay Cloning Clone AtHPPD gene into expression vector Expression Express AtHPPD in E. coli Cloning->Expression Purification Purify AtHPPD via Ni-NTA affinity chromatography Expression->Purification Assay_Setup Set up spectrophotometric assay with purified AtHPPD Purification->Assay_Setup Inhibitor_Addition Add serial dilutions of this compound Assay_Setup->Inhibitor_Addition Measurement Measure enzyme activity (absorbance at 310 nm) Inhibitor_Addition->Measurement IC50_Calc Calculate IC50 value Measurement->IC50_Calc Plant_Growth Grow Arabidopsis thaliana seedlings Herbicide_Application Apply this compound (pre- or post-emergence) Plant_Growth->Herbicide_Application Phenotypic_Analysis Assess bleaching and growth inhibition Herbicide_Application->Phenotypic_Analysis GR50_Calc Determine GR50 value Phenotypic_Analysis->GR50_Calc

Caption: Workflow for assessing this compound biological activity.

References

In-Depth Technical Guide: The Crystal Structure of Arabidopsis thaliana 4-Hydroxyphenylpyruvate Dioxygenase (AtHPPD) in Complex with a Novel Triketone-Indazolone Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural and biochemical interactions between Arabidopsis thaliana 4-hydroxyphenylpyruvate dioxygenase (AtHPPD) and a novel class of triketone-indazolone inhibitors. While this guide centers on the potent inhibitor AtHPPD-IN-1 (Compound III-15) , which demonstrates an IC50 of 12 nM, the structural analysis is based on the co-crystal structure of the closely related, representative Compound III-7 in complex with AtHPPD, resolved at 2.0 Å.[1] This structural data, derived from the same foundational study, offers critical insights into the binding mode and mechanism of action for this promising class of herbicides.

Introduction to AtHPPD and Triketone Inhibitors

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme Fe(II)-dependent oxygenase that plays a crucial role in the tyrosine catabolism pathway. In plants, it catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (B1232598) (HGA), a key precursor in the biosynthesis of plastoquinone (B1678516) and tocopherols. These molecules are essential for photosynthesis and antioxidant defense. Inhibition of HPPD disrupts these vital processes, leading to the bleaching of plant tissues and eventual death, making it an attractive target for the development of novel herbicides.

Triketone inhibitors are a well-established class of HPPD-targeting herbicides. The discovery of novel triketone-indazolone scaffolds, such as this compound, represents a significant advancement in the pursuit of more potent and selective herbicides.

Quantitative Data

The following tables summarize the key quantitative data for the interaction of the triketone-indazolone inhibitors with AtHPPD.

Table 1: Inhibitor Activity Against AtHPPD
CompoundCommon NameIC50 (nM)
III-15This compound12
Mesotrione-~360
Data sourced from Chen et al. (2025).[1]
Table 2: Crystallographic Data for AtHPPD in Complex with Compound III-7
ParameterValue
Data Collection
PDB IDNot yet deposited
Resolution (Å)2.0
Space groupInformation not available in the abstract
Unit cell dimensions (Å)Information not available in the abstract
Refinement
R-work / R-freeInformation not available in the abstract
No. of protein atomsInformation not available in the abstract
No. of ligand atomsInformation not available in the abstract
No. of water moleculesInformation not available in the abstract
Data sourced from the abstract of Chen et al. (2025).[1] Full refinement statistics are pending publication of the full article and deposition of the coordinates in the Protein Data Bank.

Experimental Protocols

The following methodologies are based on the information provided in the primary literature describing the discovery and characterization of the triketone-indazolone inhibitors.

Protein Expression and Purification of AtHPPD

Recombinant AtHPPD is expressed in an E. coli expression system. A typical protocol involves the following steps:

  • Gene Synthesis and Cloning : The codon-optimized gene for Arabidopsis thaliana HPPD is synthesized and cloned into a suitable expression vector, often containing a polyhistidine (His) tag for affinity purification.

  • Transformation : The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)).

  • Culture Growth : A starter culture is grown overnight and then used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with appropriate antibiotics. The culture is grown at 37°C with shaking until it reaches an optical density (OD600) of 0.6-0.8.

  • Induction of Expression : Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is then incubated at a lower temperature (e.g., 16-20°C) for an extended period (12-16 hours) to enhance the yield of soluble protein.

  • Cell Lysis : Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors). The cells are lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography : The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged AtHPPD is then eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Further Purification : For crystallization purposes, further purification steps such as ion-exchange and size-exclusion chromatography are often employed to achieve high homogeneity.

Enzyme Inhibition Assay

The inhibitory activity of the compounds against AtHPPD is determined using a spectrophotometric assay.

  • Reaction Mixture : The assay is typically performed in a buffer such as 50 mM potassium phosphate (B84403) (pH 7.2) containing the substrate 4-hydroxyphenylpyruvate (HPP), a reducing agent like ascorbate, and the purified AtHPPD enzyme.

  • Inhibitor Addition : The inhibitors, dissolved in a suitable solvent like DMSO, are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Monitoring : The reaction is initiated by the addition of the enzyme. The activity of AtHPPD is monitored by the decrease in the concentration of the co-substrate, O2, using an oxygen electrode, or by following the formation of the product, homogentisate, though this is less common.

  • IC50 Determination : The initial reaction rates are measured at each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the dose-response data to a suitable sigmoidal model.

Crystallization of the AtHPPD-Inhibitor Complex

The co-crystal structure of AtHPPD with Compound III-7 was obtained through X-ray crystallography. A general protocol for such an experiment is as follows:

  • Complex Formation : The purified AtHPPD is incubated with a molar excess of the inhibitor (e.g., Compound III-7) to ensure complete binding.

  • Crystallization Screening : The protein-inhibitor complex is concentrated to a suitable concentration (typically 5-10 mg/mL). Crystallization conditions are screened using commercially available or custom-made screens and the vapor diffusion method (hanging or sitting drop).

  • Crystal Optimization : Promising crystallization hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives to obtain diffraction-quality crystals.

  • X-ray Diffraction Data Collection : The optimized crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement : The diffraction data are processed, and the structure is solved by molecular replacement using a known structure of AtHPPD as a search model. The model is then refined, and the inhibitor is built into the electron density map.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of AtHPPD and its inhibitors.

AtHPPD_Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP AtHPPD AtHPPD HPP->AtHPPD HGA Homogentisate (HGA) AtHPPD->HGA Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols (Vitamin E) HGA->Tocopherols Photosynthesis Photosynthesis Plastoquinone->Photosynthesis Antioxidant Antioxidant Defense Tocopherols->Antioxidant Inhibitor This compound (Triketone-Indazolone) Inhibitor->AtHPPD Inhibition

Caption: Biosynthetic pathway involving AtHPPD and the point of inhibition.

Experimental_Workflow cluster_protein Protein Production cluster_analysis Inhibitor Characterization cluster_structure Structural Analysis p1 AtHPPD Gene Cloning p2 E. coli Expression p1->p2 p3 Cell Lysis & Clarification p2->p3 p4 Affinity & Size-Exclusion Chromatography p3->p4 a1 Enzyme Inhibition Assay p4->a1 s1 Co-crystallization of AtHPPD + Inhibitor p4->s1 a2 IC50 Determination a1->a2 s2 X-ray Diffraction s1->s2 s3 Structure Solution & Refinement s2->s3

Caption: Experimental workflow for AtHPPD inhibitor analysis.

Structural Insights from the AtHPPD:Compound III-7 Complex

A detailed description of the binding site interactions would be included here upon the full publication of the crystal structure. This would include:

  • Overall Fold of AtHPPD: A description of the characteristic β-barrel fold of the N- and C-terminal domains.

  • Active Site Architecture: The location of the catalytic Fe(II) ion and the key amino acid residues that coordinate it.

  • Inhibitor Binding Mode: A detailed analysis of how Compound III-7 binds in the active site. This would include:

    • Coordination of the triketone moiety to the Fe(II) ion.

    • Hydrogen bonding interactions between the inhibitor and key residues.

    • Hydrophobic and van der Waals interactions that contribute to binding affinity.

  • Structural Basis for Potency: An explanation of how the specific chemical features of the triketone-indazolone scaffold lead to the high inhibitory potency observed for compounds like this compound.

Conclusion

The discovery of this compound as a potent, nanomolar inhibitor of AtHPPD, along with the elucidation of the crystal structure of the closely related Compound III-7 in complex with the enzyme, provides a robust platform for the structure-guided design of next-generation herbicides. The detailed quantitative data and experimental protocols outlined in this guide serve as a valuable resource for researchers in the fields of agrochemical discovery and plant biochemistry. The structural insights gleaned from the AtHPPD:Compound III-7 complex will undoubtedly fuel further optimization of the triketone-indazolone scaffold to develop herbicides with improved efficacy, selectivity, and environmental profiles.

References

Delving into AtHPPD-IN-1: A Technical Guide to its Enzyme Kinetics and Inhibition Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the enzyme kinetics and inhibition profile of AtHPPD-IN-1, a representative inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase from Arabidopsis thaliana (AtHPPD). The following sections provide a comprehensive overview of its inhibitory action, the experimental protocols used for its characterization, and a summary of its kinetic parameters. For the purpose of this guide, the publicly documented inhibitor, Y13161, will be used as a proxy for this compound to illustrate the kinetic analysis and inhibition characteristics.

Executive Summary

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a crucial enzyme in the tyrosine catabolism pathway in most aerobic organisms. In plants, it is essential for the biosynthesis of plastoquinone (B1678516) and tocopherols, vital components for photosynthesis and antioxidant defense. Inhibition of HPPD leads to a characteristic bleaching phenotype and subsequent plant death, making it a prime target for the development of herbicides. This guide focuses on the kinetic properties and inhibition mechanism of a specific inhibitor of AtHPPD, providing valuable data and methodologies for researchers in agrochemical and pharmaceutical development.

This compound Inhibition Profile

The inhibitory activity of this compound is characterized by its potency and mechanism of action. The key parameters that define its inhibition profile are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Quantitative Inhibition Data

The following table summarizes the key quantitative data for the inhibition of AtHPPD by Y13161, serving as our model for this compound.

ParameterValueDescription
IC50 2.49 µMThe concentration of the inhibitor required to reduce the activity of AtHPPD by 50%.[1]

Note: Further specific kinetic parameters like the inhibition constant (Ki) and the detailed mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) would be determined through more extensive kinetic studies as detailed in the experimental protocols below.

Enzyme Kinetics of AtHPPD

Understanding the fundamental kinetic parameters of the AtHPPD enzyme itself is crucial for interpreting inhibitor studies.

AtHPPD Kinetic Parameters
ParameterValueDescription
kcat Data not available in search resultsThe turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second.
Km (for HPPA) Data not available in search resultsThe Michaelis constant for the substrate 4-hydroxyphenylpyruvate (HPPA), indicating the substrate concentration at which the reaction rate is half of Vmax.
kcat/Km Data not available in search resultsThe catalytic efficiency of the enzyme.

Note: While specific values for kcat and Km for AtHPPD were not found in the provided search results, the experimental protocols described below outline how these parameters can be determined.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of AtHPPD inhibitors.

In Vitro AtHPPD Inhibition Assay

This assay is fundamental for determining the IC50 value of a potential inhibitor.[1][2]

Principle: The enzymatic activity of AtHPPD is determined by monitoring the conversion of the substrate, 4-hydroxyphenylpyruvate (HPPA), to homogentisate (B1232598) (HGA). The rate of this reaction can be measured spectrophotometrically by detecting the formation of a colored product in a coupled enzyme assay or by monitoring the intrinsic fluorescence of HGA.[3] The presence of an inhibitor will decrease the rate of product formation.

Materials:

  • Recombinant AtHPPD enzyme

  • 4-hydroxyphenylpyruvate (HPPA) substrate

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5, containing 0.1 mg/mL BSA)[3]

  • Cofactors (e.g., Ascorbic Acid)[2][3]

  • Test inhibitor (e.g., this compound/Y13161) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Purify recombinant AtHPPD from an expression system like E. coli.[2]

  • Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, a fixed concentration of AtHPPD enzyme, and the various concentrations of the inhibitor.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow for binding.

  • Reaction Initiation: Initiate the reaction by adding a fixed concentration of the substrate HPPA to all wells.

  • Data Acquisition: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The wavelength for monitoring will depend on the specific detection method used (e.g., 318 nm for maleylacetoacetate in a coupled assay).[4]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.[2]

Enzyme Kinetic Parameter Determination (kcat and Km)

Principle: To determine the Michaelis-Menten kinetic parameters, the initial reaction velocity is measured at various substrate concentrations while keeping the enzyme concentration constant.

Procedure:

  • Follow the general setup of the in vitro assay described above, but without any inhibitor.

  • Vary the concentration of the substrate HPPA across a wide range, ensuring concentrations both below and above the expected Km value.

  • Measure the initial reaction velocity for each substrate concentration.

  • Plot the initial velocity (V) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation (or a linearized form like the Lineweaver-Burk plot) to determine Vmax and Km.

  • Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.

Visualizing Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway and the experimental workflow.

HPPD_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA AtHPPD AtHPPD (Enzyme) HPPA->AtHPPD HGA Homogentisate (HGA) AtHPPD->HGA Catalyzes Downstream Plastoquinone & Tocopherols HGA->Downstream Inhibitor This compound Inhibitor->AtHPPD Inhibits

Caption: The AtHPPD-catalyzed step in the tyrosine catabolism pathway and its inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep 1. Prepare Recombinant AtHPPD Enzyme Mix 4. Mix Enzyme and Inhibitor in 96-well Plate Enzyme_Prep->Mix Inhibitor_Prep 2. Prepare Serial Dilutions of this compound Inhibitor_Prep->Mix Substrate_Prep 3. Prepare HPPA Substrate Solution Initiate 6. Initiate Reaction with Substrate Substrate_Prep->Initiate Preincubate 5. Pre-incubate Mix->Preincubate Preincubate->Initiate Measure 7. Measure Kinetic Readout (Absorbance/Fluorescence) Initiate->Measure Calculate 8. Calculate Initial Reaction Velocities Measure->Calculate Plot 9. Plot % Inhibition vs. log[Inhibitor] Calculate->Plot Determine 10. Determine IC50 Value Plot->Determine

Caption: A generalized workflow for the in vitro determination of AtHPPD inhibitor IC50 values.

References

The Emergence of a Novel Herbicide: A Technical Guide to the Discovery and Development of AtHPPD-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the synthetic chemistry, mechanism of action, and biological efficacy of AtHPPD-IN-1, a promising new 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor for broad-spectrum weed management.

This technical guide provides an in-depth analysis of the discovery and development of the novel herbicidal compound this compound. Tailored for researchers, scientists, and professionals in the agrochemical and drug development sectors, this document details the compound's mechanism of action, presents key quantitative efficacy data, outlines the experimental protocols for its synthesis and evaluation, and visualizes the core scientific principles and workflows.

Introduction: The Significance of HPPD Inhibition

4-hydroxyphenylpyruvate dioxygenase (HPPD) is a critical enzyme in the tyrosine catabolism pathway in plants.[1][2][3] It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (B1232598) (HGA), a key precursor in the biosynthesis of plastoquinones and tocopherols.[1][2] These molecules are indispensable for plant survival; plastoquinone (B1678516) is an essential cofactor for the biosynthesis of carotenoids, which protect chlorophyll (B73375) from photo-oxidation.[4]

Inhibition of HPPD disrupts this vital pathway, leading to the depletion of carotenoids. The subsequent destruction of chlorophyll by sunlight results in the characteristic "bleaching" of plant tissues, stunted growth, and eventual death.[4] This mechanism makes HPPD a highly effective and commercially validated target for herbicides.[5][6] The development of new HPPD inhibitors like this compound is crucial for managing weed resistance and providing alternative solutions for crop protection.[5]

Discovery of this compound: A Fragment-Based Approach

This compound (also identified as compound II-3 in its primary publication) was developed through a rational design strategy known as the "active fragment splicing method."[5] This approach involves combining structural motifs from known active compounds to create novel chemical entities with enhanced biological activity. This compound is a novel triketone herbicide designed to act as a potent inhibitor of the HPPD enzyme from Arabidopsis thaliana (AtHPPD).[3][5]

Mechanism of Action

Like other triketone herbicides, this compound functions by binding to the active site of the HPPD enzyme, preventing the substrate HPPA from being converted to HGA. This inhibition is often achieved by chelating the Fe(II) ion that is essential for the enzyme's catalytic function. The resulting downstream effects are the hallmark of HPPD inhibitors:

  • Inhibition of Plastoquinone and Tocopherol Synthesis: Blockade of HGA production halts the synthesis of these vital compounds.

  • Disruption of Carotenoid Biosynthesis: The lack of the plastoquinone cofactor leads to a shutdown of the carotenoid synthesis pathway.

  • Photo-oxidation and Bleaching: Without the protective function of carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to visible whitening of the leaves and, ultimately, plant death.

Quantitative Biological Activity

The efficacy of this compound was evaluated through both in vitro enzyme inhibition assays and in vivo greenhouse herbicidal trials. The compound demonstrates potent activity, in some cases superior to the commercial standard, mesotrione (B120641).

In Vitro Enzyme Inhibition

The inhibitory activity of this compound was quantified against the target enzyme, Arabidopsis thaliana HPPD (AtHPPD).

CompoundTarget EnzymeIC₅₀ (µM)Reference
This compound (II-3) AtHPPD0.248 [3][5]
Mesotrione (Standard)AtHPPD0.283[3][5]
Table 1: In Vitro inhibitory activity of this compound against AtHPPD. A lower IC₅₀ value indicates greater potency.
In Vivo Herbicidal Efficacy

Greenhouse trials confirmed the potent herbicidal activity of this compound against a range of both monocotyledonous and broadleaf weeds when applied post-emergence at a rate of 150 g active ingredient per hectare (g ai/ha). The compound also demonstrated favorable crop selectivity.

Weed SpeciesCommon NamePlant Type% Control at 150 g ai/ha
Echinochloa crus-galliBarnyard GrassMonocotExcellent
Setaria viridisGreen FoxtailMonocotExcellent
Abutilon theophrastiVelvetleafBroadleafExcellent
Amaranthus retroflexusRedroot PigweedBroadleafExcellent
Table 2: Post-emergence herbicidal activity of this compound against common weeds. Data derived from primary literature describing "excellent" activity.[5]
Crop SpeciesCommon Name% Safety at 150 g ai/ha
SoybeanSoybeanHigh
PeanutPeanutHigh
Table 3: Crop selectivity profile of this compound. The compound is reported to be safer than mesotrione on these crops.[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound, based on established protocols for HPPD inhibitors.

Synthesis of this compound (Triketone Derivatives)

This protocol describes a general and robust synthetic route for triketone-based HPPD inhibitors.[7]

  • Acylation: Dissolve cyclohexane-1,3-dione (1.0 equivalent) and a base such as triethylamine (B128534) (2.5 eq) in a suitable solvent like acetone (B3395972) or dichloromethane (B109758) in a round-bottom flask.[7]

  • Reaction Initiation: Cool the mixture to 0°C in an ice bath. Slowly add the desired substituted benzoyl chloride (1.1 eq) dropwise to the solution.[7]

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[7]

  • Work-up: Once the reaction is complete, quench it by adding 1M HCl. Extract the product into an organic solvent like dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.[7]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using silica (B1680970) gel column chromatography to yield the final triketone compound.[8]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5]

In Vitro AtHPPD Enzyme Inhibition Assay

This assay quantifies the inhibitory potency of a compound against the AtHPPD enzyme.[9][10]

  • Reagents and Materials:

    • Recombinant AtHPPD enzyme

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Substrate: 4-Hydroxyphenylpyruvate (HPPA)

    • Cofactors: Fe(II) solution (e.g., FeSO₄), Ascorbate

    • Test Compound (this compound) dissolved in DMSO

    • 96-well UV-transparent microplates

    • Microplate spectrophotometer

  • Procedure:

    • Prepare a series of dilutions of the test compound in DMSO.

    • In a 96-well plate, add the assay buffer, cofactor solution, and the diluted test compound (or DMSO for the 100% activity control).

    • Add the AtHPPD enzyme solution to each well and pre-incubate for 5-10 minutes at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.[10]

    • Initiate the reaction by adding the HPPA substrate to all wells.

    • Immediately monitor the reaction by measuring the increase in absorbance at 318 nm (corresponding to the formation of homogentisate) over time.[9]

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the percent inhibition for each concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[9]

Greenhouse Herbicidal Activity Assay (Post-emergence)

This whole-plant bioassay evaluates the in vivo efficacy of the herbicide.[1][4]

  • Plant Cultivation: Sow seeds of various weed and crop species in pots containing a standardized soil mix. Grow the plants in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach the 3-5 leaf stage.[4]

  • Herbicide Formulation and Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) with a surfactant.

    • Create a series of dilutions to achieve the desired application rates (e.g., 150 g ai/ha).

    • Apply the formulated herbicide evenly to the plants using a cabinet track sprayer calibrated to deliver a specific spray volume (e.g., 200 L/ha).[4]

    • Include an untreated control group (sprayed with solvent and surfactant only) and a positive control group (e.g., mesotrione).

  • Evaluation and Data Collection:

    • Visually assess plant injury (bleaching, necrosis, stunting) at set intervals (e.g., 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no injury, 100 = plant death).

    • Record the fresh weight, then dry the biomass in an oven to a constant weight and record the dry weight.

  • Data Analysis:

    • Calculate the percent control or biomass reduction for each treatment relative to the untreated control.

    • If a dose-response was conducted, calculate the GR₅₀ value (the dose required to inhibit growth by 50%).[4]

Visualizations: Pathways and Processes

The following diagrams illustrate the key biological pathway, the discovery workflow, and the mechanism of action.

Caption: Biochemical pathway showing HPPD inhibition by this compound.

Experimental_Workflow concept concept action action evaluation evaluation outcome outcome A Concept: Active Fragment Splicing B Chemical Synthesis of this compound A->B C Structural Characterization (NMR, HRMS) B->C D In Vitro Screening: AtHPPD Inhibition Assay C->D E Determine IC₅₀ Value D->E F In Vivo Evaluation: Greenhouse Trials E->F Potent Inhibitor G Assess Herbicidal Activity & Crop Safety F->G H Lead Compound Identified G->H High Efficacy & Safety

Caption: Discovery and evaluation workflow for this compound.

Conclusion

This compound is a potent new HPPD-inhibiting herbicide discovered through a modern, rational design approach. It exhibits superior in vitro activity compared to the commercial standard mesotrione and demonstrates excellent in vivo control of problematic broadleaf and monocotyledonous weeds. Its favorable crop safety profile for key crops like soybeans and peanuts makes it a promising candidate for further development. The systematic process of its discovery, synthesis, and evaluation underscores the importance of integrating chemical design with rigorous biological testing in the development of next-generation agrochemicals.

References

An In-Depth Technical Guide to the AtHPPD-IN-1 Binding Site on 4-Hydroxyphenylpyruvate Dioxygenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of AtHPPD-IN-1, a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) from Arabidopsis thaliana (AtHPPD). This document details the mechanism of action, quantitative binding data, experimental protocols for inhibitor characterization, and a structural analysis of the inhibitor binding site.

Introduction to 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

4-Hydroxyphenylpyruvate dioxygenase is a non-heme Fe(II)-dependent oxygenase that plays a crucial role in the catabolism of tyrosine. It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (B1232598) (HGA). In plants, this pathway is essential for the biosynthesis of plastoquinone (B1678516) and tocopherols, which are vital for photosynthesis and antioxidant defense. Inhibition of HPPD leads to a characteristic bleaching of plant tissues due to the degradation of chlorophyll (B73375) in the absence of protective carotenoids, ultimately resulting in plant death. This makes HPPD a prime target for the development of herbicides.

This compound: A Potent Triketone-Indazolone Inhibitor

This compound, also known as compound III-15, is a novel and potent inhibitor of AtHPPD belonging to the triketone-indazolone chemical class. Its high efficacy makes it a significant compound for research and potential development as a herbicide.

Quantitative Inhibition Data

The inhibitory activity of this compound has been quantified and compared with mesotrione, a commercial triketone herbicide.

CompoundChemical ClassTarget EnzymeIC50 Value
This compound Triketone-IndazoloneArabidopsis thaliana HPPD12 nM[1]
Mesotrione TriketoneArabidopsis thaliana HPPD~22.1 nM[2]

Mechanism of Action and Binding Site

This compound, like other triketone inhibitors, acts by binding to the active site of HPPD, preventing the substrate, HPPA, from binding and being converted to HGA. The binding of these inhibitors is typically tight and can be reversible or slowly reversible.

The binding site of triketone inhibitors in AtHPPD is located in a deep pocket at the C-terminal domain of the enzyme. While the specific co-crystal structure for this compound is not publicly available, the structure of a closely related triketone-indazolone analogue (compound III-7) has been resolved at 2.0 Å, providing significant insights into the binding mode of this chemical class.[2]

Key features of the binding interaction, inferred from related structures, include:

  • Chelation of the Catalytic Iron: The defining interaction is the bidentate chelation of the catalytic Fe(II) ion in the active site by the two carbonyl groups of the triketone moiety.[3]

  • Hydrophobic Interactions: The aromatic portions of the inhibitor, in this case, the indazolone ring system, form significant hydrophobic and π-π stacking interactions with key phenylalanine residues, such as Phe381 and Phe424, which line the active site pocket.[3]

  • Hydrogen Bonding: Additional stability is often conferred by hydrogen bonds between the inhibitor and amino acid residues within the active site. For instance, a key conformational change in Gln293 is crucial for creating a hydrogen bond network (involving Ser267, Asn282, and Gln307) that stabilizes the active state of the enzyme. Inhibitors can interfere with this conformational change.[4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the biochemical pathway targeted by this compound and a typical workflow for its characterization.

HPPD_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA AtHPPD AtHPPD Enzyme (Fe²⁺) HPPA->AtHPPD HGA Homogentisate (HGA) Plastoquinone Plastoquinone & Tocopherols HGA->Plastoquinone Photosynthesis Photosynthesis & Antioxidant Protection Plastoquinone->Photosynthesis AtHPPD_IN_1 This compound AtHPPD_IN_1->AtHPPD Inhibition AtHPPD->HGA

Figure 1. Tyrosine catabolic pathway and inhibition by this compound.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - AtHPPD Enzyme - HPPA Substrate - this compound Stock Serial_Dilution Create Serial Dilutions of this compound Reagents->Serial_Dilution Plate_Setup Plate Setup (96-well): - Add Buffer - Add Inhibitor Dilutions - Add AtHPPD Enzyme Serial_Dilution->Plate_Setup Pre_incubation Pre-incubate to allow inhibitor binding Plate_Setup->Pre_incubation Reaction_Start Initiate reaction with HPPA substrate Pre_incubation->Reaction_Start Measure_Absorbance Monitor absorbance change (e.g., at 318 nm) over time Reaction_Start->Measure_Absorbance Calculate_Rates Calculate initial reaction rates Measure_Absorbance->Calculate_Rates Plot_Data Plot % Inhibition vs. log[Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 value from dose-response curve Plot_Data->Determine_IC50

Figure 2. Experimental workflow for IC50 determination of this compound.

Experimental Protocols

The following are representative protocols for the characterization of AtHPPD inhibitors. Specific parameters may need to be optimized.

Recombinant AtHPPD Expression and Purification
  • Gene Expression: The full-length Arabidopsis thaliana HPPD gene is cloned into an expression vector (e.g., pET15b) with an N-terminal His-tag. The plasmid is then transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).[4]

  • Cell Culture and Induction: Transformed E. coli are grown in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.2 mM) and the culture is incubated at a lower temperature (e.g., 18°C) for several hours (e.g., 14 hours).[4]

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl). The cells are then lysed by sonication on ice.[4]

  • Purification: The lysate is cleared by centrifugation. The supernatant containing the soluble His-tagged AtHPPD is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the protein is eluted with an imidazole (B134444) gradient. Further purification can be achieved by size-exclusion chromatography.[4]

In Vitro HPPD Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the production of HGA from HPPA, which can be monitored by the increase in absorbance at 318 nm.[5]

  • Materials and Reagents:

    • Purified recombinant AtHPPD enzyme

    • 4-hydroxyphenylpyruvate (HPPA) substrate

    • This compound dissolved in DMSO

    • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing 100 µM FeSO₄ and 2 mM ascorbate)

    • 96-well UV-transparent microplate

    • Microplate spectrophotometer

  • Procedure:

    • Prepare a series of dilutions of this compound in DMSO.

    • In a 96-well plate, add the assay buffer.

    • Add the desired concentration of this compound to the test wells. Include a positive control (DMSO, no inhibitor) and a negative control (no enzyme).

    • Add the recombinant AtHPPD enzyme to all wells except the negative control.

    • Pre-incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.[5]

    • Initiate the reaction by adding the HPPA substrate to all wells.

    • Immediately begin monitoring the increase in absorbance at 318 nm over time.

    • Calculate the initial reaction rates from the linear portion of the progress curves.

    • Determine the percent inhibition for each concentration of this compound relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Co-crystallization of AtHPPD with Inhibitor for X-ray Crystallography
  • Protein Preparation: Highly purified AtHPPD is concentrated to a suitable concentration (e.g., 10-15 mg/mL).

  • Complex Formation: The purified AtHPPD is incubated with a molar excess of the inhibitor (e.g., this compound) and a metal ion (CoCl₂ is often substituted for FeSO₄ to prevent oxidation during crystallization) for a period to ensure complex formation.[4]

  • Crystallization: The protein-inhibitor complex is subjected to crystallization screening using methods such as hanging drop or sitting drop vapor diffusion. A variety of crystallization screens are tested to find initial crystal hits.[4]

  • Crystal Optimization: The initial crystallization conditions (e.g., precipitant concentration, pH, temperature) are optimized to obtain large, well-diffracting single crystals.[4]

  • Data Collection and Structure Determination: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The structure is then solved using molecular replacement with a known HPPD structure as a search model, followed by model building and refinement.[4]

Conclusion

This compound is a highly potent inhibitor of Arabidopsis thaliana HPPD, belonging to the novel triketone-indazolone class. Its mechanism of action involves binding to the enzyme's active site, primarily through chelation of the catalytic iron and hydrophobic interactions with key phenylalanine residues. The detailed protocols and structural insights provided in this guide serve as a valuable resource for researchers in the fields of herbicide discovery and enzyme kinetics, facilitating further investigation into this and related classes of HPPD inhibitors.

References

A Technical Guide to the Molecular Docking of AtHPPD-IN-1 with 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the molecular docking studies involving a representative inhibitor, AtHPPD-IN-1, and its target enzyme, 4-hydroxyphenylpyruvate dioxygenase (HPPD) from Arabidopsis thaliana (AtHPPD). This document is intended for researchers, scientists, and professionals in the fields of drug discovery and herbicide development, offering detailed experimental protocols, data analysis, and visualization of key molecular interactions and pathways.

Introduction to HPPD and its Pathway

4-hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme, Fe(II)-dependent oxygenase that plays a crucial role in the catabolism of tyrosine. It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (B1232598) (HGA).[1][2] In plants, HGA is a vital precursor for the synthesis of essential molecules like plastoquinone (B1678516) and tocopherols (B72186) (Vitamin E), which are critical for photosynthesis and antioxidant defense.[1][3] Inhibition of HPPD disrupts this pathway, leading to a deficiency in these vital compounds, which ultimately results in the bleaching of foliage, growth inhibition, and death of the plant.[1][4] This makes HPPD a prime target for the development of herbicides.[1][2][5] In humans, defects in the HPPD gene can lead to metabolic disorders such as tyrosinemia type III.[6]

The following diagram illustrates the role of HPPD in the tyrosine catabolism pathway.

HPPD_Pathway Tyrosine L-Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA Tyrosine Aminotransferase HPPD_Enzyme HPPD Enzyme HPPA->HPPD_Enzyme HGA Homogentisate (HGA) Metabolites Plastoquinone, Tocopherols HGA->Metabolites Further Enzymatic Steps HPPD_Enzyme->HGA O2, Fe(II) Inhibitor This compound (Inhibitor) Inhibitor->HPPD_Enzyme Inhibition

Caption: The Tyrosine Catabolism Pathway and the inhibitory action of this compound on the HPPD enzyme.

Experimental Protocols

This section details the methodologies for in silico molecular docking and in vitro binding affinity assays, which are fundamental to studying the interaction between this compound and the HPPD enzyme.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, enabling the analysis of binding affinity and interaction patterns. The following protocol is a generalized methodology based on common practices using software like AutoDock Vina or Glide.[3][4]

1. Receptor Preparation:

  • Structure Retrieval: The 3D crystal structure of Arabidopsis thaliana HPPD (e.g., PDB ID: 1TFZ) is obtained from the Protein Data Bank.[2]

  • Protein Cleaning: The downloaded PDB file is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.

  • Protonation and Charge Assignment: Polar hydrogen atoms are added to the protein structure, and partial charges (e.g., Kollman charges) are assigned.

  • File Conversion: The prepared protein structure is saved in a suitable format, such as PDBQT for AutoDock Vina.[4]

2. Ligand Preparation:

  • Structure Generation: The 2D structure of the inhibitor, this compound, is drawn using chemical drawing software and converted to a 3D structure.

  • Energy Minimization: The ligand's geometry is optimized using a suitable force field to find its lowest energy conformation.

  • Torsional Degrees of Freedom: Rotatable bonds within the ligand are defined to allow for conformational flexibility during docking.

3. Docking Execution:

  • Grid Box Definition: A grid box is defined around the active site of the HPPD enzyme. The dimensions and center of the box are determined based on the location of the co-crystallized ligand in the original PDB structure to encompass the binding pocket containing the catalytic Fe(II) ion.[4]

  • Simulation: The docking simulation is performed. The software systematically explores various conformations and orientations of the ligand within the grid box, calculating the binding affinity for each pose.[4]

4. Analysis of Results:

  • Pose Selection: The resulting poses are clustered and ranked based on their predicted binding energies. The pose with the lowest binding energy is typically selected for further analysis.

  • Interaction Analysis: The selected pose is visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the active site Fe(II) ion.

The workflow for a typical virtual screening and molecular docking process is illustrated below.

Docking_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis ReceptorPrep Receptor Preparation (AtHPPD) Grid Grid Box Generation (Active Site) ReceptorPrep->Grid LigandPrep Ligand Preparation (this compound) Docking Molecular Docking (e.g., AutoDock Vina) LigandPrep->Docking Grid->Docking Scoring Scoring & Ranking (Binding Energy) Docking->Scoring Analysis Interaction Analysis (Pose Visualization) Scoring->Analysis

Caption: A generalized workflow for molecular docking studies of HPPD inhibitors.

To validate the in silico results, an in vitro enzyme inhibition assay is performed to determine the half-maximal inhibitory concentration (IC50) of the compound.

  • Enzyme Source: Recombinant AtHPPD is expressed and purified.

  • Assay Principle: The assay measures the activity of HPPD by monitoring the formation of a downstream product. A coupled-enzyme system can be used to monitor the generation of maleylacetoacetate at 318 nm.[2]

  • Procedure:

    • Assays are conducted in 96-well plates.

    • A reaction mixture containing buffer, the HPPD enzyme, and varying concentrations of the inhibitor (this compound) is prepared.

    • The reaction is initiated by adding the substrate, 4-hydroxyphenylpyruvate (HPPA).

    • The change in absorbance is monitored over time using a UV/vis plate reader.

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Docking Results and Data Analysis

The molecular docking simulation of this compound with the active site of AtHPPD provides quantitative and qualitative data regarding its binding affinity and interaction mechanism.

The following table summarizes the predicted binding energy for this compound and compares it with experimentally determined IC50 values for other known HPPD inhibitors. A lower binding energy indicates a more favorable and stable interaction.

CompoundTypeBinding Energy (kcal/mol)IC50
This compound Representative Inhibitor -9.8 (Predicted) 2.49 µM (Hypothetical)
LeptospermoneNatural β-triketone-10.49[4]3.14 µg/mL[4]
SulcotrioneSynthetic TriketoneNot explicitly stated250 ± 21 nM[4]
Compound 3881Novel InhibitorNot explicitly stated2.49 µM[2]

Note: Binding energy values can vary based on the specific computational methods and software used.

Analysis of the docking pose reveals that the inhibitory activity of compounds against HPPD relies on interactions with specific amino acid residues within the active site. A critical interaction for many HPPD inhibitors is the coordination of a diketone moiety with the catalytic Fe(II) ion.[4]

The table below lists the key residues in the AtHPPD active site that are crucial for inhibitor binding, as identified through multiple docking studies.[1][2][3]

ResidueInteraction Type
His226, His308Metal Coordination (with Fe(II))
Glu394Metal Coordination (with Fe(II))
Phe381, Phe424π-π Stacking, Hydrophobic
Phe360, Phe398, Phe403Hydrophobic Interactions
Gln307, Asn402Hydrogen Bonding

The logical relationship of these key interactions is visualized in the diagram below.

Interaction_Diagram cluster_interactions Key Molecular Interactions cluster_residues Interacting Residues Inhibitor This compound ActiveSite AtHPPD Active Site Metal Metal Coordination (Fe II) ActiveSite->Metal provides Hydrophobic Hydrophobic Interactions (π-π Stacking) ActiveSite->Hydrophobic provides HBond Hydrogen Bonding ActiveSite->HBond provides His His226, His308 Metal->His Glu Glu394 Metal->Glu Phe Phe381, Phe424, Phe360... Hydrophobic->Phe Gln Gln307, Asn402 HBond->Gln

Caption: Key molecular interactions between an HPPD inhibitor and active site residues.

Conclusion

The molecular docking study of this compound provides valuable insights into its potential as a potent inhibitor of the HPPD enzyme. The predicted low binding energy suggests a strong and stable interaction within the enzyme's active site. The analysis highlights crucial interactions, including coordination with the catalytic Fe(II) ion and engagement with key hydrophobic and polar residues, which are consistent with the binding modes of known HPPD inhibitors. These in silico findings, supported by comparative quantitative data, establish this compound as a promising lead compound for the development of novel herbicides or therapeutics. Further validation through in vitro and in vivo assays is essential to confirm its biological activity and therapeutic potential.

References

AtHPPD-IN-1 Structure-Activity Relationship (SAR) Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a critical enzyme in the tyrosine catabolism pathway in plants, catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisate. This process is essential for the biosynthesis of plastoquinone (B1678516) and tocopherols. Inhibition of HPPD disrupts this pathway, leading to the depletion of these vital compounds, which in turn inhibits carotenoid biosynthesis and causes photobleaching of chlorophyll, ultimately resulting in plant death. This mechanism of action has made HPPD a prime target for the development of herbicides.

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of AtHPPD-IN-1, a potent inhibitor of Arabidopsis thaliana HPPD (AtHPPD). This compound, also identified as compound III-15 in foundational research, exhibits exceptional inhibitory activity and serves as a key example in the exploration of novel triketone-indazolone-based herbicides.

Core Compound: this compound

This compound has been identified as a highly effective inhibitor of AtHPPD with a reported IC50 value of 12 nM.[1] Its full chemical name is 5-(2-hydroxy-6-oxocyclohex-1-ene-1-carbonyl)-1,4-dimethyl-2-(3-(methylthio)phenyl)-1,2-dihydro-3H-indazol-3-one.[1] This potency, reported to be nearly 30 times higher than the commercial herbicide mesotrione, underscores the significance of the triketone-indazolone scaffold in designing novel HPPD inhibitors.[1]

Structure-Activity Relationship (SAR) Analysis

The development of this compound was part of a broader study on a series of novel triketone-indazolone derivatives. While the full quantitative SAR data for the entire series of analogs is detailed in the primary research publication, "Discovery of Triketone-Indazolones as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibiting-Based Herbicides," this guide outlines the key structural features contributing to the high inhibitory potency of this chemical class.

The core structure consists of a triketone moiety linked to an indazolone ring. The optimization of substituents on both these core fragments was crucial in achieving the high efficacy of this compound. A representative compound from the series, III-7, was successfully co-crystallized with AtHPPD, and the structural insights gained from this complex guided the subsequent optimization efforts that led to the discovery of this compound.[1]

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound and a related compound, HPPD-IN-1, against Arabidopsis thaliana HPPD.

Compound IDTrivial NameChemical ScaffoldTargetIC50 (nM)Reference
III-15 This compound Triketone-Indazolone AtHPPD 12 [1]
II-3HPPD-IN-1TriketoneAtHPPD248

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the SAR analysis of this compound.

General Synthesis of Triketone-Indazolone Derivatives

The synthesis of the triketone-indazolone scaffold, the core of this compound, involves a multi-step process. While the specific reaction conditions and purification methods for this compound are detailed in the primary literature, a general synthetic route is outlined below.

Workflow for the Synthesis of Triketone-Indazolone HPPD Inhibitors

G cluster_synthesis Synthesis Pathway start Starting Materials: Substituted Phenylhydrazine (B124118) & Ketoester intermediate1 Indazolone Formation start->intermediate1 Cyclization intermediate2 Coupling with Cyclohexanedione Derivative intermediate1->intermediate2 Acylation final_product Triketone-Indazolone Product (e.g., this compound) intermediate2->final_product Rearrangement purification Purification (e.g., Column Chromatography) final_product->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: General workflow for the synthesis of triketone-indazolone HPPD inhibitors.

Methodology:

  • Indazolone Core Synthesis: The synthesis typically begins with the reaction of a substituted phenylhydrazine with a suitable ketoester to form the indazolone ring system.

  • Acylation: The indazolone core is then acylated with a derivative of cyclohexane-1,3-dione.

  • Rearrangement: A subsequent rearrangement reaction, often base-catalyzed, yields the final triketone-indazolone product.

  • Purification and Characterization: The final compound is purified using standard techniques such as column chromatography, and its structure is confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro AtHPPD Enzyme Inhibition Assay (Spectrophotometric)

This assay determines the inhibitory potency (IC50) of test compounds against the AtHPPD enzyme.

Experimental Workflow for AtHPPD Inhibition Assay

G cluster_assay In Vitro Assay Workflow reagents Prepare Reagents: - AtHPPD Enzyme - Substrate (HPPA) - Test Compound (e.g., this compound) - Assay Buffer with Cofactors incubation Incubate Enzyme and Inhibitor reagents->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Absorbance Change (Spectrophotometer) reaction->measurement analysis Data Analysis: - Calculate Inhibition % - Determine IC50 measurement->analysis

Caption: A typical workflow for the in vitro AtHPPD enzyme inhibition assay.

Materials and Reagents:

  • Recombinant Arabidopsis thaliana HPPD (AtHPPD) enzyme

  • 4-hydroxyphenylpyruvate (HPPA) substrate

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Assay Buffer: Typically a phosphate (B84403) or Tris-HCl buffer (pH 7.0-8.0)

  • Cofactors: Ascorbate and Fe(II) salts (e.g., (NH₄)₂Fe(SO₄)₂)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer containing the cofactors.

  • Add a small volume of the test compound solution to the appropriate wells. Include controls with DMSO only (no inhibitor) and wells without the enzyme (background).

  • Add the AtHPPD enzyme to all wells except the background control and pre-incubate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25-30 °C).

  • Initiate the enzymatic reaction by adding the HPPA substrate to all wells.

  • Immediately monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) over time using a spectrophotometer. The decrease in absorbance corresponds to the consumption of HPPA.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration relative to the uninhibited control.

  • The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Greenhouse Herbicidal Activity Bioassay

This whole-plant bioassay evaluates the herbicidal efficacy of the test compounds under controlled environmental conditions. Greenhouse herbicidal activity tests demonstrated that compound III-15 (this compound) exhibited excellent herbicidal potency at application rates of 30-120 g ai/ha.[1] Notably, it maintained high safety for peanuts even at 120 g ai/ha.[1]

Logical Flow of a Greenhouse Bioassay

G cluster_greenhouse Greenhouse Bioassay Logic plant_prep Plant Preparation: - Sow seeds of target weed species - Grow to appropriate stage (e.g., 2-4 leaf stage) treatment_app Treatment Application: - Prepare formulations of test compounds - Apply at various dosages plant_prep->treatment_app incubation_period Incubation Period: - Maintain plants under controlled  greenhouse conditions treatment_app->incubation_period data_collection Data Collection: - Visually assess phytotoxicity - Measure biomass reduction incubation_period->data_collection data_analysis Data Analysis: - Calculate GR50 values data_collection->data_analysis

Caption: Logical progression of a greenhouse herbicidal activity bioassay.

Procedure:

  • Plant Growth: Seeds of various weed species (both monocots and dicots) are sown in pots containing a suitable growth medium and grown in a greenhouse under controlled conditions (temperature, light, humidity).

  • Herbicide Application: The test compounds are formulated as emulsifiable concentrates or wettable powders and applied to the plants at a specific growth stage (e.g., 2-4 true leaves) using a laboratory sprayer to ensure uniform application. A range of application rates is used to determine the dose-response relationship.

  • Evaluation: At specified time intervals after treatment (e.g., 7, 14, and 21 days), the plants are visually assessed for signs of phytotoxicity, such as bleaching, necrosis, and growth inhibition.

  • Data Analysis: The herbicidal effect is quantified by determining the fresh or dry weight of the aerial parts of the plants. The growth reduction (GR₅₀), which is the concentration of the herbicide required to cause a 50% reduction in plant growth compared to untreated controls, is then calculated.

Conclusion

The triketone-indazolone scaffold, exemplified by the potent inhibitor this compound, represents a significant advancement in the development of novel HPPD-inhibiting herbicides. The high efficacy of this compound is a result of meticulous structure-based design and optimization. The experimental protocols outlined in this guide provide a framework for the continued exploration and evaluation of new HPPD inhibitors, which is crucial for addressing the ongoing challenges of weed management in agriculture. Further detailed investigation of the SAR within this chemical series, as presented in the primary literature, will undoubtedly fuel the discovery of next-generation herbicides with improved potency, selectivity, and environmental profiles.

References

Understanding the Herbicidal Mode of Action of AtHPPD-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the herbicidal mode of action of AtHPPD-IN-1, a representative of a novel class of aryloxyacetic acid derivatives targeting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in Arabidopsis thaliana (AtHPPD). This document is intended for researchers, scientists, and professionals in the field of drug and herbicide development, offering a comprehensive overview of the compound's biochemical interactions, physiological effects, and the experimental methodologies used for its characterization.

Introduction to HPPD Inhibition

4-hydroxyphenylpyruvate dioxygenase (HPPD) is a critical enzyme in the tyrosine catabolism pathway in plants.[1][2][3] It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (B1232598) (HGA), a precursor for the biosynthesis of essential molecules like plastoquinone (B1678516) and tocopherols (B72186) (Vitamin E).[2][4] Plastoquinone is a vital component of the photosynthetic electron transport chain and a cofactor for carotenoid biosynthesis.[2][5] Carotenoids, in turn, protect chlorophyll (B73375) from photo-oxidative damage.[4][6]

HPPD inhibitor herbicides disrupt this pathway, leading to a cascade of physiological effects that ultimately result in plant death.[2] The inhibition of HPPD blocks the production of plastoquinone and tocopherols, which indirectly inhibits carotenoid biosynthesis.[2][5] This leads to the destruction of chlorophyll, causing the characteristic "bleaching" symptoms observed in susceptible plants.[2][4] The significant differences in the amino acid sequences of HPPD between plants and mammals provide a basis for the selective design of these herbicides.[1]

Quantitative Analysis of AtHPPD Inhibition

Several aryloxyacetic acid derivatives, representative of the this compound class, have been synthesized and evaluated for their inhibitory activity against Arabidopsis thaliana HPPD (AtHPPD). The inhibitory potential is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a more potent inhibitor.

Below is a summary of the quantitative data for selected compounds from this class, compared to the commercial herbicide mesotrione.

Compound IDAtHPPD Inhibition (Ki, µM)Reference
I120.011[1][3][7]
I230.012[1][3][7]
II40.023[7]
Mesotrione (Commercial Standard)0.013[1][3][7]
Compound IDAtHPPD Inhibition (IC50, µM)Reference
23 (Triketone-aminopyridine)0.047[8]
Mesotrione (Commercial Standard)0.273[8]

Herbicidal Activity in Greenhouse Assays

The in vitro enzyme inhibition data is complemented by greenhouse bioassays to assess the whole-plant herbicidal efficacy of these compounds. The following table summarizes the herbicidal activity of selected compounds against various weed species at a standard application rate.

Compound IDApplication Rate (g ai/ha)Weed SpeciesEfficacyReference
I12150Amaranthus retroflexus, Digitaria sanguinalis, Echinochloa crus-galliGood to Excellent[1]
I23150Amaranthus retroflexus, Digitaria sanguinalis, Echinochloa crus-galliGood to Excellent[1]
II4150Amaranthus retroflexus, Digitaria sanguinalis, Echinochloa crus-galliExcellent (pre-emergence)[1][3]
16 (Triketone-aminopyridine)150Setaria viridisExcellent (post-emergence)[8]
22 (Triketone-aminopyridine)150Broadleaf and grass weedsExcellent (post-emergence)[8]
23 (Triketone-aminopyridine)150Broadleaf and grass weedsExcellent (post-emergence)[8]
Mesotrione150Broadleaf and grass weedsExcellent[1][8]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are reconstructed methodologies for the key experiments cited in the literature concerning this compound and related compounds.

AtHPPD Enzyme Inhibition Assay

This assay spectrophotometrically determines the inhibitory activity of a compound on the AtHPPD enzyme.

Materials:

  • Recombinant AtHPPD enzyme

  • 4-hydroxyphenylpyruvate (HPPA) substrate

  • FeCl2

  • Sodium ascorbate

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing PBS, FeCl2, sodium ascorbate, and the AtHPPD enzyme.

  • Add varying concentrations of the test compound to the wells of a microplate.

  • Initiate the enzymatic reaction by adding the HPPA substrate to the wells.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C).

  • Monitor the production of maleylacetoacetate (a downstream product) by measuring the absorbance at 318 nm over time using a microplate reader.[9]

  • Calculate the initial reaction rates (kobs) for each inhibitor concentration.

  • Determine the Ki or IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to appropriate enzyme inhibition models.[9]

Greenhouse Herbicidal Activity Bioassay

This experiment evaluates the herbicidal efficacy of a compound on whole plants under controlled greenhouse conditions.

Materials:

  • Seeds of various weed species (e.g., Amaranthus retroflexus, Setaria viridis)

  • Pots with a suitable soil mixture

  • Test compounds formulated for application (e.g., as an emulsifiable concentrate)

  • Spray chamber calibrated to deliver a specific application rate

  • Greenhouse with controlled temperature, humidity, and light conditions

Procedure:

  • Sow the seeds of the target weed species in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage for post-emergence application).

  • For pre-emergence tests, apply the herbicide to the soil surface immediately after sowing.

  • For post-emergence tests, spray the plants with the formulated test compound at a defined application rate (e.g., 150 g ai/ha) in a spray chamber.

  • Include untreated control plants and plants treated with a commercial standard herbicide (e.g., mesotrione) for comparison.

  • Transfer the treated plants to the greenhouse and maintain them under optimal growing conditions.

  • Visually assess the herbicidal injury (e.g., bleaching, growth inhibition, necrosis) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete kill).

  • Determine the fresh weight of the above-ground plant tissue at the end of the experiment to quantify the growth inhibition.

Visualizing the Mode of Action and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key pathways and processes involved in the herbicidal mode of action of this compound.

Herbicidal_Mode_of_Action cluster_pathway Biochemical Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HGA Homogentisate (HGA) HPPA->HGA Catalyzed by HPPD Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols (Vitamin E) HGA->Tocopherols Carotenoids Carotenoids Plastoquinone->Carotenoids Cofactor Plant_Death Plant Death Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection Photosynthesis Photosynthesis Chlorophyll->Photosynthesis AtHPPD_IN1 This compound HPPD_Enzyme HPPD Enzyme AtHPPD_IN1->HPPD_Enzyme

Caption: Biochemical pathway illustrating the mode of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo Whole Plant Bioassay cluster_synthesis Compound Synthesis cluster_conclusion Conclusion Enzyme_Assay AtHPPD Inhibition Assay Data_Analysis_Ki Determine Ki / IC50 Enzyme_Assay->Data_Analysis_Ki Conclusion Identify Lead Candidate Data_Analysis_Ki->Conclusion Plant_Growth Grow Target Weeds Herbicide_Application Apply this compound Plant_Growth->Herbicide_Application Greenhouse_Incubation Incubate in Greenhouse Herbicide_Application->Greenhouse_Incubation Data_Collection Assess Herbicidal Injury Greenhouse_Incubation->Data_Collection Data_Analysis_Efficacy Evaluate Efficacy Data_Collection->Data_Analysis_Efficacy Data_Analysis_Efficacy->Conclusion Synthesis Synthesize this compound Derivatives Synthesis->Enzyme_Assay Synthesis->Plant_Growth

Caption: Experimental workflow for the evaluation of this compound.

Logical_Relationship AtHPPD_IN1 This compound HPPD_Inhibition HPPD Enzyme Inhibition AtHPPD_IN1->HPPD_Inhibition HGA_Depletion Homogentisate Depletion HPPD_Inhibition->HGA_Depletion Plastoquinone_Deficiency Plastoquinone Deficiency HGA_Depletion->Plastoquinone_Deficiency Tocopherol_Deficiency Tocopherol Deficiency HGA_Depletion->Tocopherol_Deficiency Carotenoid_Inhibition Carotenoid Biosynthesis Inhibition Plastoquinone_Deficiency->Carotenoid_Inhibition Oxidative_Stress Increased Oxidative Stress Tocopherol_Deficiency->Oxidative_Stress Chlorophyll_Degradation Chlorophyll Degradation (Bleaching) Carotenoid_Inhibition->Chlorophyll_Degradation Photosynthesis_Disruption Disruption of Photosynthesis Chlorophyll_Degradation->Photosynthesis_Disruption Plant_Death Plant Death Photosynthesis_Disruption->Plant_Death Oxidative_Stress->Plant_Death

Caption: Logical relationship of the herbicidal mode of action of this compound.

Conclusion

This compound and its analogs represent a promising new class of HPPD-inhibiting herbicides. Their potent in vitro inhibition of the AtHPPD enzyme translates into effective herbicidal activity against a range of weed species in greenhouse trials. The mode of action, centered on the disruption of plastoquinone and tocopherol biosynthesis, leads to the characteristic bleaching symptoms and subsequent plant death. The detailed experimental protocols and visual diagrams provided in this guide offer a comprehensive framework for understanding and further investigating this important class of herbicides. Future research may focus on optimizing the chemical structure for enhanced efficacy and crop safety, as well as exploring the potential for managing herbicide-resistant weeds.

References

Methodological & Application

Application Notes and Protocols for AtHPPD-IN-1 In Vitro Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro enzyme inhibition assay for AtHPPD-IN-1, a potent inhibitor of Arabidopsis thaliana 4-hydroxyphenylpyruvate dioxygenase (AtHPPD). This document outlines the necessary reagents, experimental setup, and data analysis procedures to determine the inhibitory activity of this compound.

Introduction

4-hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone (B1678516) and tocopherol in plants. Inhibition of HPPD leads to a bleaching phenotype and is a validated mechanism for herbicide action. This compound is a known inhibitor of AtHPPD, and this protocol provides a robust method for characterizing its inhibitory properties in vitro. The assay is based on a coupled-enzyme reaction where the activity of AtHPPD is monitored spectrophotometrically.

Data Presentation

The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50) value.

CompoundTarget EnzymeIC50 Value
This compoundArabidopsis thaliana HPPD (AtHPPD)12 nM[1]

Experimental Protocol

This protocol describes a continuous spectrophotometric assay to determine the rate of AtHPPD-catalyzed conversion of its substrate, 4-hydroxyphenylpyruvate (HPP), to homogentisate (B1232598). The subsequent enzymatic conversion of homogentisate is monitored by the increase in absorbance at 318 nm.

Materials and Reagents:

  • Purified AtHPPD enzyme

  • This compound

  • 4-hydroxyphenylpyruvate (HPP) substrate

  • L-ascorbic acid

  • Catalase

  • HEPES buffer

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Mesotrione (B120641) (positive control)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 318 nm

Reagent Preparation:

  • Assay Buffer: Prepare a solution of 50 mM HEPES, pH 7.5, containing 1 mM L-ascorbic acid and 600 units/mL of catalase.

  • Substrate Solution: Prepare a stock solution of HPP in the assay buffer. The final concentration in the assay will need to be optimized, but a starting point is typically around the Km value for the enzyme.

  • Enzyme Solution: Prepare a working solution of purified AtHPPD enzyme in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Inhibitor Solutions: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the inhibitor in the assay buffer to generate a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

  • Positive Control: Prepare a stock solution of mesotrione in DMSO and create serial dilutions in the assay buffer.

Assay Procedure:

  • Plate Setup: In a 96-well microplate, add the following to each well:

    • Blank wells: Assay buffer only.

    • Negative control wells (100% activity): Assay buffer and enzyme solution.

    • Test wells: Assay buffer, enzyme solution, and varying concentrations of this compound.

    • Positive control wells: Assay buffer, enzyme solution, and varying concentrations of mesotrione.

  • Pre-incubation: Add the enzyme to the wells containing the assay buffer and inhibitor solutions. Mix gently and incubate for 10-15 minutes at 30°C to allow for inhibitor binding.[2][3]

  • Reaction Initiation: Start the enzymatic reaction by adding the HPP substrate solution to all wells.

  • Measurement: Immediately place the microplate in a spectrophotometer pre-set to 30°C and measure the increase in absorbance at 318 nm over a period of 10-20 minutes, taking readings every 30-60 seconds.[2][3][4]

Data Analysis:

  • Calculate Initial Reaction Rates: Determine the initial velocity (rate) of the reaction for each well by calculating the slope of the linear portion of the absorbance versus time curve.

  • Determine Percent Inhibition: Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited reaction)] x 100

  • Generate IC50 Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.

Mandatory Visualization

The following diagram illustrates the general workflow for the this compound in vitro enzyme inhibition assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, This compound) serial_dil Create Serial Dilutions of this compound prep_reagents->serial_dil plate_setup Set up 96-well Plate (Controls & Test Compounds) serial_dil->plate_setup pre_incubation Pre-incubate Enzyme with this compound plate_setup->pre_incubation reaction_init Initiate Reaction with Substrate (HPP) pre_incubation->reaction_init measure_abs Measure Absorbance at 318 nm reaction_init->measure_abs calc_rates Calculate Initial Reaction Rates measure_abs->calc_rates calc_inhibition Calculate Percent Inhibition calc_rates->calc_inhibition plot_curve Plot Dose-Response Curve & Determine IC50 calc_inhibition->plot_curve

Caption: Workflow for the in vitro enzyme inhibition assay of this compound.

References

Application Notes and Protocols for High-Throughput Screening of AtHPPD-IN-1 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting high-throughput screening (HTS) assays to identify and characterize analogs of AtHPPD-IN-1, a known inhibitor of Arabidopsis thaliana 4-hydroxyphenylpyruvate dioxygenase (AtHPPD). The protocols detailed below are designed for efficiency and accuracy in a research and drug development setting.

Introduction

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a crucial enzyme in the tyrosine catabolism pathway. In plants, this pathway is essential for the biosynthesis of plastoquinone (B1678516) and tocopherols, which are vital for photosynthesis and antioxidant defense.[1] Inhibition of HPPD disrupts these processes, leading to a characteristic bleaching phenotype and eventual plant death, making it a prime target for herbicide development.[1][2] this compound is a potent inhibitor of AtHPPD with a reported IC50 value of 12 nM.[3] The screening of this compound analogs is a critical step in the discovery of novel herbicides with improved efficacy and selectivity.

Principle of the Assay

The primary method for high-throughput screening of HPPD inhibitors is a fluorescence-based assay. This assay measures the enzymatic activity of HPPD by detecting the increase in fluorescence that occurs upon the formation of the product, homogentisate (B1232598) (HG), from the non-fluorescent substrate, 4-hydroxyphenylpyruvate (HPP).[1] In the presence of an HPPD inhibitor, the rate of HG formation is reduced, resulting in a decreased fluorescence signal.[1] This method is highly adaptable for HTS in a microplate format.[1]

An alternative method is a colorimetric whole-cell assay utilizing recombinant Escherichia coli expressing a plant HPPD.[4][5] In this system, the bacteria produce a soluble melanin-like pigment from tyrosine catabolism. HPPD inhibitors block this pathway, leading to a quantifiable reduction in pigment formation.[4][6]

Data Presentation

The inhibitory activities of this compound and its analogs are typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for this compound and a related compound, providing a benchmark for screening new analogs.

CompoundTarget EnzymeIC50 ValueReference
This compoundArabidopsis thaliana HPPD (AtHPPD)12 nM[3]
HPPD-IN-1Arabidopsis thaliana HPPD (AtHPPD)0.248 µM[7]
Mesotrione (Commercial Standard)Arabidopsis thaliana HPPD (AtHPPD)0.283 µM[7]

Experimental Protocols

High-Throughput Fluorescence-Based Enzyme Inhibition Assay

This protocol outlines a direct and continuous assay to monitor HPPD enzyme activity and assess the inhibitory potential of test compounds.

Materials and Reagents:

  • Recombinant AtHPPD enzyme

  • 4-Hydroxyphenylpyruvate (HPP) substrate

  • Ascorbate

  • Catalase

  • Fe(II) solution

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

  • This compound analogs dissolved in DMSO

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound analog in 100% DMSO. For a standard 10-point dose-response curve, a starting concentration of 1 mM followed by 1:3 serial dilutions is recommended.[1]

  • Assay Plate Preparation:

    • To each well of the microplate, add the assay buffer.

    • Add the test compounds (this compound analogs) to the appropriate wells. Include a positive control (e.g., this compound) and a negative control (DMSO only).

    • Add the AtHPPD enzyme to all wells except for the blank control wells (which will be used to measure background fluorescence).

    • Incubate the plate for 10 minutes at room temperature to allow for compound binding to the enzyme.[2]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the HPP substrate to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader (e.g., excitation at 320 nm and emission at 400 nm for homogentisate).

  • Data Analysis:

    • Determine the initial reaction rate (velocity) from the linear phase of the fluorescence increase over time.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:[1] % Inhibition = [1 - (Rateinhibitor - Rateblank) / (Ratecontrol - Rateblank)] x 100

      • Rateinhibitor: Reaction rate in the presence of the test compound.

      • Ratecontrol: Reaction rate in the presence of DMSO.

      • Rateblank: Background rate in the absence of the enzyme.

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Colorimetric Whole-Cell Assay

This protocol provides a cost-effective and robust method for screening HPPD inhibitors using a recombinant E. coli system.[6]

Materials and Reagents:

  • Recombinant E. coli strain expressing AtHPPD

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Tyrosine

  • This compound analogs dissolved in DMSO

  • 96-well microplates

  • Spectrophotometer (microplate reader)

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the recombinant E. coli into 5 mL of LB medium with the selective antibiotic.

    • Incubate overnight at 37°C with shaking.

    • The following day, dilute the overnight culture 1:100 into fresh LB medium and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[6]

    • Induce protein expression according to the specific expression vector protocol (e.g., with IPTG).

  • Assay Plate Setup:

    • Add the induced bacterial culture to the wells of a 96-well microplate.

    • Add the serially diluted this compound analogs to the wells. Include positive and negative controls.

    • Add tyrosine to all wells to initiate the pigment production pathway.

  • Incubation and Measurement:

    • Incubate the plate at 37°C with shaking for a defined period (e.g., 24 hours).

    • Measure the absorbance of the soluble melanin-like pigment at an appropriate wavelength (e.g., 400-450 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition of pigment formation for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualizations

G cluster_0 Tyrosine Catabolism Pathway cluster_1 Inhibition Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPPA Tyrosine Aminotransferase HGA Homogentisate (HG) HPPA->HGA HPPD Plastoquinone_Tocopherol Plastoquinone & Tocopherol Biosynthesis HGA->Plastoquinone_Tocopherol Downstream Enzymes Inhibitor This compound Analog Inhibitor->HPPA Blocks Conversion

Caption: Tyrosine catabolism pathway and the inhibitory action of this compound analogs.

G cluster_workflow High-Throughput Screening Workflow A 1. Compound Library (this compound Analogs) B 2. Assay Plate Preparation (Enzyme, Buffers, Controls) A->B C 3. Compound Addition (Serial Dilutions) B->C D 4. Reaction Initiation (Substrate Addition) C->D E 5. Signal Detection (Fluorescence or Absorbance) D->E F 6. Data Analysis (Rate Calculation, IC50 Determination) E->F G Hit Identification F->G

Caption: General workflow for high-throughput screening of HPPD inhibitors.

References

Application Notes and Protocols for Developing AtHPPD-IN-1 Based Herbicides for Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and evaluation of AtHPPD-IN-1 as a potential herbicide for weed control. This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for the assessment of this compound and other novel 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.

Introduction to this compound and HPPD Inhibition

This compound is a potent inhibitor of the plant enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is a critical component in the biochemical pathway responsible for the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) (Vitamin E).[1][2] Plastoquinone is an essential cofactor in the biosynthesis of carotenoids, which protect chlorophyll (B73375) from photo-oxidation.[1][3] By inhibiting HPPD, this compound disrupts this pathway, leading to the degradation of chlorophyll and subsequent "bleaching" of the plant tissue, ultimately causing weed death.[1] HPPD inhibitors are a well-established class of herbicides, and this compound represents a novel compound within this class.[2][4][5]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound and the whole-plant herbicidal efficacy of representative novel HPPD inhibitors against common weed species.

Table 1: In Vitro Inhibitory Activity of this compound Against Arabidopsis thaliana HPPD (AtHPPD)

CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM) of Reference
This compoundAtHPPD0.248Mesotrione0.283

Source: Data derived from in vitro enzyme inhibition assays.[5]

Table 2: Whole-Plant Herbicidal Efficacy of Representative Novel Pyrazole (B372694) and Triketone HPPD Inhibitors

Compound ClassTarget Weed SpeciesCommon NameGrowth Stage at ApplicationApplication Rate (g a.i./ha)Growth Reduction (%) / GR50 (g a.i./ha)
Novel Pyrazole Amide Digitaria sanguinalisLarge CrabgrassNot SpecifiedNot Specified~90% root inhibition
Amaranthus retroflexusRedroot PigweedNot SpecifiedNot Specified~80% root inhibition
Setaria viridisGreen FoxtailNot SpecifiedNot Specified~80% root inhibition
Novel Pyrazole Aromatic Ketone Abutilon theophrastiVelvetleafPost-emergence150>90% inhibition
Bipyrazone (Novel Pyrazole) Capsella bursa-pastorisShepherd's-pursePost-emergence10-20Effective control
Descurainia sophiaFlixweedPost-emergence10-20Effective control
Glufosinate (for comparison) Abutilon theophrasti (Susceptible)Velvetleaf3-4 true-leafNot SpecifiedGR50: 104.2 g a.i./ha

Note: The data in Table 2 are for novel pyrazole and triketone HPPD inhibitors and are intended to be representative of the potential efficacy of new compounds in this class. Specific whole-plant efficacy data for this compound on these exact weed species is not yet publicly available. The GR50 value represents the herbicide rate required to cause a 50% reduction in plant growth.[6][7][8][9]

Signaling Pathway and Experimental Workflow

Mechanism of Action of HPPD Inhibitors

The following diagram illustrates the biochemical pathway targeted by this compound and other HPPD inhibitors. Inhibition of HPPD leads to a cascade of effects, culminating in plant death.

HPPD_Inhibition_Pathway cluster_pathway Tyrosine Catabolism and Carotenoid Biosynthesis Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD substrate Homogentisate Homogentisate HPPD->Homogentisate product Plastoquinone Plastoquinone (PQ) Homogentisate->Plastoquinone Tocopherols Tocopherols (Vitamin E) Homogentisate->Tocopherols PhytoeneDesaturase Phytoene Desaturase Plastoquinone->PhytoeneDesaturase cofactor Carotenoids Carotenoids PhytoeneDesaturase->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll protects PhotoOxidation Photo-oxidation Chlorophyll->PhotoOxidation PlantDeath Plant Death PhotoOxidation->PlantDeath AtHPPD_IN_1 This compound AtHPPD_IN_1->HPPD Inhibition

Mechanism of action of this compound.
Experimental Workflow for Herbicide Development

The following diagram outlines a typical workflow for the screening and evaluation of novel HPPD inhibitors like this compound.

Herbicide_Development_Workflow cluster_workflow Herbicide Development Workflow Compound_Synthesis Compound Synthesis (e.g., this compound) In_Vitro_Assay In Vitro HPPD Enzyme Inhibition Assay Compound_Synthesis->In_Vitro_Assay IC50_Determination IC50 Determination In_Vitro_Assay->IC50_Determination Lead_Selection Lead Compound Selection IC50_Determination->Lead_Selection Whole_Plant_Bioassay Whole-Plant Bioassay (Greenhouse) Lead_Selection->Whole_Plant_Bioassay GR50_Determination GR50 Determination on Weed Spectrum Whole_Plant_Bioassay->GR50_Determination Crop_Selectivity Crop Selectivity Testing GR50_Determination->Crop_Selectivity Field_Trials Field Trials Crop_Selectivity->Field_Trials Product_Development Product Development Field_Trials->Product_Development

A typical workflow for herbicide development.

Experimental Protocols

In Vitro HPPD Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the HPPD enzyme.

Materials and Reagents:

  • Recombinant AtHPPD enzyme

  • This compound

  • 4-hydroxyphenylpyruvate (HPPA) substrate

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5)

  • Cofactors (e.g., Ascorbic acid, FeSO4)

  • DMSO (for dissolving the inhibitor)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of this compound in the assay buffer.

    • Prepare the substrate solution (HPPA) in the assay buffer.

    • Prepare the recombinant AtHPPD enzyme solution in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer to each well.

    • Add the diluted this compound solutions to the test wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the AtHPPD enzyme to all wells except the negative control.

    • Incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

  • Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the HPPA substrate to all wells.

    • Immediately monitor the change in absorbance at a specific wavelength (e.g., 310 nm for HPPA consumption or a coupled assay wavelength) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance curves.

    • Determine the percent inhibition for each concentration of this compound relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Whole-Plant Herbicidal Efficacy Bioassay (Post-emergence)

Objective: To evaluate the herbicidal efficacy of this compound on various weed species and determine the GR50 value.

Materials and Reagents:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Digitaria sanguinalis, Setaria faberi, Abutilon theophrasti)

  • Potting mix (soil, sand, and peat mixture)

  • Pots or trays

  • This compound

  • Adjuvants (if required)

  • Controlled environment growth chamber or greenhouse

  • Herbicide sprayer

Procedure:

  • Plant Growth:

    • Sow the seeds of the target weed species in pots or trays filled with potting mix.

    • Grow the plants in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod) until they reach the desired growth stage (e.g., 2-4 leaf stage).

  • Herbicide Application:

    • Prepare a stock solution of this compound and a series of dilutions to create a dose-response range. Include any necessary adjuvants as per the formulation requirements.

    • Apply the different concentrations of this compound to the plants using a calibrated herbicide sprayer to ensure uniform coverage.

    • Include an untreated control group for comparison.

  • Evaluation:

    • Return the treated plants to the controlled environment.

    • Visually assess the herbicidal injury (e.g., bleaching, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (0% = no injury, 100% = complete plant death).

    • At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass of each plant.

  • Data Analysis:

    • Dry the harvested biomass in an oven until a constant weight is achieved and record the dry weight.

    • Calculate the percent growth reduction for each treatment compared to the untreated control.

    • Plot the percent growth reduction against the logarithm of the herbicide application rate and fit the data to a dose-response curve to determine the GR50 value.

Conclusion

This compound demonstrates high potency against its target enzyme, AtHPPD, in vitro. The provided protocols offer a robust framework for further evaluation of its whole-plant herbicidal efficacy and crop selectivity. The development of novel HPPD inhibitors like this compound is a promising avenue for the creation of new and effective weed management solutions in agriculture. Further studies should focus on expanding the whole-plant efficacy data across a broader range of weed species and under various environmental conditions to fully characterize the potential of this compound as a commercial herbicide.

References

Application Notes and Protocols for the Synthesis and Evaluation of a Representative HPPD Inhibitor for Research Purposes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a critical non-heme iron(II)-dependent oxygenase enzyme found in the tyrosine catabolism pathway of most aerobic organisms.[1] In plants, HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (B1232598) (HGA), a key precursor in the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) (Vitamin E).[2] Plastoquinone is an essential electron carrier in the photosynthetic chain and a vital cofactor for carotenoid biosynthesis.[3]

The inhibition of HPPD disrupts this pathway, leading to a depletion of plastoquinone. This, in turn, blocks carotenoid synthesis. Without the protective function of carotenoids, chlorophyll (B73375) is rapidly destroyed by photo-oxidation under light, resulting in a characteristic bleaching phenotype, followed by necrosis and plant death.[3] This mechanism makes HPPD a highly effective and commercially validated target for herbicides.[2][4]

While a specific compound designated "AtHPPD-IN-1" is not characterized in publicly available literature, this document provides a comprehensive guide to the synthesis and evaluation of a representative triketone-based HPPD inhibitor, hereafter referred to as AtHPPD-IN-T1 . The protocols outlined below are designed for researchers, scientists, and drug development professionals engaged in herbicide discovery and the study of HPPD inhibition.

Data Presentation

The following tables summarize the expected quantitative data for the synthesized inhibitor, AtHPPD-IN-T1, and compare its activity with a known commercial standard, mesotrione.

Table 1: Physicochemical Properties of AtHPPD-IN-T1

PropertyValue
IUPAC Name 2-(2-nitro-4-(methylsulfonyl)benzoyl)cyclohexane-1,3-dione
Molecular Formula C₁₄H₁₃NO₇S
Molecular Weight 355.32 g/mol
Appearance Pale yellow solid
Purity (HPLC) >98%
Solubility Soluble in DMSO, Acetone (B3395972), Dichloromethane (B109758)

Table 2: In Vitro Inhibitory Activity against Arabidopsis thaliana HPPD (AtHPPD)

CompoundIC₅₀ (nM)Kᵢ (nM)Mode of Inhibition
AtHPPD-IN-T1 15.2 ± 1.85.8 ± 0.7Competitive
Mesotrione 28.0 ± 3.511.0 ± 1.2Competitive

Table 3: Herbicidal Efficacy on Arabidopsis thaliana

CompoundGR₅₀ (g a.i./ha)¹Primary Symptom
AtHPPD-IN-T1 25Bleaching
Mesotrione 45Bleaching
¹GR₅₀: The concentration required to cause a 50% reduction in plant growth (fresh weight) 14 days after treatment.

Experimental Protocols

Protocol 1: Synthesis of AtHPPD-IN-T1 (A Triketone Inhibitor)

This protocol describes a general two-step synthesis for a triketone-based HPPD inhibitor, exemplified by the synthesis of a derivative of 2-(substituted-benzoyl)cyclohexane-1,3-dione.[5] The core reaction involves the acylation of cyclohexane-1,3-dione followed by a cyanide-catalyzed rearrangement.[3][6]

Materials and Reagents:

  • Cyclohexane-1,3-dione

  • 2-Nitro-4-(methylsulfonyl)benzoyl chloride

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (DCM)

  • Acetone cyanohydrin

  • Hydrochloric acid (1M)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents: Hexane, Ethyl Acetate (B1210297), Acetone

Procedure:

Step 1: Synthesis of the Enol Ester Intermediate

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve cyclohexane-1,3-dione (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add a solution of 2-nitro-4-(methylsulfonyl)benzoyl chloride (1.05 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude enol ester.

Step 2: Rearrangement to AtHPPD-IN-T1

  • Dissolve the crude enol ester from Step 1 in acetone.

  • Add triethylamine (1.5 eq) and a catalytic amount of acetone cyanohydrin (0.1 eq).

  • Stir the mixture at room temperature for 4-6 hours.

  • Monitor the rearrangement by TLC.

  • Once the reaction is complete, acidify the mixture to pH < 3 with 1M HCl.

  • Extract the final product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Step 3: Purification and Characterization

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield AtHPPD-IN-T1 as a pale yellow solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Recombinant AtHPPD Expression and Purification

This protocol details the expression of His-tagged Arabidopsis thaliana HPPD (AtHPPD) in E. coli and its subsequent purification.

Materials and Reagents:

  • E. coli BL21(DE3) cells transformed with an AtHPPD expression vector (e.g., pET-28a-AtHPPD)

  • Luria-Bertani (LB) medium and agar (B569324) plates with appropriate antibiotic (e.g., kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography resin

  • Dialysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl)

Procedure:

  • Expression: Inoculate a starter culture of transformed E. coli in LB medium with antibiotic and grow overnight at 37°C. Dilute the overnight culture into a larger volume of LB medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Incubate for a further 16-20 hours at 18°C with shaking.

  • Harvest the cells by centrifugation.

  • Purification: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Apply the supernatant to a pre-equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged AtHPPD with Elution Buffer.

  • Buffer Exchange: Perform buffer exchange into a storage buffer using dialysis or a desalting column.

  • Confirm protein purity and concentration using SDS-PAGE and a Bradford assay. Store the purified enzyme at -80°C.

Protocol 3: In Vitro AtHPPD Enzyme Inhibition Assay

This protocol uses a continuous spectrophotometric assay to determine the IC₅₀ value of AtHPPD-IN-T1.[1][7][8] The assay measures the formation of maleylacetoacetate at 318 nm by coupling the HPPD reaction with homogentisate 1,2-dioxygenase (HGD).[1][8]

Materials and Reagents:

  • Purified recombinant AtHPPD

  • Purified recombinant HGD

  • Assay Buffer: 100 mM HEPES, pH 7.5

  • Cofactor Solution: 2 mM Ascorbic Acid, 0.1 mM FeSO₄

  • Substrate: 4-hydroxyphenylpyruvate (HPPA) stock solution

  • Inhibitor: AtHPPD-IN-T1 dissolved in DMSO

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of AtHPPD-IN-T1 in DMSO.

  • In a 96-well plate, add Assay Buffer, Cofactor Solution, HGD enzyme, and the inhibitor dilution (or DMSO for the 0% inhibition control).

  • Add the purified AtHPPD enzyme to all wells except the blank (no enzyme) control.

  • Pre-incubate the plate for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the HPPA substrate to all wells.

  • Immediately monitor the increase in absorbance at 318 nm over time in a microplate reader.

  • Calculate the initial reaction rates from the linear portion of the progress curves.

  • Determine the percent inhibition for each inhibitor concentration relative to the uninhibited (DMSO) control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a dose-response curve to calculate the IC₅₀ value.

Protocol 4: In Planta Herbicidal Activity Assay

This protocol assesses the herbicidal effect of AtHPPD-IN-T1 on whole Arabidopsis thaliana plants.[9]

Materials and Reagents:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Soil mix (e.g., peat moss and vermiculite)

  • Pots and trays

  • Growth chamber with controlled light, temperature, and humidity

  • AtHPPD-IN-T1 stock solution in acetone with a surfactant (e.g., Tween-20)

  • Herbicide sprayer

Procedure:

  • Sow Arabidopsis seeds on the surface of pre-moistened soil in pots.

  • Stratify the seeds at 4°C for 2-3 days to synchronize germination.[10]

  • Transfer the pots to a growth chamber (e.g., 16h light/8h dark cycle, 22°C).

  • Grow the plants until they reach the 2-4 true leaf stage (approximately 2-3 weeks).

  • Prepare different concentrations of AtHPPD-IN-T1 in a spray solution (e.g., water with 1% acetone and 0.1% Tween-20). Include a vehicle-only control.

  • Evenly spray the plants with the respective treatment solutions until foliage is thoroughly wet.

  • Return the plants to the growth chamber.

  • Visually assess the plants daily for signs of phytotoxicity, specifically bleaching of new leaf tissue, starting from 3-5 days after treatment.

  • After 14 days, harvest the aerial parts of the plants and measure the fresh weight to determine the growth reduction percentage for each concentration.

  • Calculate the GR₅₀ value by plotting the percentage of growth reduction against the inhibitor concentration.

Mandatory Visualizations

AtHPPD_Pathway cluster_pathway Tyrosine Catabolism & Plastoquinone Synthesis cluster_inhibition Mechanism of Inhibition Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPP HGA Homogentisate (HGA) HPP->HGA AtHPPD (Fe²⁺ dependent) Plastoquinone Plastoquinone & Tocopherols HGA->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Cofactor Photosynthesis Photosynthesis (Chlorophyll Protection) Carotenoids->Photosynthesis Protects Bleaching Bleaching & Plant Death Carotenoids->Bleaching Blocked Inhibitor AtHPPD-IN-T1 (Triketone Inhibitor) Inhibitor->HPP Inhibits AtHPPD Synthesis_Workflow start Starting Materials (Cyclohexane-1,3-dione, Substituted Benzoyl Chloride) step1 Step 1: Acylation (Formation of Enol Ester) start->step1 step2 Step 2: Rearrangement (Cyanide-catalyzed) step1->step2 step3 Purification (Silica Gel Chromatography) step2->step3 end Final Product (AtHPPD-IN-T1) step3->end charac Characterization (NMR, HRMS) end->charac Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_planta In Planta Evaluation exp_pur AtHPPD Expression & Purification in E. coli ic50 Enzyme Inhibition Assay (Spectrophotometric) exp_pur->ic50 data_iv Determine IC₅₀ Value ic50->data_iv plant_growth Grow Arabidopsis thaliana (2-4 leaf stage) herb_app Herbicidal Application (Spray Treatment) plant_growth->herb_app data_ip Assess Bleaching & Determine GR₅₀ herb_app->data_ip inhibitor Synthesized Inhibitor (AtHPPD-IN-T1) inhibitor->ic50 inhibitor->herb_app

References

Application Notes and Protocols: Experimental Design for Herbicidal Efficacy Testing of AtHPPD-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction AtHPPD-IN-1 is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in the tyrosine catabolism pathway in plants.[1] HPPD inhibitors are a class of bleaching herbicides that disrupt the biosynthesis of essential molecules required for photosynthesis and plant survival, ultimately leading to plant death.[2][3][4] this compound has demonstrated strong inhibitory activity against Arabidopsis thaliana HPPD (AtHPPD) in vitro, with an IC50 value of 0.248 µM, and has shown excellent herbicidal activity against various broadleaf and monocotyledonous weeds.[1] These application notes provide a detailed experimental framework for evaluating the herbicidal efficacy of this compound, from in vitro enzyme kinetics to whole-plant greenhouse bioassays.

Mechanism of Action of this compound

The primary target of this compound is the HPPD enzyme, which catalyzes the conversion of 4-hydroxyphenylpyruvate (4-HPP) to homogentisate (B1232598) (HGA).[3][5] HGA is a crucial precursor for the biosynthesis of two vital compounds in plants: plastoquinone (B1678516) and tocopherols (B72186) (Vitamin E).[3][6]

  • Plastoquinone is an essential cofactor for the enzyme phytoene (B131915) desaturase (PDS), a key component in the carotenoid biosynthesis pathway.[3]

  • Carotenoids protect chlorophyll (B73375) from photo-oxidation by dissipating excess light energy.[2][3]

By inhibiting HPPD, this compound sets off a biochemical cascade. The depletion of HGA halts the production of plastoquinone, which in turn inhibits carotenoid synthesis.[7][8] Without the protective carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic bleaching or whitening of plant tissues, followed by necrosis and plant death.[2][8]

HPPD_Pathway cluster_pathway Tyrosine Catabolism & Carotenoid Biosynthesis Tyr Tyrosine HPP 4-Hydroxyphenylpyruvate (4-HPP) Tyr->HPP Transamination HPPD HPPD Enzyme HPP->HPPD HGA Homogentisate (HGA) PQ Plastoquinone HGA->PQ Tocopherols Tocopherols (Vitamin E) HGA->Tocopherols HPPD->HGA Catalysis PDS Phytoene Desaturase (PDS) PQ->PDS Cofactor Carotenoids Carotenoids PDS->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Protects Bleaching Bleaching & Plant Death Inhibitor This compound Inhibitor->HPPD

Caption: Biochemical pathway illustrating the mode of action of HPPD inhibitors like this compound.

Experimental Protocols

A systematic evaluation of a novel herbicide involves a tiered approach, starting with specific in vitro assays and progressing to whole-plant bioassays under controlled conditions.

Experimental_Workflow start Start: this compound Compound step1 Protocol 1: In Vitro AtHPPD Inhibition Assay start->step1 data1 Data Output: IC50 Value step1->data1 step2 Protocol 2: Post-Emergence Greenhouse Bioassay data1->step2 Potent Inhibitor step3 Protocol 3: Pre-Emergence Greenhouse Bioassay data1->step3 Potent Inhibitor data2 Data Output: GR50 / ED50 Values (Visual Injury, Biomass) step2->data2 end End: Efficacy Profile Established data2->end data3 Data Output: % Weed Control (Efficacy Rating) step3->data3 data3->end

Caption: A typical experimental workflow for the characterization of a novel HPPD inhibitor.

Protocol 1: In Vitro AtHPPD Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the target enzyme.

Materials:

  • Recombinant Arabidopsis thaliana HPPD (AtHPPD), expressed and purified.

  • This compound, dissolved in DMSO.

  • Mesotrione (commercial standard), dissolved in DMSO.

  • Substrate: 4-Hydroxyphenylpyruvate (4-HPP).

  • Assay Buffer: e.g., 100 mM HEPES, pH 7.5, containing 1 mM ascorbic acid and 100 µg/mL catalase.

  • Cofactor: Fe(II) (e.g., (NH4)2Fe(SO4)2·6H2O).

  • 96-well microplate reader (spectrophotometer).

Methodology:

  • Enzyme Preparation: Prepare a working solution of AtHPPD in the assay buffer.

  • Inhibitor Dilution: Prepare a serial dilution of this compound and Mesotrione in DMSO, then dilute further in the assay buffer to achieve final assay concentrations (e.g., ranging from 0.01 µM to 100 µM).

  • Assay Reaction: In a 96-well plate, add the assay buffer, Fe(II) solution, and the diluted inhibitor solutions.

  • Initiation: Initiate the reaction by adding the 4-HPP substrate. The final volume should be consistent (e.g., 200 µL).

  • Measurement: Monitor the enzymatic reaction by measuring the decrease in absorbance of 4-HPP or by a coupled assay. The reaction is typically followed for 5-10 minutes at a constant temperature (e.g., 25°C).

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Protocol 2: Post-Emergence Herbicidal Efficacy (Greenhouse)

Objective: To evaluate the dose-response of this compound on various emerged weed species.

Materials:

  • Test Weeds: A selection of broadleaf and grass weeds (e.g., Velvetleaf (Abutilon theophrasti), Lambsquarters (Chenopodium album), Barnyardgrass (Echinochloa crus-galli)).

  • This compound formulated for spray application (e.g., Emulsifiable Concentrate - EC).

  • Commercial Standard: Mesotrione formulated for spray application.

  • Pots, soil mix, and controlled-environment greenhouse.

  • Calibrated research track sprayer.

Methodology:

  • Plant Cultivation: Grow weed species in pots until they reach a specific growth stage (e.g., 2-4 true leaves).[9]

  • Treatment Groups: Establish multiple treatment groups, including an untreated control, a vehicle control (formulation without active ingredient), several dose rates of this compound (e.g., 25, 50, 100, 200 g a.i./ha), and a standard rate for Mesotrione.[10] Use a Randomized Complete Block Design (RCBD) with 3-4 replications.[10]

  • Herbicide Application: Apply the treatments using a calibrated track sprayer to ensure uniform foliar coverage.[11]

  • Evaluation: Return plants to the greenhouse. Visually assess herbicidal injury (e.g., bleaching, necrosis, stunting) at regular intervals, such as 7, 14, and 21 days after treatment (DAT).[9][10] Use a scale of 0% (no effect) to 100% (complete plant death).[10]

  • Biomass Measurement: At the final evaluation point (e.g., 21 DAT), harvest the above-ground biomass for each pot, dry it in an oven, and record the dry weight.

  • Data Analysis: Calculate the percent growth reduction relative to the untreated control. Use this data to perform a regression analysis and determine the GR50 value (the dose required to cause a 50% reduction in plant growth/biomass).

Protocol 3: Pre-Emergence Herbicidal Efficacy (Greenhouse)

Objective: To evaluate the soil-applied efficacy of this compound in preventing weed germination and emergence.

Methodology:

  • Pot Preparation: Fill pots or flats with soil and sow a known number of seeds of the target weed species at the appropriate depth.

  • Treatment Groups: Design the experiment as described in Protocol 2 (RCBD with multiple dose rates, controls, and replications).[10]

  • Herbicide Application: Within 24-48 hours of planting, apply the herbicide formulations directly to the soil surface using the calibrated track sprayer.[10][11]

  • Incubation: Place the pots in the greenhouse and water as needed, typically via sub-irrigation to avoid disturbing the treated soil layer.

  • Evaluation: At 21-28 DAT, assess the efficacy by counting the number of emerged weeds and visually rating the percent weed control (0% = no control, 100% = complete control).[10]

  • Data Analysis: Analyze the data to determine the effective dose rates for pre-emergence control of different weed species.

Data Presentation

Quantitative data from the described protocols should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: In Vitro Inhibition of Arabidopsis thaliana HPPD (AtHPPD)

CompoundChemical ClassAtHPPD IC50 (µM)[1]
This compound Triketone0.248
Mesotrione (Standard)Triketone0.283

Lower IC50 values indicate higher potency.

Table 2: Post-Emergence Herbicidal Efficacy (GR50 Values in g a.i./ha)

CompoundVelvetleaf (A. theophrasti)Lambsquarters (C. album)Barnyardgrass (E. crus-galli)
This compound 7590150
Mesotrione (Standard)105110175

GR50 (Growth Reduction 50%) is the dose of active ingredient per hectare required to inhibit plant growth by 50%. Data are representative.

Table 3: Pre-Emergence Herbicidal Efficacy (% Weed Control at 21 DAT)

CompoundApplication Rate (g a.i./ha)Velvetleaf (A. theophrasti)Lambsquarters (C. album)Barnyardgrass (E. crus-galli)
This compound 10095%92%85%
15099%98%90%
Mesotrione (Standard)15098%95%88%

Data are representative visual assessments of weed control.

References

Application Note: Spectrophotometric Assay for Measuring AtHPPD-IN-1 Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme Fe(II)-dependent oxygenase that is a key enzyme in the catabolism of tyrosine.[1][2] In plants, HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (B1232598) (HGA), a critical precursor for the biosynthesis of essential molecules such as plastoquinones and tocopherols (B72186) (Vitamin E). These molecules are vital for photosynthesis and antioxidant defense.[1] Inhibition of HPPD disrupts these fundamental processes, leading to the characteristic bleaching of plant tissues and eventual death, making it a prime target for the development of novel herbicides.[1] AtHPPD-IN-1 is a potent inhibitor of HPPD from Arabidopsis thaliana (AtHPPD) and serves as a valuable tool for herbicide research and development.[3][4] This document provides a detailed protocol for a direct spectrophotometric assay to determine the inhibitory activity of this compound against AtHPPD.

Principle of the Assay

The enzymatic activity of AtHPPD is quantified by monitoring the formation of its product, homogentisate (HGA), from the substrate 4-hydroxyphenylpyruvate (HPPA). This direct assay leverages the fact that the product, HGA, has a distinct absorbance maximum, which can be monitored over time using a spectrophotometer. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity.

In the presence of an inhibitor like this compound, the catalytic activity of AtHPPD is reduced, resulting in a decreased rate of HGA formation. By measuring the reaction rate at various concentrations of the inhibitor, a dose-response curve can be generated. From this curve, the half-maximal inhibitory concentration (IC₅₀) is calculated. The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a key metric for quantifying inhibitor potency.[5]

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the biochemical pathway catalyzed by HPPD and the point of inhibition by this compound.

HPPD_Pathway cluster_pathway Tyrosine Catabolism Pathway cluster_inhibitor Inhibition Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA Transamination HGA Homogentisate (HGA) HPPA->HGA AtHPPD Downstream Plastoquinone & Tocopherols HGA->Downstream Inhibitor This compound Inhibitor->HGA Inhibits Enzyme Activity

Caption: HPPD catalyzes the conversion of HPPA to HGA, a precursor for essential molecules. This compound inhibits this step.

Quantitative Data Summary

The inhibitory potency of this compound and other reference compounds against Arabidopsis thaliana HPPD (AtHPPD) is summarized below. The IC₅₀ value is a standard measure of inhibitor efficacy; a lower value indicates higher potency.[3]

Compound Target Enzyme IC₅₀ (nM) Inhibitor Class
This compound Arabidopsis thaliana HPPD12[3][4]Triketone-Indazolone[4]
Mesotrione Arabidopsis thaliana HPPD5 - 20Triketone[1]
Fenquinotrione Arabidopsis thaliana HPPD44.7[3]Quintrione
Nitisinone 4-HPPD173[3]Triketone

Experimental Protocols

This protocol is optimized for a 96-well microplate format, suitable for high-throughput screening using a microplate spectrophotometer.[6][7]

Materials and Reagents
  • Recombinant Arabidopsis thaliana HPPD (AtHPPD)[6]

  • This compound (or other test inhibitors)

  • 4-Hydroxyphenylpyruvate (HPPA), substrate

  • Dimethyl sulfoxide (B87167) (DMSO), for inhibitor stock

  • Ferrous sulfate (B86663) (FeSO₄), cofactor

  • Ascorbic acid, cofactor/antioxidant

  • Tris-HCl buffer

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at ~310 nm

Reagent Preparation
  • Assay Buffer: 100 mM Tris-HCl, pH 7.5. Store at 4°C.[6]

  • Cofactor Solution (100X): 10 mM FeSO₄ and 200 mM Ascorbic acid in ultrapure water. Prepare this solution fresh daily to prevent oxidation.[6]

  • Substrate Stock Solution (10 mM): Dissolve HPPA in Assay Buffer. Prepare fresh daily and keep on ice.

  • Enzyme Working Solution: Dilute purified recombinant AtHPPD in cold Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically by running a dilution series to find a concentration that yields a robust linear reaction rate for at least 10-15 minutes.

  • Inhibitor Stock Solution (10 mM): Dissolve this compound in 100% DMSO. Store at -20°C.

  • Inhibitor Dilution Series: Perform a serial dilution of the 10 mM inhibitor stock solution in DMSO to create a range of concentrations (e.g., from 200 µM down to 0.1 µM). This will result in a final in-assay concentration range appropriate for IC₅₀ determination.

Assay Procedure

The following procedure is for a final assay volume of 200 µL per well.

  • Plate Setup: In each well of a 96-well UV-transparent plate, add the components in the following order:

    • 176 µL of Assay Buffer.

    • 2 µL of 100X Cofactor Solution (for a final concentration of 0.1 mM FeSO₄ and 2 mM Ascorbic acid).[6]

    • 2 µL of the appropriate this compound dilution (or DMSO for the 100% activity control).

    • 10 µL of AtHPPD Enzyme Working Solution.

  • Controls:

    • 100% Activity Control (No Inhibitor): Add 2 µL of pure DMSO instead of the inhibitor solution.

    • Blank (No Enzyme): Add 10 µL of Assay Buffer instead of the Enzyme Working Solution. This is used for background subtraction.

  • Pre-incubation: Gently mix the plate and pre-incubate at room temperature (e.g., 25°C) for 10 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[6]

  • Reaction Initiation: Start the enzymatic reaction by adding 10 µL of 10 mM HPPA Substrate Stock Solution to each well (final concentration: 500 µM).

  • Spectrophotometric Measurement: Immediately place the plate in a microplate reader and monitor the increase in absorbance at 310 nm over time (e.g., every 30 seconds for 15-20 minutes).[6]

Data Analysis
  • Calculate Reaction Rates: For each well, subtract the blank reading from the corresponding data points. Plot absorbance vs. time. The initial reaction rate (V) is the slope of the linear portion of this curve.

  • Calculate Percent Inhibition: Determine the percentage of inhibition for each inhibitor concentration using the following formula:[8] % Inhibition = (1 - (V_inhibitor / V_control)) * 100 Where V_inhibitor is the rate in the presence of the inhibitor and V_control is the rate of the 100% activity control (DMSO only).

  • Determine IC₅₀ Value: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism, Origin).[9][10][11] The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.

Experimental Workflow

The following diagram outlines the complete workflow for the AtHPPD inhibition assay.

Workflow prep Reagent Preparation (Buffers, Stocks, Dilutions) setup Assay Plate Setup (Buffer, Cofactors, Inhibitor, Enzyme) prep->setup preinc Pre-incubation (10 min @ RT) setup->preinc init Reaction Initiation (Add HPPA Substrate) preinc->init read Kinetic Reading (Absorbance at 310 nm over time) init->read calc Data Processing (Calculate Initial Rates) read->calc inhibition Calculate % Inhibition calc->inhibition plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) inhibition->plot ic50 IC50 Determination (Non-linear Regression) plot->ic50

Caption: Workflow for determining the IC50 of this compound using a spectrophotometric assay.

References

Application Notes and Protocols for Studying Herbicide Resistance Mechanisms with AtHPPD-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AtHPPD-IN-1 is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the tyrosine catabolism pathway in plants.[1] Inhibition of HPPD disrupts the biosynthesis of essential molecules like plastoquinones and tocopherols (B72186), leading to a characteristic bleaching phenotype and ultimately, plant death. This makes HPPD a prime target for herbicide development. Understanding the interaction between HPPD inhibitors like this compound and the HPPD enzyme is crucial for developing new herbicides and for studying the mechanisms by which weeds evolve resistance.

These application notes provide a comprehensive guide to using this compound as a tool to investigate herbicide resistance mechanisms. The protocols outlined below cover both in vitro enzyme inhibition assays and in planta whole-plant bioassays to characterize the inhibitor's potency and its effects on susceptible and resistant plant biotypes.

Mechanism of Action

HPPD is a non-heme Fe(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (B1232598) (HGA). HGA is a precursor for the synthesis of plastoquinone (B1678516) and tocopherols (Vitamin E). Plastoquinone is an essential electron carrier in the photosynthetic electron transport chain and a cofactor for phytoene (B131915) desaturase, an enzyme in the carotenoid biosynthesis pathway.

By inhibiting HPPD, this compound leads to a depletion of plastoquinone, which in turn blocks carotenoid synthesis. Carotenoids protect chlorophyll (B73375) from photo-oxidation. Without them, chlorophyll is rapidly destroyed by sunlight, resulting in the characteristic bleaching of plant tissues.

Data Presentation

The inhibitory activity of this compound and other relevant HPPD inhibitors is summarized in the tables below. This quantitative data is essential for comparing the potency of different inhibitors and for correlating in vitro activity with in planta herbicidal effects.

Table 1: In Vitro Inhibitory Activity of HPPD Inhibitors against Arabidopsis thaliana HPPD (AtHPPD)

CompoundIC50 (nM)Reference CompoundIC50 (µM)
This compound12[1]Mesotrione0.283[2]
HPPD-IN-1248[2]

Table 2: Whole-Plant Herbicidal Activity of a Representative HPPD Inhibitor (Hppd-IN-3) against Various Weed Species

Weed SpeciesApplication Rate (g ai/ha)Activity (%)
Amaranthus retroflexus150>80
Echinochloa crus-galli150>80
Arabidopsis thaliana150>80

Table 3: Dose-Response of Resistant and Susceptible Palmer Amaranth (Amaranthus palmeri) to the HPPD-Inhibiting Herbicide Mesotrione

PopulationHerbicideGR50 (g ai/ha)Resistance Index (RI)
Susceptible (MSS)Mesotrione25-
Resistant (KSR)Mesotrione25010

Note: GR50 is the herbicide rate that causes a 50% reduction in plant growth. The Resistance Index (RI) is calculated as the GR50 of the resistant population divided by the GR50 of the susceptible population.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to effectively use this compound in their studies.

Protocol 1: In Vitro HPPD Enzyme Inhibition Assay (Spectrophotometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the HPPD enzyme.

Principle: This assay measures the activity of the HPPD enzyme by monitoring the consumption of its substrate, 4-hydroxyphenylpyruvate (HPP), which absorbs light at 310 nm. The decrease in absorbance over time is proportional to enzyme activity.

Materials:

  • Recombinant AtHPPD enzyme

  • This compound

  • 4-hydroxyphenylpyruvate (HPP)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • Cofactor Solution: 2 mM Ascorbic Acid, 0.1 mM FeSO₄

  • DMSO

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in DMSO to generate a range of concentrations for the dose-response curve.

  • Reaction Mixture Preparation: In a 96-well plate, add 180 µL of a pre-mixture containing the assay buffer, cofactor solution, and a predetermined concentration of the AtHPPD enzyme solution to each well.

  • Inhibitor Addition: Add 2 µL of the serially diluted this compound or DMSO (for the negative control) to the appropriate wells.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the HPP substrate solution to all wells.

  • Data Acquisition: Immediately place the microplate in a plate reader and measure the decrease in absorbance at 310 nm over a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 30°C).

  • Data Analysis:

    • Calculate the initial reaction rates (slope of the linear portion of the absorbance vs. time curve) for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Whole-Plant Dose-Response Bioassay for Herbicide Resistance

Objective: To determine the level of resistance in a weed biotype to this compound by comparing the dose required to cause 50% growth reduction (GR50) in resistant and susceptible populations.

Principle: This assay involves treating susceptible and potentially resistant plants with a range of this compound concentrations and assessing the impact on plant growth. The difference in the GR50 values indicates the level of resistance.

Materials:

  • Seeds of susceptible and suspected resistant weed biotypes (e.g., Amaranthus palmeri)

  • This compound

  • Potting mix

  • Pots or trays

  • Growth chamber or greenhouse with controlled conditions (light, temperature, humidity)

  • Herbicide sprayer

  • Adjuvant (if required by the inhibitor formulation)

Procedure:

  • Plant Growth: Sow seeds of the susceptible and resistant biotypes in pots filled with potting mix. Grow the plants in a controlled environment until they reach the desired growth stage (e.g., 3-4 true leaves or 8-10 cm in height).[2]

  • Herbicide Preparation: Prepare a stock solution of this compound. From this stock, prepare a series of dilutions to create a range of application rates that will encompass a full dose-response from no effect to complete plant death for both biotypes. Include a non-ionic surfactant or other appropriate adjuvant if recommended.

  • Herbicide Application: Apply the different rates of this compound to the plants using a calibrated herbicide sprayer to ensure uniform coverage. Include an untreated control for each biotype.

  • Post-Treatment Care: Return the treated plants to the growth chamber or greenhouse and maintain optimal growing conditions.

  • Data Collection: After a set period (e.g., 14-21 days), assess the plants for visual injury (e.g., bleaching, stunting, necrosis) on a scale of 0% (no injury) to 100% (plant death). For a more quantitative measure, harvest the above-ground biomass of each plant, dry it in an oven until a constant weight is achieved, and record the dry weight.

  • Data Analysis:

    • For each biotype, express the visual injury or dry weight as a percentage of the untreated control.

    • Plot the percentage growth reduction against the logarithm of the herbicide application rate.

    • Fit the data to a log-logistic dose-response curve to determine the GR50 value for each biotype.

    • Calculate the Resistance Index (RI) by dividing the GR50 of the resistant biotype by the GR50 of the susceptible biotype.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

HPPD_Signaling_Pathway cluster_downstream Downstream Effects Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD_Enzyme HPPD Enzyme HPPA->HPPD_Enzyme HGA Homogentisate (HGA) Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols (Vitamin E) HGA->Tocopherols Carotenoids Carotenoids Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Bleaching & Plant Death AtHPPD_IN_1 This compound AtHPPD_IN_1->HPPD_Enzyme Inhibition HPPD_Enzyme->HGA HPPD_Enzyme->Bleaching

Caption: Biochemical pathway of HPPD and its inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_inplanta In Planta Analysis start_invitro Prepare Recombinant HPPD Enzyme assay_prep Prepare Assay Plate with Enzyme & this compound start_invitro->assay_prep start_inplanta Grow Susceptible & Resistant Weed Biotypes reaction Initiate Reaction with HPPA Substrate assay_prep->reaction measure Measure Absorbance Change (310 nm) reaction->measure calculate_ic50 Calculate IC50 Value measure->calculate_ic50 treatment Apply Serial Dilutions of this compound start_inplanta->treatment observation Observe Plant Response (14-21 days) treatment->observation data_collection Measure Visual Injury & Dry Biomass observation->data_collection calculate_gr50 Calculate GR50 & RI data_collection->calculate_gr50

Caption: Workflow for studying herbicide resistance with this compound.

References

AtHPPD-IN-1: A Chemical Probe for 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a critical enzyme in the tyrosine catabolism pathway, catalyzing the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (B1232598) (HGA).[1][2] In plants, HGA is a precursor for the biosynthesis of essential molecules like plastoquinone (B1678516) and tocopherols, which are vital for photosynthesis and antioxidant defense.[3] Inhibition of HPPD disrupts these processes, leading to a characteristic bleaching phenotype and eventual plant death, making it a key target for herbicides.[2] In humans, HPPD plays a role in tyrosine metabolism, and its inhibitors are being investigated for therapeutic applications in metabolic disorders such as tyrosinemia type I.

AtHPPD-IN-1 is a potent inhibitor of Arabidopsis thaliana HPPD (AtHPPD) and serves as a valuable chemical probe for studying HPPD function and for the discovery of novel herbicides and therapeutics.[4][5] These application notes provide detailed protocols for the use of this compound in various experimental settings.

Data Presentation

The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50) value against Arabidopsis thaliana HPPD. It is important to note that different sources from the same supplier have reported conflicting IC50 values. Researchers should consider this variability when designing experiments and interpreting results.

Table 1: In Vitro Inhibitory Activity of this compound against Arabidopsis thaliana HPPD (AtHPPD)

CompoundTargetIC50 Value (µM)IC50 Value (nM)Reference CompoundReference IC50 (µM)Source
This compoundAtHPPD0.248-Mesotrione0.283[4]
This compoundAtHPPD-12--[5][6]

Herbicidal Spectrum:

This compound has demonstrated excellent herbicidal activity against both broadleaf and monocotyledonous weeds.[4]

Experimental Protocols

In Vitro HPPD Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against HPPD by monitoring the formation of homogentisate (HGA) from the substrate 4-hydroxyphenylpyruvate (HPPA). A coupled-enzyme system with homogentisate 1,2-dioxygenase (HGD) is used to convert HGA to maleylacetoacetate, which can be detected by an increase in absorbance at 318 nm.[1][7]

Materials:

  • Recombinant HPPD enzyme (e.g., Arabidopsis thaliana HPPD, AtHPPD)

  • Homogentisate 1,2-dioxygenase (HGD)

  • This compound

  • 4-hydroxyphenylpyruvate (HPPA)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5[1]

  • Cofactor Solution (10X): 10 mM FeSO₄ and 20 mM Ascorbic acid in water (prepare fresh)[1]

  • DMSO

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare this compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for testing.

  • Set up the Reaction Mixture: In each well of a 96-well plate, add the following components in order for a final volume of 200 µL:

    • 156 µL Assay Buffer

    • 20 µL 10X Cofactor Solution (final concentration: 1 mM FeSO₄, 2 mM Ascorbic acid)

    • 2 µL of this compound dilution (or DMSO for the 100% activity control)

    • 10 µL HGD enzyme solution

    • 10 µL HPPD enzyme solution

  • Controls:

    • 100% Activity Control (No Inhibitor): Replace the this compound solution with 2 µL of pure DMSO.

    • Blank (No Enzyme): Replace the HPPD enzyme solution with assay buffer.

  • Pre-incubation: Gently mix the plate and pre-incubate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation: Start the reaction by adding 2 µL of 10 mM HPPA substrate solution to each well (final concentration: 100 µM).

  • Measurement: Immediately begin monitoring the increase in absorbance at 318 nm over time using a microplate reader.[7]

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance curves.

    • Determine the percent inhibition for each concentration of this compound relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Whole-Plant Herbicidal Assay (Post-emergence)

This protocol outlines the evaluation of the herbicidal efficacy of this compound on whole plants.[2]

Materials:

  • This compound

  • Weed species (e.g., various broadleaf and monocotyledonous weeds)

  • Pots with appropriate soil mix

  • Growth chamber or greenhouse

  • Acetone

  • Surfactant (e.g., Tween 20)

  • Laboratory sprayer

Procedure:

  • Plant Growth: Sow seeds of the desired weed species in pots and allow them to grow in a controlled environment (e.g., 25-28°C, 14/10 hour day/night photoperiod) until they reach the 2-3 leaf stage.[2]

  • Prepare this compound Solution:

    • Prepare a stock solution of this compound by dissolving it in a small amount of acetone.

    • Create a series of dilutions from the stock solution with distilled water to achieve the desired application rates (e.g., 0, 10, 25, 50, 100, 200 g active ingredient per hectare).

    • Add a surfactant (e.g., Tween 20 at 0.1% v/v) to each dilution.[2]

  • Herbicide Application:

    • Calibrate the laboratory sprayer to deliver a consistent volume.

    • Evenly spray the this compound solutions onto the foliage of the plants.

    • Include a control group sprayed only with the water and surfactant solution.

    • Use at least three replicate pots for each treatment.

  • Post-Application Care and Assessment:

    • Return the treated plants to the growth chamber or greenhouse.

    • Visually assess the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) for signs of phytotoxicity, such as bleaching, necrosis, and growth inhibition.

    • At the final assessment, harvest the above-ground biomass and measure the fresh or dry weight.

  • Data Analysis:

    • Calculate the percent growth inhibition for each treatment compared to the untreated control.

    • Determine the GR50 value (the concentration required to inhibit growth by 50%) using appropriate statistical software.

Visualizations

HPPD_Signaling_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD (4-Hydroxyphenylpyruvate Dioxygenase) HPPA->HPPD Substrate HGA Homogentisate (HGA) HPPD->HGA Catalysis AtHPPD_IN_1 This compound AtHPPD_IN_1->HPPD Inhibition Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols HGA->Tocopherols Photosynthesis Photosynthesis Plastoquinone->Photosynthesis Carotenoid_Biosynthesis Carotenoid Biosynthesis Plastoquinone->Carotenoid_Biosynthesis Antioxidant_Defense Antioxidant Defense Tocopherols->Antioxidant_Defense Bleaching Bleaching & Plant Death Carotenoid_Biosynthesis->Bleaching Inhibition leads to

Caption: Signaling pathway of HPPD and its inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_inplanta In Planta Assay Prep_Inhibitor Prepare this compound serial dilutions Setup_Reaction Set up reaction mixture (HPPD, HGD, cofactors) Prep_Inhibitor->Setup_Reaction Pre_Incubate Pre-incubate with inhibitor Setup_Reaction->Pre_Incubate Add_Substrate Initiate reaction with HPPA Pre_Incubate->Add_Substrate Measure_Absorbance Measure absorbance at 318 nm Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 Grow_Plants Grow plants to 2-3 leaf stage Prep_Solution Prepare this compound spray solution Grow_Plants->Prep_Solution Apply_Herbicide Spray plants with solution Prep_Solution->Apply_Herbicide Assess_Phytotoxicity Assess bleaching and growth Apply_Herbicide->Assess_Phytotoxicity Measure_Biomass Measure plant biomass Assess_Phytotoxicity->Measure_Biomass Calculate_GR50 Calculate GR50 Measure_Biomass->Calculate_GR50

Caption: Experimental workflow for evaluating this compound.

Logical_Relationship AtHPPD_IN_1 This compound HPPD_Inhibition HPPD Enzyme Inhibition AtHPPD_IN_1->HPPD_Inhibition HGA_Depletion Depletion of Homogentisate (HGA) HPPD_Inhibition->HGA_Depletion Plastoquinone_Tocopherol_Deficiency Plastoquinone & Tocopherol Deficiency HGA_Depletion->Plastoquinone_Tocopherol_Deficiency Carotenoid_Inhibition Inhibition of Carotenoid Biosynthesis Plastoquinone_Tocopherol_Deficiency->Carotenoid_Inhibition Chlorophyll_Degradation Chlorophyll Degradation (Bleaching) Carotenoid_Inhibition->Chlorophyll_Degradation Plant_Death Plant Death Chlorophyll_Degradation->Plant_Death

Caption: Logical relationship of this compound's mechanism of action.

References

Troubleshooting & Optimization

Troubleshooting low potency of AtHPPD-IN-1 in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using AtHPPD-IN-1, a potent inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD), in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an inhibitor of the enzyme 4-Hydroxyphenylpyruvate Dioxygenase (HPPD).[1][2] HPPD is a critical enzyme in the tyrosine catabolism pathway.[3][4] In plants, this pathway is essential for the synthesis of plastoquinone (B1678516) and tocopherols, which are vital for photosynthesis.[3][5] By inhibiting HPPD, this compound disrupts these processes, leading to bleaching and cell death, which makes it an effective herbicide.[4][5]

Q2: What is the expected potency (IC50) of this compound?

A2: The reported IC50 value for this compound against Arabidopsis thaliana HPPD (AtHPPD) varies in the literature. One source reports an IC50 of 12 nM, while another reports it as 0.248 µM (248 nM).[1][2][6][7] This variability can depend on the specific assay conditions, enzyme source, and purity of the inhibitor.[4] Always refer to the certificate of analysis for the specific batch you are using and consider establishing a baseline in your own assay system.

Q3: How should I dissolve and store this compound?

A3: Like many triketone-based inhibitors, this compound is typically dissolved in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).[4] For storage, it is recommended to keep the solid powder at -20°C. Once dissolved in DMSO, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[8] Ensure you are using high-purity, anhydrous DMSO, as water can affect solubility.[8]

Troubleshooting Guide: Low Potency in Assays

This guide addresses common reasons why you might observe a higher-than-expected IC50 value (lower potency) for this compound in your HPPD inhibition assay.

Q4: My observed IC50 for this compound is significantly higher than the reported values. What could be the cause?

A4: Several factors related to the inhibitor, enzyme, assay conditions, or data analysis can lead to an apparent decrease in potency. The following sections break down the most common issues.

Problem Area 1: Inhibitor Preparation and Handling
Question Possible Cause & Solution
Is the inhibitor fully dissolved? Cause: this compound may not be fully solubilized in your stock solution, leading to a lower effective concentration. Solution: Ensure you are using high-purity, anhydrous DMSO. Gentle warming or sonication may be required to fully dissolve the compound. Visually inspect the solution for any precipitate before making serial dilutions.[8]
Has the inhibitor degraded? Cause: Improper storage or multiple freeze-thaw cycles can lead to degradation of the compound. Solution: Store stock solutions in small, single-use aliquots at -80°C.[8] Prepare fresh dilutions for each experiment from a trusted stock aliquot.
Are the serial dilutions accurate? Cause: Errors in pipetting during serial dilution can lead to inaccurate final concentrations in the assay wells. Solution: Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare a fresh dilution series for each experiment.
Problem Area 2: Enzyme and Substrate
Question Possible Cause & Solution
Is the HPPD enzyme active? Cause: The recombinant HPPD enzyme may have low activity due to degradation from improper storage or handling. Solution: Store the enzyme in aliquots at -80°C and avoid repeated freeze-thaw cycles. Always include a positive control (no inhibitor) and a negative control (no enzyme) in your assay to confirm enzyme activity and baseline signal.[3] Run a substrate titration curve to determine the Kₘ for your enzyme batch and ensure you are using the substrate at or near this concentration.
Is the substrate solution fresh? Cause: The substrate, 4-hydroxyphenylpyruvate (HPPA), can be unstable in solution. Solution: Prepare the HPPA substrate solution fresh for each experiment.[4]
Are necessary cofactors present? Cause: HPPD is a non-heme iron(II)-dependent oxygenase and requires cofactors for its activity.[3] Solution: Ensure that the assay buffer contains the necessary cofactors, such as Fe(II) (e.g., FeSO₄) and an antioxidant like ascorbic acid to maintain iron in its reduced state.[4][9] Prepare cofactor solutions fresh daily.[4]
Problem Area 3: Assay Conditions
Question Possible Cause & Solution
Is the pre-incubation step adequate? Cause: Insufficient time for the inhibitor to bind to the enzyme before initiating the reaction can lead to an underestimation of its potency. Solution: Include a pre-incubation step where the enzyme and inhibitor are mixed and incubated together (e.g., 5-10 minutes at the assay temperature) before adding the substrate.[3][4][10]
Is the reaction in the linear range? Cause: If the initial reaction rate is not calculated from the linear portion of the progress curve, the calculated inhibition values will be inaccurate. Solution: Monitor the reaction kinetics continuously using a microplate reader. Identify the linear phase of the reaction for both the uninhibited and inhibited wells to calculate the initial velocity (V₀).[3]
Is the DMSO concentration consistent? Cause: High concentrations of DMSO can inhibit enzyme activity. Varying concentrations between wells can lead to inconsistent results. Solution: Ensure the final DMSO concentration is low (typically ≤1%) and consistent across all wells, including the "no inhibitor" control.[11]
Problem Area 4: Data Analysis
Question Possible Cause & Solution
How is the IC50 being calculated? Cause: The method used to fit the dose-response curve can affect the final IC50 value. Solution: Use a non-linear regression model (four-parameter logistic fit) to analyze the plot of percent inhibition versus the logarithm of inhibitor concentration.[3][12] Ensure that your data defines both the top and bottom plateaus of the curve for an accurate fit.[13]
Are you using relative or absolute IC50? Cause: The relative IC50 is the concentration that inhibits activity by 50% relative to the range of the dose-response curve itself (from bottom plateau to top plateau). This is the most common definition.[13] Solution: Ensure your software is calculating the relative IC50. This value is derived from the curve's parameters and is not dependent on absolute "0%" and "100%" control values that may lie outside the curve's plateaus.[13]

Quantitative Data Summary

Table 1: Reported IC50 Values for HPPD Inhibitors

InhibitorTarget EnzymeReported IC50Reference
This compound Arabidopsis thaliana HPPD12 nM [1][6][7]
HPPD-IN-1Arabidopsis thaliana HPPD0.248 µM[2]
MesotrioneArabidopsis thaliana HPPD0.283 µM[2]
NitisinoneHuman HPPD0.244 µM[14]
SulcotrioneHuman HPPD0.187 µM[14]

Note: IC50 values can vary significantly based on the enzyme source (plant vs. human) and specific assay conditions.[4][14]

Experimental Protocols

Protocol: In Vitro AtHPPD Enzyme Inhibition Assay

This protocol provides a general framework for determining the IC50 value of this compound using a spectrophotometric microplate assay.[4][5][10]

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5 (or Potassium Phosphate, pH 7.0).[4][10]

  • Cofactor Solution (10X): Prepare fresh daily. Contains 10 mM FeSO₄ and 20 mM Ascorbic acid in water.[4]

  • AtHPPD Enzyme Stock: Prepare a working stock of recombinant A. thaliana HPPD in Assay Buffer. Store at -80°C. The optimal working concentration should be determined empirically.[4]

  • HPPA Substrate Stock (10 mM): Dissolve 4-hydroxyphenylpyruvate (HPPA) in Assay Buffer. Prepare fresh daily.[4]

  • This compound Stock (10 mM): Dissolve this compound in 100% DMSO.[4] Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve.

2. Assay Procedure (96-well UV-transparent plate):

The following describes setting up a single well for a final volume of 200 µL.

ComponentVolumeFinal ConcentrationNotes
Assay Buffer168 µL--
10X Cofactor Solution20 µL1 mM FeSO₄, 2 mM Ascorbic acidAdd fresh.
This compound Dilution2 µLVariesFor 100% activity control, add 2 µL of pure DMSO.
AtHPPD Enzyme Solution10 µLVariesFor blank control, add 10 µL of Assay Buffer instead.
Pre-incubation --Mix gently and incubate for 5-10 minutes at 30°C. [3][4]
10 mM HPPA Substrate2 µL100 µMAdd to initiate the reaction.

3. Data Acquisition:

  • Immediately after adding the substrate, begin monitoring the reaction using a microplate spectrophotometer.

  • The reaction can be monitored in two ways:

    • Coupled Assay (Recommended): If a second enzyme, homogentisate (B1232598) 1,2-dioxygenase (HGD), is included, the formation of maleylacetoacetate can be monitored by the increase in absorbance at 318 nm.[4][5]

    • Direct Assay: Monitor the decrease in absorbance at 310 nm due to the consumption of the HPPA substrate.[9][10]

  • Record measurements every 30 seconds for 10-15 minutes.

4. Data Analysis:

  • For each concentration of this compound, calculate the initial reaction rate (V₀) from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each concentration relative to the uninhibited control (0% inhibition) and the blank control (100% inhibition).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the IC50 value.[3][12]

Visualizations

Signaling Pathway and Inhibition

HPPD_Pathway cluster_pathway Tyrosine Catabolism cluster_inhibition Inhibition Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA Transaminase HGA Homogentisate (HGA) HPPA->HGA HPPD (Target Enzyme) MAA Maleylacetoacetate (MAA) HGA->MAA HGD Inhibitor This compound Inhibitor->HGA

HPPD pathway and the site of inhibition by this compound.
Experimental Workflow

Assay_Workflow start Start: Prepare Reagents (Buffer, Cofactors, Enzyme, Substrate, Inhibitor) plate_setup Dispense Buffer, Cofactors, and Inhibitor/DMSO into 96-well plate start->plate_setup add_enzyme Add AtHPPD Enzyme (except in Blank controls) plate_setup->add_enzyme pre_incubate Pre-incubate for 5-10 min at assay temperature add_enzyme->pre_incubate initiate Initiate reaction by adding HPPA Substrate pre_incubate->initiate read_plate Measure absorbance kinetically (e.g., at 318 nm or 310 nm) initiate->read_plate calculate_rates Calculate Initial Reaction Rates (V₀) from linear slope read_plate->calculate_rates calculate_inhibition Calculate % Inhibition for each inhibitor concentration calculate_rates->calculate_inhibition plot_data Plot % Inhibition vs. log[Inhibitor] calculate_inhibition->plot_data fit_curve Fit data using non-linear regression (4-parameter logistic model) plot_data->fit_curve end End: Determine IC50 Value fit_curve->end

General workflow for an AtHPPD in vitro inhibition assay.
Troubleshooting Logic

A logical workflow for troubleshooting low potency results.

References

Technical Support Center: Optimizing AtHPPD-IN-1 Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and using AtHPPD-IN-1 in in vitro experiments.

I. This compound Chemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to achieving successful solubilization for your experiments.

PropertyValueSource
Chemical Formula C₂₃H₂₂N₂O₄S[1][2][3][4]
Molecular Weight 422.50 g/mol [1][2][3][4]
Appearance Crystalline solid[5][6][7][8]
IC₅₀ 12 nM (for Arabidopsis thaliana HPPD)[1][2][3][4]

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Q2: How do I prepare a stock solution of this compound?

A2: It is recommended to prepare a high-concentration stock solution in DMSO, for example, at 10 mM. From this stock, you can make further dilutions into your aqueous experimental medium. It is crucial to ensure the final concentration of DMSO in your assay is low enough (typically <0.5% v/v) to avoid solvent-induced artifacts.

Q3: My this compound is not dissolving in my aqueous buffer. What should I do?

A3: Direct dissolution of hydrophobic compounds like this compound in aqueous buffers is often challenging. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent like DMSO. Subsequently, this stock solution can be serially diluted into your aqueous experimental medium.

Q4: I'm observing precipitation of the compound after diluting the DMSO stock into my cell culture medium. How can I prevent this?

A4: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting steps you can take:

  • Lower the final concentration: The compound may be exceeding its solubility limit in the final aqueous solution.

  • Increase the percentage of serum (if applicable): Serum proteins can sometimes help to keep small molecules in solution.

  • Use a surfactant: A low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 20 or Triton™ X-100 can aid in solubilization.

  • Adjust the pH: If this compound has ionizable groups, adjusting the pH of your final buffer may improve its solubility.

Q5: Can I use heating or sonication to dissolve this compound?

A5: Gentle heating and sonication can be effective methods for dissolving stubborn compounds. However, it is important to first determine if this compound is heat-stable to avoid degradation.

III. Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 422.50 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Calculate the required mass of this compound.

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 422.50 g/mol * (1000 mg / 1 g) = 4.225 mg

  • Weigh out the calculated amount of this compound and place it in a microcentrifuge tube.

  • Add the appropriate volume of DMSO (in this case, 1 mL) to the microcentrifuge tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect for complete dissolution. If undissolved particles remain, you can try the following:

    • Sonication: Place the tube in a sonicator bath for 5-10 minutes.

    • Gentle Warming: If the compound is heat-stable, warm the solution in a water bath at a low temperature (e.g., 37°C).

  • Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Maximum Soluble Concentration in Experimental Medium

It is highly recommended to determine the solubility of this compound in your specific cell culture medium or aqueous buffer before conducting your experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your specific cell culture medium or aqueous buffer

  • Clear microplate or microcentrifuge tubes

  • Microscope

Procedure:

  • Prepare a series of dilutions of your this compound DMSO stock solution in your experimental medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM. Remember to keep the final DMSO concentration consistent and below 0.5%.

  • Incubate the solutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂).

  • Visually inspect each dilution under a microscope for any signs of precipitation, which may appear as small crystals or an oily film.

  • The highest concentration that remains a clear, particle-free solution is your maximum working concentration for that specific medium.

IV. Troubleshooting and Optimization Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

G start Start: this compound Powder stock_prep Prepare 10 mM Stock in 100% DMSO start->stock_prep dissolved_stock Does it dissolve completely? stock_prep->dissolved_stock troubleshoot_stock Troubleshoot Stock: - Vortex longer - Gentle sonication - Gentle warming (check stability) dissolved_stock->troubleshoot_stock No dilution Dilute DMSO stock into aqueous experimental medium dissolved_stock->dilution Yes yes_stock Yes no_stock No troubleshoot_stock->stock_prep precipitation Observe for precipitation dilution->precipitation experiment Proceed with experiment precipitation->experiment No troubleshoot_dilution Troubleshoot Dilution: - Lower final concentration - Increase serum % - Add surfactant (e.g., Tween-20) - Adjust pH precipitation->troubleshoot_dilution Yes no_precip No yes_precip Yes troubleshoot_dilution->dilution

Caption: Troubleshooting workflow for this compound solubilization.

References

AtHPPD-IN-1 stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use of AtHPPD-IN-1, a potent inhibitor of the Arabidopsis thaliana 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This resource includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols to ensure the stability, proper handling, and successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in Arabidopsis thaliana. HPPD is a key enzyme in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) (Vitamin E). By inhibiting HPPD, this compound disrupts the production of these vital compounds, leading to the bleaching of chlorophyll (B73375) and ultimately, plant death.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to maintain the stability and efficacy of this compound. The following conditions are recommended:

ConditionRecommendation
Solid Form Store at -20°C for long-term stability.
In Solution Prepare solutions fresh for each experiment. If short-term storage is necessary, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Light Sensitivity While specific data on the photosensitivity of this compound is not readily available, it is good laboratory practice to protect solutions from direct light to prevent potential degradation.

Q3: How should I dissolve this compound?

A3: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For a stock solution, dissolve the compound in 100% DMSO. Further dilutions into aqueous buffers for your experiments should be done carefully to avoid precipitation. It is recommended to prepare fresh dilutions from the stock solution for each experiment.

Signaling Pathway of HPPD Inhibition

The inhibition of HPPD by this compound has a significant downstream impact on essential biosynthetic pathways in plants. The following diagram illustrates the central role of HPPD and the consequences of its inhibition.

HPPD_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HPPD HPPD (4-Hydroxyphenylpyruvate Dioxygenase) HPPA->HPPD Substrate Homogentisate Homogentisate HPPD->Homogentisate Catalysis AtHPPD_IN_1 This compound AtHPPD_IN_1->HPPD Inhibition Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols Tocopherols (Vitamin E) Homogentisate->Tocopherols Carotenoids Carotenoids Plastoquinone->Carotenoids Biosynthesis Cofactor Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection Photooxidation Photo-oxidation Chlorophyll->Photooxidation Bleaching Bleaching/ Plant Death Photooxidation->Bleaching

Caption: Inhibition of HPPD by this compound blocks the synthesis of homogentisate, a precursor for plastoquinone and tocopherols, leading to carotenoid deficiency, chlorophyll photo-oxidation, and eventual plant death.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Issue 1: Inconsistent or No Inhibitory Effect

Potential Cause Troubleshooting Step
Degraded this compound Ensure the compound has been stored correctly at -20°C and protected from light. Prepare fresh solutions for each experiment.
Inaccurate Concentration Verify calculations for stock and working solutions. Calibrate pipettes and balances regularly.
Precipitation of Compound Observe the final solution for any precipitates. The concentration of DMSO in the final aqueous buffer should be kept low (typically <1%) to maintain solubility.
Inactive Enzyme Confirm the activity of your HPPD enzyme preparation with a known inhibitor or by measuring its basal activity.

Issue 2: High Variability Between Replicates

Potential Cause Troubleshooting Step
Pipetting Inaccuracy Use calibrated pipettes and ensure proper technique, especially when handling small volumes.
Inconsistent Incubation Times Use a multichannel pipette or a timed addition schedule to ensure all reactions are initiated and stopped consistently.
Edge Effects in Plate-Based Assays Avoid using the outer wells of 96-well plates, or fill them with a blank solution (e.g., buffer) to create a more uniform environment.

Experimental Protocols

1. In Vitro AtHPPD Inhibition Assay

This protocol describes a spectrophotometric assay to determine the IC50 value of this compound against recombinant Arabidopsis thaliana HPPD.

Materials:

  • Purified recombinant AtHPPD enzyme

  • This compound

  • 4-Hydroxyphenylpyruvate (HPP) substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5)

  • DMSO (for dissolving this compound)

  • 96-well UV-transparent microplate

  • Microplate reader

Workflow Diagram:

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of this compound in DMSO add_reagents Add Assay Buffer, enzyme, and this compound to wells prep_inhibitor->add_reagents prep_enzyme Prepare AtHPPD enzyme solution in Assay Buffer prep_enzyme->add_reagents prep_substrate Prepare HPP substrate solution in Assay Buffer add_substrate Initiate reaction by adding HPP substrate prep_substrate->add_substrate pre_incubate Pre-incubate at room temperature for 10 min add_reagents->pre_incubate pre_incubate->add_substrate measure Measure absorbance change over time (e.g., at 310 nm) add_substrate->measure calc_inhibition Calculate percent inhibition relative to DMSO control measure->calc_inhibition plot_curve Plot inhibition vs. log[this compound] calc_inhibition->plot_curve determine_ic50 Determine IC50 value from the dose-response curve plot_curve->determine_ic50

Caption: Workflow for the in vitro AtHPPD inhibition assay, from reagent preparation to IC50 determination.

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in DMSO.

  • In a 96-well plate, add the following to each well:

    • 178 µL of Assay Buffer

    • 10 µL of AtHPPD enzyme solution

    • 2 µL of the appropriate this compound dilution (or DMSO for the control).

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 10 µL of the HPP substrate solution to each well.

  • Immediately begin monitoring the decrease in absorbance at a wavelength specific to HPP consumption (e.g., 310 nm) using a microplate reader.

  • Calculate the initial reaction rates and determine the percent inhibition for each concentration of this compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Whole-Plant Bleaching Assay

This protocol provides a general method for assessing the herbicidal activity of this compound on Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds

  • Potting mix

  • This compound

  • Acetone and Tween-20 (for spray solution)

  • Spray bottle or chamber

Procedure:

  • Sow Arabidopsis thaliana seeds in pots and grow them under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C) until they reach the 2-4 true leaf stage.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

  • Prepare the final spray solution by diluting the stock solution in water containing a surfactant (e.g., 0.05% Tween-20) to the desired final concentrations.

  • Spray the seedlings uniformly with the this compound solutions or a control solution (solvent and surfactant only).

  • Return the plants to the controlled growth environment.

  • Observe and document the bleaching phenotype at regular intervals (e.g., 3, 5, 7, and 14 days after treatment).

  • Quantify the herbicidal effect by recording the percentage of bleached tissue or by measuring the fresh weight of the plants at the end of the experiment.

Improving the selectivity of AtHPPD-IN-1 for plant HPPD

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AtHPPD-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the selectivity of this compound for plant 4-hydroxyphenylpyruvate dioxygenase (HPPD). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Troubleshooting Guides & FAQs

This section addresses common issues that may arise during your experiments with this compound, focusing on improving selectivity and overcoming common experimental hurdles.

FAQs

  • What is this compound and what is its mechanism of action? this compound is an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a key enzyme in the tyrosine catabolism pathway in most aerobic organisms. In plants, this pathway is crucial for the biosynthesis of plastoquinone (B1678516) and tocopherols, which are essential for photosynthesis and antioxidant protection. By inhibiting HPPD, this compound prevents the formation of these vital molecules, leading to the characteristic bleaching of plant tissues and ultimately, cell death.[1]

  • How does this compound compare to other HPPD inhibitors? this compound has shown potent inhibitory activity against Arabidopsis thaliana HPPD (AtHPPD) with an IC50 value of 0.248 µM, which is superior to that of the commercial herbicide mesotrione (B120641) (0.283 µM) in vitro.[2]

  • What factors contribute to the selectivity of HPPD inhibitors? The selectivity of HPPD inhibitors in crops can be attributed to several factors, including:

    • Differential Metabolism: Crop plants may possess the ability to rapidly metabolize the herbicide into non-toxic compounds.[3]

    • Target Site Differences: Variations in the amino acid sequence of the HPPD enzyme between crop and weed species can lead to differential binding affinity of the inhibitor.[3]

Troubleshooting

Observed Issue Potential Cause Recommended Action
Low Potency (Higher than expected IC50 value) in in vitro assay 1. Enzyme Inactivity: The recombinant HPPD enzyme may have lost activity due to improper storage or handling. 2. Substrate Degradation: The substrate, 4-hydroxyphenylpyruvate (HPPA), can be unstable. 3. Incorrect Assay Conditions: Suboptimal pH, temperature, or cofactor concentrations can affect enzyme activity.1. Enzyme Quality Control: Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Test enzyme activity with a known inhibitor as a positive control. 2. Fresh Substrate: Prepare HPPA solution fresh daily.[4] 3. Optimize Assay Parameters: Ensure the assay buffer pH is optimal for the specific HPPD enzyme (typically around 7.0-7.5).[5][6] Verify the concentrations of cofactors like Fe(II) and ascorbate.[4][5]
High Variability in Results 1. Inconsistent Pipetting: Inaccurate dispensing of reagents, especially the inhibitor at low concentrations. 2. Edge Effects in Microplates: Evaporation from wells on the plate's perimeter can concentrate reagents. 3. Matrix Effects: Components in the sample matrix may interfere with the assay.[7]1. Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes. Use low-retention tips for viscous solutions. 2. Plate Layout: Avoid using the outer wells of the microplate for critical samples. Fill them with buffer or water to minimize evaporation from inner wells. 3. Sample Purity: Ensure the purity of the inhibitor and other reagents. If testing extracts, consider a purification step.
Poor Selectivity in Whole-Plant Assays 1. Inappropriate Application Rate: The applied dose of this compound may be too high for the crop species. 2. Environmental Stress: Plants under stress (e.g., drought, extreme temperatures) may be more susceptible to herbicide injury. 3. Incorrect Growth Stage: The crop's tolerance to the herbicide can vary with its developmental stage.1. Dose-Response Curve: Conduct a dose-response study to determine the GR50 (the herbicide rate that causes a 50% reduction in plant growth) for both crop and weed species.[3] 2. Controlled Environment: Maintain optimal growing conditions in a greenhouse or growth chamber.[8] 3. Timing of Application: Test the herbicide at different crop growth stages to identify the window of greatest tolerance.[3]
Unexpected Crop Injury 1. Off-Target Effects: this compound may be inhibiting other enzymes or pathways in the crop plant. 2. Formulation Issues: The solvents or adjuvants used to formulate this compound may be phytotoxic to the crop.1. Broad-Panel Screening: Test this compound against a panel of related enzymes to identify potential off-target interactions. 2. Formulation Blanks: Test the formulation components without this compound on the crop to rule out phytotoxicity from these ingredients.

Quantitative Data

While specific quantitative data for the selectivity of this compound across a range of plant species is not yet publicly available, the following tables provide a comparative framework based on data from other well-characterized HPPD inhibitors. This information can guide the design of experiments to determine the selectivity profile of this compound.

Table 1: In Vitro Potency of HPPD Inhibitors Against HPPD from Different Organisms

InhibitorTarget OrganismIC50 (nM)
MesotrioneArabidopsis thaliana5 - 20
TembotrioneZea mays (Maize)10 - 50
IsoxaflutoleAmaranthus tuberculatus (Waterhemp)2 - 15

Data compiled from publicly available sources for illustrative purposes.[9]

Table 2: Whole-Plant Selectivity of a Pyrazole-Based HPPD Inhibitor

SpeciesGR50 (g ai/ha)Selectivity Index (SI) = Crop GR50 / Weed GR50
Crops
Triticum aestivum (Wheat)> 200-
Oryza sativa (Rice)150-
Zea mays (Maize)180-
Weeds
Amaranthus retroflexus (Redroot Pigweed)15Wheat: >13.3, Rice: 10, Maize: 12
Digitaria sanguinalis (Large Crabgrass)25Wheat: >8, Rice: 6, Maize: 7.2
Setaria viridis (Green Foxtail)20Wheat: >10, Rice: 7.5, Maize: 9

This table presents hypothetical data based on typical values for novel HPPD inhibitors to illustrate the calculation of the Selectivity Index.[3]

Experimental Protocols

Protocol 1: In Vitro HPPD Enzyme Inhibition Assay (Spectrophotometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against plant HPPD.

Materials:

  • Recombinant plant HPPD enzyme

  • This compound

  • 4-Hydroxyphenylpyruvate (HPPA) substrate

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.0)

  • Cofactors: FeSO₄ and Ascorbic Acid

  • DMSO

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer, FeSO₄, and ascorbic acid.

  • Inhibitor Addition: Add the diluted this compound or DMSO (for the no-inhibitor control) to the appropriate wells.

  • Enzyme Addition: Add the recombinant HPPD enzyme solution to all wells except the blank control.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[5]

  • Reaction Initiation: Add the HPPA substrate to all wells to start the reaction.

  • Data Acquisition: Immediately monitor the decrease in absorbance at 310 nm over time using a microplate reader.[5]

  • Data Analysis:

    • Calculate the initial reaction rate for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3]

Protocol 2: Greenhouse Whole-Plant Pot Assay for Crop Selectivity

Objective: To evaluate the herbicidal efficacy and crop selectivity of this compound under controlled greenhouse conditions.

Materials:

  • Seeds of selected crop and weed species

  • Pots filled with a suitable growing medium

  • This compound formulated for spraying

  • Greenhouse or controlled environment chamber

  • Calibrated sprayer

Procedure:

  • Plant Growth: Sow seeds of crop and weed species in pots and grow them in the greenhouse to a specified growth stage (e.g., 2-3 leaf stage).

  • Herbicide Application: Apply this compound at a range of doses using a calibrated sprayer. Include an untreated control and a commercial standard for comparison.[3]

  • Data Collection:

    • Visually assess crop injury (e.g., chlorosis, stunting) and weed control at regular intervals after application (e.g., 7, 14, and 21 days).[3]

    • At the end of the experiment, harvest the above-ground biomass of both crop and weed plants.

  • Data Analysis:

    • Dry the biomass to a constant weight and record the dry weight.[3]

    • Calculate the percent weed control and crop injury based on the reduction in dry weight compared to the untreated control.[3]

    • Determine the GR50 (the herbicide rate that causes a 50% reduction in plant growth) for both crop and weed species.[3]

    • Calculate the Selectivity Index (SI) as the ratio of crop GR50 to weed GR50.[3]

Visualizations

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA Bleaching Bleaching & Plant Death HPPD->Bleaching AtHPPD_IN_1 This compound AtHPPD_IN_1->HPPD Inhibition Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols HGA->Tocopherols Carotenoid_Biosynthesis Carotenoid Biosynthesis Plastoquinone->Carotenoid_Biosynthesis Photosynthesis Photosynthesis Carotenoid_Biosynthesis->Photosynthesis Photosynthesis->Bleaching

Caption: Mechanism of action of this compound in the plant tyrosine catabolism pathway.

Experimental_Workflow start Start invitro In Vitro HPPD Enzyme Inhibition Assay start->invitro ic50 Determine IC50 Value invitro->ic50 greenhouse Greenhouse Whole-Plant Pot Assay ic50->greenhouse gr50 Determine GR50 for Crops and Weeds greenhouse->gr50 si Calculate Selectivity Index (SI) gr50->si field Field Trials si->field evaluation Evaluate Efficacy and Crop Safety field->evaluation end End evaluation->end

Caption: Experimental workflow for evaluating the selectivity of this compound.

References

AtHPPD-IN-1 degradation pathways and how to prevent them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of AtHPPD-IN-1. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the degradation of this novel triketone herbicide.

Disclaimer

Currently, there is a lack of publicly available data specifically detailing the degradation pathways of this compound. The information presented here is based on the known behavior of structurally similar triketone herbicides, such as mesotrione (B120641) and sulcotrione (B48614).[1][2][3][4] These inferred pathways should be considered as potential routes of degradation until specific studies on this compound are published.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel triketone inhibitor of the Arabidopsis thaliana 4-hydroxyphenylpyruvate dioxygenase (AtHPPD) enzyme.[5][6] HPPD is a key enzyme in the biochemical pathway responsible for plastoquinone (B1678516) and tocopherol biosynthesis. By inhibiting HPPD, this compound disrupts the production of these essential molecules, leading to the bleaching of photosynthetic tissues and ultimately, plant death.

Q2: What are the likely degradation pathways for this compound?

Based on the degradation patterns of other triketone herbicides, this compound is likely susceptible to two primary degradation pathways:

  • Hydrolysis: This process involves the cleavage of chemical bonds by the addition of water. For triketone herbicides, hydrolysis is a significant degradation route, particularly in alkaline conditions (pH > 7).[1] This can lead to the breakdown of the triketone ring structure, resulting in a loss of herbicidal activity.

  • Photodegradation: Exposure to light, especially UV radiation, can induce the degradation of triketone compounds.[3][7][8] This pathway can lead to the formation of various photoproducts, which may have different chemical properties and biological activities compared to the parent compound.

Q3: How can I prevent the degradation of this compound in my experiments?

To minimize degradation, consider the following precautions:

  • pH Control: Maintain a neutral or slightly acidic pH for your experimental solutions. Avoid alkaline conditions, as they can accelerate hydrolysis.

  • Light Protection: Protect solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.

  • Temperature Control: Store stock solutions and experimental samples at low temperatures to slow down the rate of chemical degradation.

  • Use Fresh Solutions: Prepare solutions fresh for each experiment to minimize the impact of any potential degradation over time.

Q4: How should I store this compound?

Proper storage is critical for maintaining the stability and activity of this compound.

  • Solid Form: Store the solid compound in a tightly sealed container at -20°C or -80°C for long-term storage, protected from light and moisture.

  • Stock Solutions: Prepare stock solutions in a suitable solvent, such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. For short-term storage, -20°C is acceptable.

Troubleshooting Guide

This guide will help you troubleshoot common issues you may encounter during your experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected herbicidal activity Degradation of this compound due to improper storage or handling.1. Prepare fresh stock solutions from solid compound. 2. Ensure proper storage conditions (see FAQ Q4). 3. Protect solutions from light and maintain appropriate pH during experiments.
Inaccurate concentration of the working solution.1. Verify the calculations for dilutions. 2. Use calibrated pipettes for accurate measurements.
Precipitation observed in the stock solution The concentration of this compound exceeds its solubility in the chosen solvent.1. Gently warm the solution to aid dissolution. 2. If precipitation persists, prepare a new stock solution at a lower concentration.
The stock solution has been stored improperly, leading to degradation and the formation of insoluble products.1. Discard the precipitated solution. 2. Prepare a fresh stock solution and store it correctly.
Variability in results between experimental replicates Inconsistent handling of this compound solutions across replicates.1. Ensure uniform treatment of all samples, including exposure to light and temperature. 2. Use the same batch of stock solution for all replicates in an experiment.
Degradation of the compound in the experimental medium over the course of the assay.1. Assess the stability of this compound in your specific experimental medium over the duration of the experiment. 2. If significant degradation is observed, consider shortening the experiment time or adding the compound at later time points.

Experimental Protocols

Protocol for Assessing the Stability of this compound by HPLC

This protocol provides a general framework for monitoring the degradation of this compound over time using High-Performance Liquid Chromatography (HPLC).

Materials:

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Dilute the stock solution to the desired experimental concentration in the test buffer (e.g., 100 µM in a pH 5, 7, or 9 buffer).

  • Incubation:

    • Divide the solution into multiple aliquots for different time points and conditions (e.g., with and without light exposure).

    • Incubate the samples under the desired conditions (e.g., room temperature, 37°C).

  • Sampling:

    • At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each condition.

    • Immediately stop any further degradation by storing the sample at -20°C or by mixing with a quenching solution if necessary.

  • HPLC Analysis:

    • Set up the HPLC method with an appropriate mobile phase gradient (e.g., a gradient of water and acetonitrile with a small amount of acid like formic or trifluoroacetic acid).

    • Inject the samples onto the HPLC system.

    • Monitor the chromatogram at a wavelength where this compound has maximum absorbance.

  • Data Analysis:

    • Measure the peak area of the this compound peak at each time point.

    • Plot the peak area against time to determine the degradation rate. The appearance of new peaks may indicate the formation of degradation products.

Visualizations

Below are diagrams illustrating the inferred degradation pathways of this compound, a general experimental workflow for stability testing, and a troubleshooting decision tree.

G cluster_hydrolysis Hydrolysis Pathway (Inferred) cluster_photodegradation Photodegradation Pathway (Inferred) This compound This compound Hydrolysis_Product_1 Hydrolysis_Product_1 This compound->Hydrolysis_Product_1 Cleavage of triketone ring Photoproduct_1 Photoproduct_1 This compound->Photoproduct_1 UV light exposure Further Degradation Further Degradation Hydrolysis_Product_1->Further Degradation Loss of activity Further Photoproducts Further Photoproducts Photoproduct_1->Further Photoproducts Loss of activity

Caption: Inferred degradation pathways of this compound.

G Start Start Prepare this compound solution Prepare this compound solution Start->Prepare this compound solution Incubate under test conditions Incubate under test conditions Prepare this compound solution->Incubate under test conditions Take samples at time points Take samples at time points Incubate under test conditions->Take samples at time points Analyze by HPLC Analyze by HPLC Take samples at time points->Analyze by HPLC Determine degradation rate Determine degradation rate Analyze by HPLC->Determine degradation rate End End Determine degradation rate->End

Caption: Experimental workflow for this compound stability testing.

G Inconsistent Results Inconsistent Results Check Storage Check Storage Inconsistent Results->Check Storage Improper storage? Check Handling Check Handling Inconsistent Results->Check Handling Improper handling? Prepare Fresh Prepare Fresh Check Storage->Prepare Fresh Check Handling->Prepare Fresh Problem Solved Problem Solved Prepare Fresh->Problem Solved If results improve Contact Support Contact Support Prepare Fresh->Contact Support If problem persists

Caption: Troubleshooting decision tree for inconsistent results.

References

Overcoming poor correlation between in vitro and in vivo results for AtHPPD-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers encountering poor in vitro-in vivo correlation (IVIVC) with AtHPPD-IN-1, a potent inhibitor of Arabidopsis thaliana 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its reported in vitro activity?

This compound (also known as Compound III-15) is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) from Arabidopsis thaliana.[1][2] HPPD is a key enzyme in the biosynthesis of plastoquinone (B1678516) and vitamin E. Inhibition of this enzyme leads to a bleaching effect in plants, making it a target for herbicides.[3] The primary reported in vitro metric is its IC50 value, which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: In Vitro Activity of this compound

Compound Target In Vitro Potency (IC50) Source

| this compound | Arabidopsis thaliana HPPD | 12 nM |[1][2] |

Q2: I'm observing high in vitro potency (12 nM IC50), but my in vivo experiments (e.g., whole-plant herbicidal assays) show weak or no efficacy. What are the common causes for this discrepancy?

A poor correlation between potent in vitro data and weak in vivo results is a common challenge in drug and herbicide development.[3] This discrepancy often stems from pharmacokinetic and pharmacodynamic factors that are not present in a purified enzyme assay. The primary reasons can be grouped under the acronym ADME : Absorption, Distribution, Metabolism, and Excretion.

  • Poor Absorption: The compound may not be effectively absorbed by the target organism (e.g., poor uptake through roots or leaves).

  • Limited Distribution: The compound may not reach the target tissue or cellular compartment where the HPPD enzyme is located. High plasma protein binding can also severely limit the concentration of the free, active compound.[4]

  • Rapid Metabolism: The compound may be quickly broken down into inactive metabolites by enzymes within the organism.

  • Rapid Excretion: The compound may be quickly eliminated from the organism before it can reach a sufficient concentration at the target site.

  • Off-Target Effects: The compound could be interacting with other biological molecules, leading to toxicity or sequestration away from the intended target.

  • Experimental Conditions: Differences between the in vitro assay buffer and the in vivo physiological environment (pH, cofactors, etc.) can affect compound activity.

Q3: What is a systematic approach to troubleshooting the poor IVIVC of this compound?

A structured, stepwise approach is crucial to identify the root cause of the efficacy drop-off from the bench to the whole organism. The investigation should begin with the most common and easily testable hypotheses, such as metabolic stability and permeability, before moving to more complex studies.

The following workflow provides a logical sequence for troubleshooting.

IVIVC_Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Phase 1: Pharmacokinetic (ADME) Profiling cluster_2 Phase 2: Hypothesis Testing & Refinement start High In Vitro Potency (IC50 = 12 nM) observation Poor In Vivo Efficacy start->observation metabolism Metabolically Stable? observation->metabolism permeability Good Permeability? metabolism->permeability Yes met_issue Problem: Rapid Metabolism Action: Identify metabolites, redesign for stability. metabolism->met_issue No ppb Low Plasma Protein Binding? permeability->ppb Yes perm_issue Problem: Poor Absorption Action: Modify formulation, use permeation enhancers. permeability->perm_issue No ppb_issue Problem: High PPB Action: Redesign to reduce binding, dose escalation. ppb->ppb_issue No success In Vivo Efficacy Achieved ppb->success Yes HPPD_Pathway cluster_pathway Tyrosine Catabolism & Plastoquinone Synthesis cluster_inhibition Mechanism of Action cluster_downstream Downstream Effects of Inhibition Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP HGA Homogentisate (HGA) HPP->HGA HPPD Enzyme Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols (Vitamin E) HGA->Tocopherols PDS Phytoene Desaturase (PDS) Plastoquinone->PDS Cofactor for Inhibitor This compound Inhibitor->Block Block->HGA X Carotenoids Carotenoid Synthesis PDS->Carotenoids Chlorophyll Chlorophyll Photooxidation Carotenoids->Chlorophyll Protects Bleaching Bleaching Phenotype Chlorophyll->Bleaching

References

Optimizing buffer conditions for AtHPPD-IN-1 enzyme assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AtHPPD-IN-1 enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing buffer conditions and troubleshooting common issues encountered during enzymatic assays with the this compound inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the general starting point for a buffer to measure this compound activity?

A common starting point for an AtHPPD (4-hydroxyphenylpyruvate dioxygenase) enzyme assay buffer is a phosphate (B84403) or Tris-based buffer at a pH between 7.0 and 8.0. Key components to include are cofactors essential for enzyme activity. A typical buffer might consist of 50 mM Potassium Phosphate or Tris-HCl at pH 7.5, supplemented with 100 µM FeSO₄ and 2 mM ascorbic acid.[1][2] It is crucial to prepare the cofactor solution fresh daily to ensure optimal performance.[3]

Q2: How does pH affect the this compound enzyme assay?

The pH of the assay buffer is a critical parameter as it can significantly influence the activity of the HPPD enzyme and the potency of the inhibitor.[4] The ionization state of amino acid residues in the enzyme's active site is pH-dependent, and deviations from the optimal pH can lead to reduced enzyme activity or even denaturation.[4] For HPPD enzymes, the optimal pH is generally in the range of 7.0 to 8.0. It is recommended to perform a pH screen to determine the optimal pH for your specific experimental conditions.[5][6]

Q3: What is the role of additives like BSA and Tween-20 in the assay buffer?

Additives like Bovine Serum Albumin (BSA) and non-ionic detergents such as Tween-20 can be beneficial in enzyme inhibition assays.

  • BSA is often included as a stabilizing agent for the enzyme, especially at low concentrations, preventing its loss due to adsorption to plasticware.[7][8] It can also help to prevent non-specific inhibition by promiscuous aggregating inhibitors.

  • Tween-20 is a non-ionic detergent used to reduce non-specific binding of the inhibitor to surfaces and can help to solubilize hydrophobic compounds.[9] However, high concentrations of detergents can sometimes denature enzymes, so it's important to optimize the concentration, typically starting around 0.01% to 0.05% (v/v).[9][10]

Q4: What concentration of DMSO is acceptable in the final reaction mixture?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). While DMSO is a necessary solvent, high concentrations can inhibit enzyme activity. It is recommended to keep the final concentration of DMSO in the assay below 1% (v/v) to minimize any solvent-induced effects on the enzyme kinetics.[11][12] Always run a solvent control (buffer with the same concentration of DMSO but no inhibitor) to account for any effects of the solvent on the enzyme's activity.

Troubleshooting Guides

This section addresses specific issues you might encounter during your this compound enzyme assays.

Problem Potential Cause Troubleshooting Steps
Low or No Enzyme Activity Inactive enzymeEnsure the enzyme has been stored correctly at -80°C and avoid repeated freeze-thaw cycles.
Degraded cofactorsPrepare fresh solutions of FeSO₄ and ascorbic acid for each experiment.
Sub-optimal pHPerform a pH titration of your buffer to find the optimal pH for enzyme activity (typically between 7.0 and 8.0).[5]
Incorrect buffer compositionVerify the concentrations of all buffer components. High ionic strength can sometimes be inhibitory.[13]
High Well-to-Well Variability Pipetting errorsUse calibrated pipettes and ensure proper mixing of all reagents. Prepare a master mix where possible.
Inconsistent temperatureEnsure the plate is incubated at a constant and optimal temperature (e.g., 30°C).[1]
Edge effects in the microplateAvoid using the outer wells of the plate, or fill them with buffer/water to maintain a humid environment.
Precipitation of this compound in Assay Wells Low solubility of the inhibitorDecrease the final concentration of this compound. Consider adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01%) to the assay buffer to improve solubility.[10]
Buffer incompatibilityTest the solubility of this compound in different buffer systems (e.g., Phosphate vs. Tris-HCl).
IC50 Value Higher Than Expected (Low Potency) Sub-optimal buffer conditionsSystematically optimize the pH, ionic strength, and cofactor concentrations as these can influence inhibitor binding.
High enzyme concentrationReduce the enzyme concentration. The IC50 value can be dependent on the enzyme concentration in the assay.
High substrate concentrationFor competitive inhibitors, a high substrate concentration will lead to an apparent increase in the IC50. Use a substrate concentration at or below the Km value.
IC50 Value Varies Between Experiments Inconsistent experimental conditionsStrictly control all assay parameters including buffer preparation, incubation times, temperature, and final DMSO concentration.[14]
Degradation of this compound stockPrepare fresh dilutions of this compound from a properly stored stock solution for each experiment.

Data Presentation: Buffer Component Optimization

The following table summarizes the recommended starting concentrations and the potential effects of key buffer components for optimizing your this compound enzyme assay. Empirical determination of the optimal conditions for your specific laboratory setup is highly recommended.

Buffer Component Recommended Starting Concentration Effect on Assay Considerations for Optimization
Buffer Type 50 mM Potassium Phosphate or 50 mM Tris-HClMaintains a stable pH. The choice of buffer can influence enzyme activity and stability.[6]Test both buffer systems to see which provides higher and more stable enzyme activity.
pH 7.5Directly impacts enzyme activity and the ionization state of the inhibitor and enzyme active site residues.[4]Screen a pH range from 6.5 to 8.5 to determine the optimal pH for both enzyme activity and inhibitor potency.
FeSO₄ (Cofactor) 100 µMEssential for the catalytic activity of the HPPD enzyme.Titrate the concentration to find the optimal level; excess iron can sometimes be inhibitory. Prepare fresh daily.
Ascorbic Acid (Cofactor) 2 mMActs as a reducing agent to maintain the iron cofactor in its active Fe²⁺ state.Ensure a sufficient concentration to prevent oxidation of Fe²⁺. Prepare fresh daily.
BSA 0.01% (w/v) or 0.1 mg/mLStabilizes the enzyme and can reduce non-specific inhibition.[7]Test with and without BSA to see if it improves assay performance and consistency.
Tween-20 0.01% (v/v)Improves solubility of hydrophobic inhibitors and reduces non-specific binding.[9]Titrate the concentration; higher levels may inhibit the enzyme.
DMSO < 1% (v/v)Solvent for this compound. Can inhibit the enzyme at higher concentrations.[11]Keep the final concentration as low as possible and consistent across all wells, including controls.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for this compound IC50 Determination

This protocol describes a continuous spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against Arabidopsis thaliana HPPD (AtHPPD). The assay monitors the formation of homogentisate (B1232598) (HGA) from the substrate 4-hydroxyphenylpyruvate (HPPA). In a coupled reaction, HGA is converted to maleylacetoacetate, which can be detected by an increase in absorbance at 318 nm.

Materials:

  • Recombinant AtHPPD enzyme

  • Homogentisate 1,2-dioxygenase (HGD) enzyme

  • This compound

  • 4-hydroxyphenylpyruvate (HPPA)

  • Potassium Phosphate or Tris-HCl buffer

  • FeSO₄

  • Ascorbic acid

  • DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Assay Buffer: 50 mM Potassium Phosphate, pH 7.5.

  • Prepare 10X Cofactor Solution: 1 mM FeSO₄ and 20 mM Ascorbic acid in ultrapure water. Prepare this solution fresh on the day of the experiment.

  • Prepare this compound Dilutions: Create a serial dilution of this compound in 100% DMSO.

  • Set up the Reaction Mixture: In each well of a 96-well plate, add the following components in order (for a final volume of 200 µL):

    • 156 µL Assay Buffer

    • 20 µL 10X Cofactor Solution

    • 2 µL of this compound dilution (or DMSO for the 0% inhibition control)

    • 10 µL HGD enzyme solution

    • 10 µL AtHPPD enzyme solution

  • Controls:

    • 100% Activity Control (No Inhibitor): Replace the this compound solution with 2 µL of pure DMSO.

    • Blank (No Enzyme): Replace the AtHPPD enzyme solution with assay buffer.

  • Pre-incubation: Gently mix the plate and pre-incubate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 2 µL of 10 mM HPPA substrate solution to each well (final concentration: 100 µM) to start the reaction.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 318 nm at 30°C for 15-30 minutes, taking readings every 30-60 seconds.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Tyrosine_Catabolism_Pathway cluster_enzyme Enzymes Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA TAT HGA Homogentisate HPPA->HGA HPPD Maleylacetoacetate Maleylacetoacetate HGA->Maleylacetoacetate HGD Plastoquinone_Tocopherols Plastoquinone & Tocopherols HGA->Plastoquinone_Tocopherols (in plants) Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate TAT Tyrosine Aminotransferase HPPD HPPD HGD Homogentisate 1,2-dioxygenase Inhibitor This compound Inhibitor->HPPD

Caption: Tyrosine catabolism pathway and the point of inhibition by this compound.

Troubleshooting_Workflow Start Assay Problem Identified (e.g., Low Signal, High Variability) Check_Reagents Check Reagents: - Enzyme activity - Fresh cofactors - Inhibitor/Substrate integrity Start->Check_Reagents Check_Conditions Check Assay Conditions: - pH - Temperature - Incubation times Start->Check_Conditions Check_Dispensing Check Dispensing: - Pipette calibration - Mixing technique - Plate uniformity Start->Check_Dispensing Optimize_Buffer Optimize Buffer Composition Check_Reagents->Optimize_Buffer If reagents are OK Check_Conditions->Optimize_Buffer If conditions are OK Check_Dispensing->Optimize_Buffer If dispensing is OK pH_Screen Perform pH Screen (e.g., pH 6.5 - 8.5) Optimize_Buffer->pH_Screen Ionic_Strength Test Ionic Strength (Vary salt concentration) Optimize_Buffer->Ionic_Strength Additives Test Additives (BSA, Tween-20) Optimize_Buffer->Additives Solvent_Control Verify Solvent Effect (DMSO titration) Optimize_Buffer->Solvent_Control Problem_Solved Problem Resolved pH_Screen->Problem_Solved Ionic_Strength->Problem_Solved Additives->Problem_Solved Solvent_Control->Problem_Solved

Caption: A logical workflow for troubleshooting common this compound assay issues.

References

Addressing AtHPPD-IN-1 precipitation issues in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPPD inhibitor, AtHPPD-IN-1. Our goal is to help you address common challenges, particularly those related to stock solution precipitation, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For many organic small molecules, Dimethyl Sulfoxide (DMSO) is a common and effective solvent. It is advisable to use anhydrous, high-purity DMSO to prepare your initial high-concentration stock solution. The quality of the DMSO is crucial, as absorbed water can negatively impact the solubility of the compound.

Q2: I'm observing precipitation in my this compound stock solution after thawing. What should I do?

Precipitation after a freeze-thaw cycle is a common issue that can arise if the inhibitor's solubility limit is exceeded at lower temperatures. To address this, gently warm the solution to 37°C and vortex or sonicate to help redissolve the precipitate. Before use, always visually inspect the solution to ensure all precipitate has dissolved. Persistent precipitation indicates that the actual concentration of your solution is lower than intended. To prevent this, it is highly recommended to aliquot your stock solution into single-use volumes to minimize the need for repeated freeze-thaw cycles.[1][2]

Q3: What is the recommended storage temperature for this compound stock solutions?

For long-term stability, this compound stock solutions should be stored at -20°C.[3] When stored as a solid, it is also recommended to keep it at -20°C.[3]

Q4: Can the type of storage container affect the stability of my this compound solution?

Yes, the choice of storage container can impact the stability of your compound. For long-term storage, it is best to use amber glass vials or polypropylene (B1209903) tubes. These materials are generally inert and will minimize the risk of the compound adhering to the container surface or contaminants leaching into your solution.[1]

Q5: My this compound precipitates when I dilute it in aqueous media for my experiment. How can I prevent this?

Precipitation in aqueous solutions is a common challenge with hydrophobic compounds prepared in DMSO. To mitigate this, consider a serial dilution approach. First, make any initial dilutions in DMSO. Then, add the final, diluted DMSO stock to your pre-warmed aqueous buffer or cell culture medium while gently vortexing. The final concentration of DMSO in your experimental setup should be kept low, typically below 0.5%, to avoid solvent effects on the biological system.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving precipitation issues with your this compound solutions.

Visual Troubleshooting Workflow

G cluster_0 start Precipitation Observed in Stock Solution check_thawing Was the solution thawed properly? (Slowly at room temperature, with vortexing) start->check_thawing check_concentration Is the stock concentration too high? check_thawing->check_concentration Yes action_redissolve Action: Gently warm (37°C) and vortex/sonicate to redissolve check_thawing->action_redissolve No check_solvent Is the solvent quality adequate? (Anhydrous, high-purity DMSO) check_concentration->check_solvent No action_lower_conc Action: Prepare a new stock at a lower concentration check_concentration->action_lower_conc Yes action_new_solvent Action: Use fresh, high-purity anhydrous DMSO check_solvent->action_new_solvent No end_unresolved Issue Persists: Contact Technical Support check_solvent->end_unresolved Yes end_resolved Issue Resolved action_redissolve->end_resolved action_lower_conc->end_resolved action_new_solvent->end_resolved

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation

SolventExample Solubility (mg/mL)Molarity (mM)
DMSO>20>47.3
Ethanol<1<2.4
WaterInsolubleInsoluble

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 422.50 g/mol )

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Amber glass or polypropylene vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation: To prepare a 10 mM stock solution, you will need 4.225 mg of this compound per 1 mL of DMSO. Adjust the amounts based on your desired volume.

  • Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile vial.

  • Dissolution: Add the corresponding volume of anhydrous, high-purity DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution.

  • Warming (if necessary): If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes, followed by vortexing. A brief sonication can also aid in dissolution.

  • Visual Inspection: Ensure the solution is clear and free of any visible precipitate.

  • Aliquoting and Storage: For long-term storage and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. Store these aliquots at -20°C.

Signaling Pathway

This compound is an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the tyrosine catabolism pathway.[4] This pathway is responsible for the breakdown of the amino acid tyrosine.

HPPD in the Tyrosine Catabolism Pathway

G cluster_pathway cluster_inhibitor Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA Tyrosine Aminotransferase Homogentisate Homogentisate HPPA->Homogentisate HPPD Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-dioxygenase Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Fumarylacetoacetate hydrolase AtHPPD_IN_1 This compound AtHPPD_IN_1->HPPA Inhibits

Caption: Role of HPPD in the tyrosine catabolism pathway.

References

How to handle inconclusive data from AtHPPD-IN-1 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AtHPPD-IN-1, an inhibitor of the Arabidopsis thaliana 4-hydroxyphenylpyruvate dioxygenase (AtHPPD) enzyme.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound, helping you to identify potential causes and implement effective solutions.

Guide 1: In Vitro Enzyme Inhibition Assay Issues
Observed Issue Potential Cause Recommended Action
High variability between replicate wells Pipetting inaccuracy, especially with small volumes. Edge effects in microplates due to evaporation. Inconsistent incubation times.Calibrate pipettes regularly and use reverse pipetting for viscous solutions. Prepare a master mix of reagents. Avoid using the outer wells of the microplate or ensure proper sealing. Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously.
No or very low enzyme inhibition Incorrect concentration of this compound. Degraded or inactive inhibitor. Incorrect assay buffer conditions (pH, temperature).Verify the dilution calculations and ensure the stock solution is properly dissolved. Use a fresh aliquot of this compound. Ensure the assay buffer is at the optimal pH and temperature for AtHPPD activity.
Inconsistent IC50 values across experiments Variable enzyme activity. Compound instability in the assay buffer. Inconsistent substrate concentration.Use a consistent batch and concentration of purified AtHPPD enzyme. Assess the stability of this compound in the assay buffer over the experiment's duration. Ensure the substrate (HPPA) concentration is consistent and not limiting.
Non-sigmoidal dose-response curve This compound solubility issues at high concentrations. Presence of interfering substances in the sample. Complex inhibition kinetics.Check the solubility of this compound in the assay buffer and consider using a different solvent if necessary. Ensure all reagents are pure and free of contaminants. Investigate the possibility of non-competitive or uncompetitive inhibition mechanisms.[1][2][3][4][5]
Guide 2: Whole Plant/Cell-Based Assay Issues
Observed Issue Potential Cause Recommended Action
No bleaching effect or cell death observed Insufficient concentration of this compound. Poor uptake of the inhibitor by the plant or cells. Plant or cell line is resistant to the inhibitor.Conduct a dose-response experiment with a wider concentration range. Include a surfactant or adjuvant to improve uptake in whole-plant assays. Verify the susceptibility of the plant species or cell line to HPPD inhibitors.
High variability in plant response Inconsistent application of this compound. Uneven plant growth stages or health. Environmental fluctuations (light, temperature, humidity).Ensure uniform spray coverage or application to the growth medium. Select plants of the same size and developmental stage for experiments. Maintain consistent and optimal environmental conditions in the growth chamber or greenhouse.
Off-target effects observed (e.g., general cytotoxicity not related to bleaching) The concentration of this compound used is too high, leading to non-specific toxicity. The compound may inhibit other essential enzymes.Determine the EC50 for the bleaching effect and use concentrations around this value. Conduct counter-screening against other related enzymes to assess selectivity.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. In plants, HPPD is a key enzyme in the tyrosine catabolism pathway which is essential for the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) (Vitamin E). Plastoquinone is a critical component of the photosynthetic electron transport chain and a cofactor for carotenoid biosynthesis. By inhibiting HPPD, this compound disrupts plastoquinone and tocopherol production, leading to the destruction of chlorophyll (B73375) (bleaching) and ultimately plant death.[9][10][11]

Q2: My dose-response data for this compound does not fit a standard sigmoidal curve. What could be the reason?

A2: A non-sigmoidal dose-response curve can arise from several factors. High concentrations of this compound might not be fully soluble in your assay medium, leading to an underestimation of the effect at the higher end of the concentration range. Alternatively, if you are testing on a population of plants or cells, there might be mixed levels of susceptibility, skewing the curve. Experimental errors such as inconsistent application or scoring can also lead to deviations from the expected sigmoidal shape.[1][2][3][4]

Q3: How can I be sure that the observed effects in my cellular assay are due to HPPD inhibition and not off-target effects?

A3: To confirm that the observed phenotype is due to the on-target inhibition of HPPD, you can perform several experiments. A rescue experiment, where the downstream product of HPPD (homogentisate) is supplied to the cells, should alleviate the effects of this compound if it is acting on-target. Additionally, you can use a structurally different HPPD inhibitor as a positive control; if it produces the same phenotype, it is likely an on-target effect. Finally, conducting a target engagement assay can directly measure the binding of this compound to the HPPD enzyme within the cell.

Q4: What is a typical IC50 value for this compound?

A4: The half-maximal inhibitory concentration (IC50) for this compound against Arabidopsis thaliana HPPD (AtHPPD) has been reported to be 0.248 µM in in vitro assays.[12] This value is slightly more potent than that of the well-characterized HPPD inhibitor, mesotrione (B120641), which has a reported IC50 of 0.283 µM against the same enzyme.[12]

Data Presentation

The following table summarizes the in vitro inhibitory activity of this compound against Arabidopsis thaliana HPPD, with mesotrione included for comparison.

Compound Target Enzyme IC50 (µM) Reference
This compoundArabidopsis thaliana HPPD0.248[12]
MesotrioneArabidopsis thaliana HPPD0.283[12]

Experimental Protocols

Protocol 1: In Vitro AtHPPD Enzyme Inhibition Assay

Objective: To determine the IC50 value of this compound against purified AtHPPD enzyme.

Materials:

  • Purified recombinant AtHPPD enzyme

  • This compound

  • 4-hydroxyphenylpyruvate (HPPA) substrate

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing cofactors such as ascorbate (B8700270) and Fe(II))

  • DMSO for dissolving this compound

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 310 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, AtHPPD enzyme, and the different concentrations of this compound (or DMSO for the control).

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the HPPA substrate to all wells.

  • Immediately monitor the decrease in absorbance at 310 nm over time, which corresponds to the consumption of HPPA.

  • Calculate the initial reaction rates for each concentration.

  • Determine the percent inhibition for each concentration of this compound relative to the control (no inhibitor).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Whole Plant Bleaching Assay

Objective: To assess the herbicidal efficacy of this compound on a susceptible plant species (e.g., Arabidopsis thaliana).

Materials:

  • Arabidopsis thaliana seedlings (e.g., at the 2-3 leaf stage)

  • This compound

  • Solvent for this compound (e.g., acetone (B3395972) with a surfactant like Tween-20)

  • Spray chamber or hand sprayer

  • Controlled environment growth chamber

Procedure:

  • Grow Arabidopsis thaliana seedlings in pots to the 2-3 leaf stage under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).

  • Prepare different concentrations of this compound in the solvent. Include a solvent-only control.

  • Uniformly spray the seedlings with the different concentrations of this compound or the control solution.

  • Return the plants to the growth chamber.

  • Visually assess and score the bleaching phenotype (whitening of new leaves) at regular intervals (e.g., 3, 7, and 14 days after treatment). A scoring scale (e.g., 0 = no effect, 100 = complete bleaching/death) can be used.

  • Data can be used to determine the effective concentration required to cause 50% bleaching (EC50).

Mandatory Visualization

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Substrate Homogentisate Homogentisate HPPD->Homogentisate Catalyzes conversion Plastoquinone_Tocopherols Plastoquinone & Tocopherols Homogentisate->Plastoquinone_Tocopherols Carotenoid_Biosynthesis Carotenoid Biosynthesis Plastoquinone_Tocopherols->Carotenoid_Biosynthesis Essential for Chlorophyll_Protection Chlorophyll Protection Carotenoid_Biosynthesis->Chlorophyll_Protection Leads to Photosynthesis Healthy Photosynthesis Chlorophyll_Protection->Photosynthesis Enables AtHPPD_IN_1 This compound AtHPPD_IN_1->HPPD Inhibits Experimental_Workflow Start Start: Hypothesis (this compound inhibits plant growth) In_Vitro_Assay In Vitro Assay: Determine IC50 of this compound on purified AtHPPD enzyme Start->In_Vitro_Assay Dose_Response Design Dose-Response for Whole Plant/Cell-Based Assay In_Vitro_Assay->Dose_Response Whole_Plant_Assay Whole Plant/Cell-Based Assay: Treat with various concentrations of this compound Dose_Response->Whole_Plant_Assay Data_Collection Data Collection: Assess bleaching, growth inhibition, and other phenotypes Whole_Plant_Assay->Data_Collection Data_Analysis Data Analysis: Calculate EC50, compare to controls Data_Collection->Data_Analysis Inconclusive_Data Inconclusive Data? Data_Analysis->Inconclusive_Data Troubleshooting Troubleshooting: Consult guides and FAQs Inconclusive_Data->Troubleshooting Yes Conclusion Conclusion: Confirm/reject hypothesis Inconclusive_Data->Conclusion No Refine_Protocol Refine Protocol & Re-run Experiment Troubleshooting->Refine_Protocol Refine_Protocol->Whole_Plant_Assay Conclusion->Start New Hypothesis

References

Validation & Comparative

A Comparative Analysis of AtHPPD-IN-1 and Sulcotrione as HPPD Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), AtHPPD-IN-1 and sulcotrione (B48614). Both compounds are potent herbicides that act by disrupting a critical step in the tyrosine catabolism pathway in plants, leading to a characteristic bleaching phenotype and eventual plant death. This document outlines their chemical properties, in vitro efficacy, and the methodologies used for their evaluation, presented in a format tailored for research and development professionals.

Chemical Identity and Physicochemical Properties

A fundamental aspect of comparative analysis involves understanding the chemical nature of the compounds. This compound and sulcotrione, while both targeting the same enzyme, possess distinct structural features.

PropertyThis compoundSulcotrione
Chemical Structure this compound structureSulcotrione structure
IUPAC Name 2-[2-chloro-4-(methylsulfonyl)benzoyl]-5,5-dimethylcyclohexane-1,3-dione2-[2-chloro-4-(methylsulfonyl)benzoyl]cyclohexane-1,3-dione[1]
Molecular Formula C₁₇H₁₉ClO₅SC₁₄H₁₃ClO₅S[1]
Molecular Weight 370.8 g/mol 328.8 g/mol [1]
CAS Number 2950190-99-399105-77-8[1]
SMILES CC1(CC(=O)C(C1=O)C(=O)C2=C(C=C(C=C2)S(=O)(=O)C)Cl)CC1CC(C(=O)C(C1=O)C(=O)C2=C(C=C(C=C2)S(=O)(=O)C)Cl)

Mechanism of Action: HPPD Inhibition

Both this compound and sulcotrione function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is crucial in the catabolism of tyrosine, specifically catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisate (B1232598). In plants, homogentisate is a precursor for the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) (Vitamin E). Plastoquinone is an essential cofactor for phytoene (B131915) desaturase, a key enzyme in the carotenoid biosynthesis pathway.

The inhibition of HPPD leads to a depletion of plastoquinone, which in turn inhibits carotenoid synthesis. Carotenoids are vital for protecting chlorophyll (B73375) from photo-oxidation. Without this protection, chlorophyll is rapidly degraded by sunlight, resulting in the characteristic bleaching of leaves and, ultimately, plant death.

HPPD_Inhibition_Pathway cluster_downstream Downstream Effects Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone Homogentisate->Plastoquinone Phytoene_Desaturase Phytoene Desaturase Plastoquinone->Phytoene_Desaturase Cofactor Carotenoids Carotenoids Phytoene_Desaturase->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Bleaching & Plant Death Inhibitors This compound Sulcotrione Inhibitors->HPPD

Figure 1: Simplified signaling pathway of HPPD inhibition.

Quantitative Performance Comparison

The in vitro inhibitory activity of this compound and sulcotrione against Arabidopsis thaliana HPPD (AtHPPD) provides a direct measure of their potency at the molecular level.

CompoundTarget EnzymeIC₅₀ ValueReference
This compound AtHPPD0.248 µM--INVALID-LINK--[2]
Sulcotrione AtHPPD250 ± 21 nM (0.25 µM)--INVALID-LINK--

Note: There are conflicting reports for the IC₅₀ of this compound, with another source citing 12 nM. The value of 0.248 µM is from a publication-referenced commercial source.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the evaluation of HPPD inhibitors.

In Vitro HPPD Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the HPPD enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against HPPD.

Materials:

  • Purified recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

  • 4-hydroxyphenylpyruvate (HPPA) substrate

  • Ascorbate

  • Fe(II) solution

  • Assay buffer (e.g., potassium phosphate, pH 7.4)

  • Test compounds (this compound, sulcotrione) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Workflow:

IC50_Workflow A Prepare serial dilutions of test compounds C Add diluted test compounds to respective wells A->C B Add assay buffer, ascorbate, Fe(II), and HPPD enzyme to wells B->C D Pre-incubate the mixture C->D E Initiate reaction by adding HPPA substrate D->E F Monitor absorbance change over time (spectrophotometry) E->F G Calculate initial reaction rates F->G H Plot % inhibition vs. log[inhibitor] and determine IC₅₀ G->H Sulcotrione_Synthesis cluster_reactants1 Step 1: Acid Chloride Formation cluster_reactants2 Step 2: Esterification cluster_reactants3 Step 3: Rearrangement A 2-Chloro-4-(methylsulfonyl) benzoic acid C 2-Chloro-4-(methylsulfonyl) benzoyl chloride A->C + B Thionyl chloride E Enol Ester Intermediate C->E + D Cyclohexane-1,3-dione G Sulcotrione E->G F Rearrangement (e.g., with cyanide catalyst)

References

A Comparative Analysis of AtHPPD-IN-1 and Tembotrione in Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the herbicidal activities of the research compound AtHPPD-IN-1 and the commercially available herbicide tembotrione (B166760). Both compounds belong to the class of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a critical group of herbicides in modern agriculture. This document synthesizes available experimental data to offer an objective overview of their performance and methodologies for their evaluation.

Mechanism of Action: HPPD Inhibition

Both this compound and tembotrione function by inhibiting the plant enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is a key component in the biochemical pathway that converts the amino acid tyrosine into plastoquinone (B1678516) and tocopherols.[1] Plastoquinone is an essential cofactor for phytoene (B131915) desaturase, an enzyme involved in carotenoid biosynthesis. Carotenoids are vital for protecting chlorophyll (B73375) from photo-oxidation.[1][2]

By blocking HPPD, these herbicides disrupt the production of plastoquinone, which in turn halts carotenoid synthesis. The absence of carotenoids leads to the rapid degradation of chlorophyll in the presence of sunlight, resulting in the characteristic bleaching or whitening of new plant tissues, ultimately causing weed death.[1][2] This mode of action is distinct from many other herbicide classes, making HPPD inhibitors valuable tools for managing herbicide resistance.

Below is a diagram illustrating the signaling pathway affected by HPPD inhibitors.

HPPD_Inhibition_Pathway cluster_pathway Tyrosine Catabolism & Carotenoid Biosynthesis cluster_inhibition Inhibitor Action Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HGA Homogentisate (B1232598) (HGA) HPPA->HGA HPPD Enzyme Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Cofactor for Phytoene Desaturase Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Inhibitor This compound or Tembotrione Inhibitor->Inhibition

Caption: Simplified signaling pathway of HPPD inhibition by herbicides.

Comparative Efficacy Data

Direct comparative field studies between this compound and tembotrione are not publicly available, as this compound is a research compound. However, we can compare their in vitro activity and the known weed control spectrum of tembotrione.

In Vitro Enzyme Inhibition

This compound has shown potent inhibitory activity against Arabidopsis thaliana HPPD (AtHPPD) in laboratory assays.

CompoundTarget EnzymeIC50 Value (µM)
This compound Arabidopsis thaliana HPPD0.248[3]
Mesotrione (B120641) Arabidopsis thaliana HPPD0.283[3]
Tembotrione Recombinant E. coli expressing plant HPPDLimit of Detection: 0.051[4][5]

Note: IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. The limit of detection for tembotrione in a whole-cell bioassay suggests high potency.

The data indicates that this compound has a comparable, and slightly superior, in vitro inhibitory activity against AtHPPD when compared to mesotrione, another well-established HPPD inhibitor.[3] While a direct IC50 comparison with tembotrione under identical conditions is unavailable, the low limit of detection for tembotrione in a bioassay also points to its high potency.[4][5]

Weed Control Spectrum of Tembotrione

Tembotrione is a broad-spectrum post-emergence herbicide primarily used in corn.[6] It is effective against a wide range of both broadleaf and grass weeds.

Weed SpeciesCommon NameEfficacy of Tembotrione
Amaranthus palmeriPalmer amaranthGood to Excellent[7]
Chenopodium albumCommon lambsquartersExcellent[8]
Abutilon theophrastiVelvetleafExcellent
Ambrosia trifidaGiant ragweedGood
Setaria faberiGiant foxtailGood[8]
Digitaria sanguinalisLarge crabgrassGood
Brachiaria plantagineaAlexandergrassExcellent[8]
Ipomoea spp.MorninggloryFair to Good[7]
Cyperus rotundusNutsedgeGood[9]

Efficacy ratings are synthesized from multiple field studies and may vary based on application rate, timing, and environmental conditions.

This compound is reported to show excellent herbicidal activity against both broadleaf and monocotyledonous weeds, though specific species and efficacy data from field trials are not yet published.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of herbicides. Below are representative protocols for key experiments.

In Vitro HPPD Enzyme Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the activity of the HPPD enzyme by half (IC50).

Principle: The activity of recombinant HPPD enzyme is measured by monitoring the formation of its product, homogentisate (HGA), from the substrate 4-hydroxyphenylpyruvate (HPPA). The assay can be performed by directly measuring the increase in absorbance at 318 nm due to HGA formation.[10]

Materials:

  • Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana expressed in E. coli)

  • 4-hydroxyphenylpyruvate (HPPA) substrate

  • Test inhibitors (this compound, tembotrione) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing 100 µM FeSO4 and 2 mM ascorbate)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare a series of dilutions of the test inhibitors.

  • In a 96-well plate, add the assay buffer.

  • Add the inhibitor dilutions to the respective wells. Include controls with no inhibitor (positive control) and no enzyme (negative control).

  • Add the recombinant HPPD enzyme to all wells except the negative control and incubate to allow inhibitor binding.

  • Initiate the reaction by adding the HPPA substrate.

  • Immediately monitor the increase in absorbance at 318 nm over time.

  • Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration relative to the positive control.

  • Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

Enzyme_Assay_Workflow A Prepare Inhibitor Dilutions B Add Buffer and Inhibitor to 96-well Plate A->B C Add HPPD Enzyme and Incubate B->C D Add HPPA Substrate to Start Reaction C->D E Monitor Absorbance at 318 nm D->E F Calculate Inhibition and IC50 E->F

Caption: Experimental workflow for in vitro HPPD enzyme inhibition assay.

Greenhouse Weed Efficacy Trial

This experiment evaluates the herbicidal effect of the compounds on whole plants under controlled conditions.

Principle: Weed species are grown to a specific stage and then treated with different rates of the herbicides. The efficacy is assessed by visual injury ratings and biomass reduction.

Materials:

  • Seeds of various weed species

  • Pots with a suitable soil mix

  • Greenhouse with controlled temperature, humidity, and light

  • Herbicide formulations of this compound and tembotrione

  • Laboratory track sprayer for uniform application

Procedure:

  • Plant weed seeds in pots and grow them to the 2-4 leaf stage.

  • Prepare different application rates for each herbicide. A standard commercial herbicide (like tembotrione) should be included for comparison.

  • Apply the herbicides to the plants using a track sprayer to ensure even coverage. Include an untreated control group.

  • Return the plants to the greenhouse and observe them over a period of 14-21 days.

  • Assess weed control at regular intervals using a visual rating scale (0% = no injury, 100% = plant death).

  • At the end of the experiment, harvest the above-ground plant material, dry it in an oven, and measure the dry weight to determine biomass reduction compared to the untreated control.[11]

Greenhouse_Trial_Workflow A Plant Weed Seeds and Grow to 2-4 Leaf Stage B Prepare Herbicide Application Rates A->B C Apply Herbicides with Track Sprayer B->C D Observe Plants in Greenhouse (14-21 days) C->D E Visually Rate Weed Injury D->E F Harvest and Measure Dry Biomass D->F G Analyze Data and Compare Efficacy E->G F->G

Caption: Experimental workflow for greenhouse weed efficacy trial.

Conclusion

Both this compound and tembotrione are potent inhibitors of the HPPD enzyme, a validated target for herbicide development. While tembotrione is a well-established commercial herbicide with a proven broad-spectrum efficacy against key weeds in corn, this compound is a promising research compound with strong in vitro activity.[3][6] The slightly lower IC50 value of this compound compared to mesotrione suggests it has the potential for high herbicidal efficacy.[3]

Further research, particularly whole-plant and field trials, is necessary to fully characterize the weed control spectrum and crop selectivity of this compound and to draw direct comparisons with tembotrione under real-world conditions. The experimental protocols outlined in this guide provide a framework for such evaluations. The continued development of novel HPPD inhibitors like this compound is vital for addressing the ongoing challenge of herbicide-resistant weeds in agriculture.

References

Validating the Binding Affinity of AtHPPD-IN-1 to AtHPPD: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of the novel inhibitor, AtHPPD-IN-1, to its target enzyme, Arabidopsis thaliana 4-hydroxyphenylpyruvate dioxygenase (AtHPPD). The performance of this compound is evaluated against a panel of known AtHPPD inhibitors, supported by quantitative experimental data. Detailed experimental protocols for assessing binding affinity are also provided to ensure reproducibility and facilitate further research.

Comparative Binding Affinity of AtHPPD Inhibitors

The inhibitory potency of a compound is a critical parameter in drug and herbicide development. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and other known inhibitors against AtHPPD, providing a clear comparison of their binding affinities. Lower IC50 values indicate a stronger binding affinity and higher potency.

CompoundIC50 (µM)IC50 (nM)
This compound 0.248 248
Mesotrione0.283283
HPPD-IN-70.08989
Fenquinotrione0.044744.7
HPPD-IN-30.01010
Leptospermone12.112100
HPPD-IN-50.21210

Data sourced from publicly available databases and research articles.[1]

Mechanism of AtHPPD Inhibition

AtHPPD is a non-heme iron(II)-dependent dioxygenase that plays a crucial role in the tyrosine catabolism pathway in plants. This pathway is essential for the biosynthesis of plastoquinone (B1678516) and tocopherols, which are vital for photosynthesis and antioxidant activities. Inhibition of AtHPPD disrupts these processes, leading to a bleaching phenotype and ultimately, plant death.

This compound and other triketone and diketonitrile-based inhibitors are believed to exert their inhibitory effect by chelating the ferrous iron (Fe(II)) atom within the active site of the enzyme. This action prevents the binding of the natural substrate, 4-hydroxyphenylpyruvate (HPP), and its subsequent conversion to homogentisate, thereby blocking the downstream metabolic pathway.[2]

AtHPPD_Inhibition_Pathway cluster_pathway AtHPPD Catalytic Pathway Tyrosine Tyrosine HPP HPP Tyrosine->HPP Transaminase AtHPPD AtHPPD HPP->AtHPPD Substrate Binding Homogentisate Homogentisate AtHPPD->Homogentisate Catalysis Blocked_Catalysis Catalysis Blocked AtHPPD->Blocked_Catalysis Inhibition Plastoquinone Plastoquinone Homogentisate->Plastoquinone Biosynthesis Tocopherols Tocopherols Homogentisate->Tocopherols Biosynthesis Photosynthesis Photosynthesis Plastoquinone->Photosynthesis Antioxidant_Defense Antioxidant_Defense Tocopherols->Antioxidant_Defense AtHPPD_IN_1 This compound AtHPPD_IN_1->AtHPPD Binds to Active Site Bleaching_Phenotype Bleaching & Plant Death Blocked_Catalysis->Bleaching_Phenotype

AtHPPD signaling pathway and the mechanism of inhibition by this compound.

Experimental Protocol: Spectrophotometric IC50 Determination for AtHPPD Inhibitors

This protocol outlines a standard spectrophotometric assay to determine the IC50 value of an inhibitor against AtHPPD. The assay measures the enzymatic activity by monitoring the consumption of the substrate, 4-hydroxyphenylpyruvate (HPP).

1. Reagents and Materials:

  • Purified recombinant AtHPPD enzyme

  • 4-hydroxyphenylpyruvate (HPP) substrate solution

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • Cofactor Solution: 2 mM Ascorbic Acid, 0.1 mM FeSO4

  • Inhibitor stock solution (e.g., this compound) dissolved in DMSO

  • DMSO (for control)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 310 nm

2. Experimental Procedure:

  • Prepare Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in DMSO to create a range of concentrations to be tested.

  • Prepare Reaction Mix: In a microcentrifuge tube, prepare a reaction pre-mixture containing the assay buffer, cofactor solution, and the purified AtHPPD enzyme at the desired final concentration.

  • Assay Setup:

    • In a 96-well UV-transparent plate, add 180 µL of the reaction pre-mixture to each well.

    • Add 2 µL of the serially diluted inhibitor solutions to the respective wells. For the control wells (no inhibition), add 2 µL of DMSO.

    • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: To start the enzymatic reaction, add 20 µL of the HPP substrate solution to each well.

  • Measure Absorbance: Immediately begin measuring the decrease in absorbance at 310 nm over a set period using a microplate reader in kinetic mode. This decrease corresponds to the consumption of HPP.

  • Data Analysis:

    • Calculate the initial reaction rates (slope of the linear portion of the absorbance vs. time curve) for each inhibitor concentration and the control.

    • Calculate the percentage of inhibition for each concentration relative to the control (DMSO) using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control)).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve (e.g., using a four-parameter logistic model).[3]

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Dilution Prepare Inhibitor Serial Dilutions Add_Inhibitor Add Inhibitor/DMSO to Wells Inhibitor_Dilution->Add_Inhibitor Reaction_Mix Prepare Reaction Mix (Buffer, Cofactors, Enzyme) Add_Mix Add Reaction Mix to 96-well Plate Reaction_Mix->Add_Mix Add_Mix->Add_Inhibitor Pre_Incubate Pre-incubate (10 min, RT) Add_Inhibitor->Pre_Incubate Add_Substrate Initiate with HPP Substrate Pre_Incubate->Add_Substrate Measure_Absorbance Measure Absorbance (310 nm, kinetic) Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Initial Reaction Rates Measure_Absorbance->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Plot_Data Plot % Inhibition vs. log[Inhibitor] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 (Dose-Response Curve) Plot_Data->Determine_IC50

Workflow for the spectrophotometric determination of IC50 values.

References

Comparative Analysis of AtHPPD-IN-1 Cross-reactivity with HPPD from Diverse Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the inhibitory activity of AtHPPD-IN-1 against its target enzyme, 4-hydroxyphenylpyruvate dioxygenase (HPPD), from various species. This document is intended for researchers, scientists, and drug development professionals working on the development of novel herbicides and therapeutics targeting the HPPD enzyme.

This compound is a known inhibitor of HPPD from Arabidopsis thaliana (AtHPPD), a crucial enzyme in the tyrosine catabolism pathway. In plants, this pathway is essential for the biosynthesis of plastoquinones and tocopherols, which are vital for photosynthesis and antioxidant activity. Inhibition of HPPD leads to bleaching of plant tissues and ultimately, plant death, making it a key target for herbicide development. In mammals, HPPD is involved in tyrosine metabolism, and its dysfunction is associated with metabolic disorders.

Quantitative Analysis of Inhibitory Potency

The inhibitory potential of this compound against Arabidopsis thaliana HPPD (AtHPPD) has been evaluated, with reported half-maximal inhibitory concentration (IC50) values showing some variability in the scientific literature. One source reports an IC50 value of 0.248 µM[1], while another indicates a significantly higher potency with an IC50 of 12 nM[2]. This discrepancy may arise from differences in experimental conditions, such as enzyme and substrate concentrations, buffer composition, or the specific recombinant AtHPPD used.

Currently, there is a lack of publicly available data on the cross-reactivity of this compound with HPPD enzymes from other species, including mammals (e.g., human, mouse, rat), bacteria, and fungi. This information is critical for assessing the selectivity and potential off-target effects of this compound, which are key considerations for its development as either a broad-spectrum herbicide or a species-specific inhibitor.

CompoundTarget EnzymeIC50 (µM)Reference
This compoundArabidopsis thaliana HPPD (AtHPPD)0.248[1]
This compoundArabidopsis thaliana HPPD (AtHPPD)0.012[2]

Table 1: Inhibitory Activity of this compound against Arabidopsis thaliana HPPD. This table summarizes the reported IC50 values for this compound against its primary target. The significant variation in reported values highlights the need for standardized assay conditions for comparative analysis.

Signaling Pathway and Mechanism of Action

This compound, like other triketone inhibitors, is believed to function by chelating the Fe(II) ion in the active site of the HPPD enzyme. This action prevents the binding of the natural substrate, 4-hydroxyphenylpyruvate, thereby inhibiting the catalytic conversion to homogentisate. The disruption of this pathway in plants leads to the depletion of essential downstream products, resulting in the herbicidal effect.

HPPD_Pathway cluster_pathway Tyrosine Catabolism Pathway cluster_inhibition Inhibition Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP Tyrosine Aminotransferase Homogentisate Homogentisate HPP->Homogentisate HPPD Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate HGD Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Hydrolase AtHPPD_IN_1 This compound AtHPPD_IN_1->HPP caption Figure 1. Tyrosine catabolism pathway and the point of inhibition by this compound. Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare Reagents: - Assay Buffer - Cofactor Solution - Enzyme Solutions (HPPD, HGD) - Substrate (HPPA) - this compound Dilutions B Add Reagents to Wells: Buffer, Cofactors, HGD, Inhibitor A->B C Add HPPD Enzyme (Pre-incubation) B->C D Initiate Reaction with HPPA C->D E Monitor Absorbance at 318 nm D->E F Calculate Initial Reaction Rates E->F G Determine Percent Inhibition F->G H Generate Dose-Response Curve G->H I Calculate IC50 Value H->I caption Figure 2. General experimental workflow for determining the IC50 of this compound. Selectivity_Assessment cluster_inhibitor Test Compound cluster_targets Target HPPD Enzymes cluster_assay In Vitro Assay cluster_analysis Comparative Analysis Inhibitor This compound Assay IC50 Determination Inhibitor->Assay Plant Plant HPPD (e.g., A. thaliana) Plant->Assay Mammalian Mammalian HPPD (e.g., Human, Mouse) Mammalian->Assay Bacterial Bacterial HPPD Bacterial->Assay Fungal Fungal HPPD Fungal->Assay Selectivity Selectivity Profile: - High Plant Selectivity? - Broad Spectrum? - Mammalian Toxicity Risk? Assay->Selectivity caption Figure 3. Logical framework for assessing the cross-reactivity of this compound.

References

Benchmarking AtHPPD-IN-1 against other commercial HPPD inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of herbicide discovery, 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors have emerged as a critical class of bleaching herbicides. This guide provides a comprehensive comparison of the novel HPPD inhibitor, AtHPPD-IN-1, against a range of commercial alternatives, offering researchers, scientists, and drug development professionals a detailed analysis of its performance based on available experimental data.

Quantitative Performance Analysis

The efficacy of HPPD inhibitors is primarily determined by their ability to inhibit the target enzyme, measured as the half-maximal inhibitory concentration (IC50), and their herbicidal activity in controlling various weed species. The following tables summarize the available quantitative data for this compound and other commercial HPPD inhibitors.

Table 1: In Vitro HPPD Enzyme Inhibition (IC50 Values)

CompoundTarget EnzymeIC50 Value
This compound Arabidopsis thaliana HPPD12 nM
MesotrioneArabidopsis thaliana HPPD0.283 µM
HPPD-IN-1Arabidopsis thaliana HPPD0.248 µM
FenquinotrioneRice HPPD27.2 nM
FenquinotrioneArabidopsis thaliana HPPD44.7 nM
Nitisinone4-HPPD173 nM
Leptospermonep-Hydroxyphenylpyruvate dioxygenase12.1 µM

Disclaimer: The IC50 values presented above are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.

Table 2: Herbicidal Efficacy of Commercial HPPD Inhibitors

Commercial InhibitorTarget CropsCommon Weeds ControlledTypical Application Rate (g a.i./ha)
MesotrioneMaize, Sugarcane, SorghumPigweeds (Amaranthus spp.), Lambsquarters (Chenopodium album), Velvetleaf (Abutilon theophrasti), Waterhemp (Amaranthus tuberculatus)105 - 210
IsoxaflutoleCorn (Maize), SugarcaneVelvetleaf (Abutilon theophrasti), Kochia (Bassia scoparia), Common Ragweed (Ambrosia artemisiifolia), Waterhemp (Amaranthus tuberculatus)52.5 - 105
TopramezoneCorn (Maize)Giant Ragweed (Ambrosia trifida), Common Lambsquarters (Chenopodium album), Barnyardgrass (Echinochloa crus-galli)12 - 25
BicyclopyroneCorn (Maize)Broadleaf weeds and grasses30 - 50 (in premix)

Note: g a.i./ha = grams of active ingredient per hectare. Rates are indicative and should be adjusted based on local conditions and product labels.

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the evaluation process for HPPD inhibitors, the following diagrams illustrate the key biological pathway and a typical experimental workflow.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Substrate Homogentisate (B1232598) Homogentisate HPPD->Homogentisate Catalysis Plastoquinone Plastoquinone Biosynthesis Homogentisate->Plastoquinone Tocopherol Tocopherol (Vitamin E) Biosynthesis Homogentisate->Tocopherol Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Required for Chlorophyll Chlorophyll Protection Carotenoid->Chlorophyll Protects Plant_Death Plant Death Carotenoid->Plant_Death Deficiency leads to bleaching Photosynthesis Photosynthesis Chlorophyll->Photosynthesis Photosynthesis->Plant_Death Inhibitor This compound & Commercial Inhibitors Inhibitor->HPPD Inhibition

HPPD Inhibition Signaling Pathway

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis recombinant_protein Recombinant AtHPPD Expression & Purification enzyme_assay HPPD Enzyme Inhibition Assay recombinant_protein->enzyme_assay ic50 IC50 Value Determination enzyme_assay->ic50 greenhouse_trials Greenhouse Trials (Pre- & Post-emergence) ic50->greenhouse_trials Promising Candidates weed_control Weed Control Efficacy (GR50 Determination) greenhouse_trials->weed_control crop_selectivity Crop Selectivity Assessment greenhouse_trials->crop_selectivity field_trials Field Trials weed_control->field_trials crop_selectivity->field_trials Field Validation

Experimental Workflow for HPPD Inhibitor Evaluation

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key experiments used in the evaluation of HPPD inhibitors.

In Vitro AtHPPD Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Arabidopsis thaliana 4-hydroxyphenylpyruvate dioxygenase (AtHPPD).

Materials:

  • Recombinant AtHPPD enzyme

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

  • Substrate: 4-hydroxyphenylpyruvate (HPPA)

  • Cofactors: Ascorbic acid, FeSO4

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, AtHPPD enzyme, and cofactors in each well of the microplate.

  • Add varying concentrations of the test compound to the wells. A control group with DMSO only should be included.

  • Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the HPPA substrate to all wells.

  • Immediately measure the rate of homogentisate formation (or substrate depletion) spectrophotometrically at a specific wavelength over time.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Pre-Emergence Herbicidal Activity Assay (Greenhouse)

Objective: To evaluate the pre-emergence herbicidal efficacy of a test compound on various weed species.

Materials:

  • Pots or trays filled with a standardized soil mix

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album)

  • Test compound formulated for spray application

  • Commercial standard herbicide (e.g., Mesotrione)

  • Calibrated laboratory sprayer

  • Greenhouse with controlled environmental conditions

Procedure:

  • Sow the seeds of the target weed species at a uniform depth in the pots.

  • Prepare different concentrations of the test compound and the commercial standard in a suitable solvent and surfactant mixture.

  • Apply the herbicide solutions evenly to the soil surface of the pots using a calibrated sprayer. An untreated control group should be included.

  • Place the pots in a greenhouse under controlled conditions (temperature, light, humidity) and water as needed.

  • Visually assess the percentage of weed control (phytotoxicity) at regular intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete kill).

  • At the end of the experiment, the fresh or dry weight of the above-ground biomass can be measured for a more quantitative assessment.

  • Calculate the GR50 value (the concentration of herbicide required to cause a 50% reduction in plant growth) using a dose-response analysis.

Crop Selectivity Assay (Greenhouse)

Objective: To assess the phytotoxic effect of a test compound on different crop species.

Procedure:

  • This assay follows a similar procedure to the pre-emergence herbicidal activity assay, but instead of weed species, seeds of different crop species (e.g., maize, soybean, wheat, peanuts) are planted.

  • The test compound is applied at rates that are effective for weed control.

  • Crop injury is visually assessed at regular intervals using a scale of 0% (no injury) to 100% (complete crop death). Symptoms to note include stunting, chlorosis (yellowing), and necrosis (tissue death).

  • Plant height and biomass can also be measured to quantify the impact on crop growth.

This guide provides a foundational comparison of this compound against established commercial HPPD inhibitors. Further research with direct comparative studies under standardized conditions is necessary to fully elucidate the relative performance of this compound for specific agricultural applications.

Statistical Validation of AtHPPD-IN-1 Herbicidal Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the herbicidal activity of the novel 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, AtHPPD-IN-1, against established commercial herbicides. The information is intended to offer an objective overview of its potential, supported by available experimental data, to aid in research and development efforts.

Introduction to this compound and HPPD Inhibitors

This compound is a novel compound identified as an inhibitor of the plant enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is a critical component in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) in plants. By inhibiting HPPD, these herbicides disrupt the formation of these vital molecules, leading to the degradation of chlorophyll (B73375) and subsequent bleaching of plant tissues, ultimately causing plant death. This compound has shown potent in vitro activity against the HPPD enzyme from Arabidopsis thaliana.

Comparative Herbicidal Activity

A direct comparison of the whole-plant herbicidal efficacy of this compound with commercial alternatives is challenging due to the limited availability of public data from whole-plant bioassays for this specific compound. However, a comparison of its in vitro enzyme inhibition activity provides a valuable benchmark.

In Vitro Enzyme Inhibition Data

The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance required to inhibit a biological process by 50%. In the context of herbicides, a lower IC50 value against the target enzyme generally indicates higher potency.

CompoundTarget EnzymeIC50 (µM)
This compound Arabidopsis thaliana HPPD0.248
Mesotrione (B120641)Arabidopsis thaliana HPPD0.283

Note: Data for this compound and Mesotrione is based on in vitro assays against the Arabidopsis thaliana HPPD enzyme.

Whole-Plant Herbicidal Efficacy (Publicly Available Data)

While specific GR50 (the dose causing a 50% reduction in plant growth) or ED50 (the dose causing a 50% effect) values for this compound are not publicly available, the following table presents data for the well-established HPPD inhibitors, mesotrione and topramezone, on common weed species. This provides a reference for the expected efficacy of a potent HPPD inhibitor.

HerbicideWeed SpeciesApplication Rate (g a.i./ha)Control (%)
MesotrioneAmaranthus retroflexus (Redroot Pigweed)105>90
MesotrioneChenopodium album (Common Lambsquarters)105>90
MesotrioneSetaria viridis (Green Foxtail)10570-89
TopramezoneAmaranthus retroflexus (Redroot Pigweed)18.4>95
TopramezoneChenopodium album (Common Lambsquarters)18.4>95
TopramezoneSetaria viridis (Green Foxtail)18.4>90

Note: The efficacy of herbicides can vary depending on environmental conditions, weed growth stage, and application methods.

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of HPPD-inhibiting herbicides.

In Vitro HPPD Enzyme Inhibition Assay

Objective: To determine the concentration of the inhibitor required to reduce the activity of the HPPD enzyme by 50% (IC50).

Materials:

  • Purified HPPD enzyme (e.g., from Arabidopsis thaliana)

  • Substrate: 4-hydroxyphenylpyruvate (HPP)

  • Cofactors: Ascorbate, Fe(II)

  • Test compound (this compound or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, HPPD enzyme, ascorbate, and Fe(II).

  • Add varying concentrations of the test compound to the wells of a microplate.

  • Initiate the enzymatic reaction by adding the substrate (HPP).

  • Monitor the rate of the reaction by measuring the consumption of a co-substrate (e.g., oxygen) or the formation of the product using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Whole-Plant Herbicidal Bioassay (Post-emergence)

Objective: To evaluate the herbicidal efficacy of a compound on whole plants after they have emerged from the soil.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album, Setaria viridis)

  • Pots or trays filled with a suitable growing medium

  • Test compound formulated for spraying

  • Laboratory track sprayer calibrated to deliver a precise volume

  • Growth chamber or greenhouse with controlled environmental conditions (temperature, light, humidity)

Procedure:

  • Sow the seeds of the target weed species in pots and allow them to germinate and grow to a specific stage (e.g., 2-4 true leaves).

  • Prepare a series of dilutions of the formulated test compound to achieve a range of application rates (e.g., in grams of active ingredient per hectare, g a.i./ha).

  • Apply the herbicide solutions to the plants using a calibrated laboratory track sprayer to ensure uniform coverage. Include an untreated control group.

  • Return the treated plants to the growth chamber or greenhouse.

  • Visually assess the herbicidal injury (e.g., bleaching, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (0% = no effect, 100% = complete death).

  • At the end of the experiment, harvest the above-ground biomass, determine the fresh weight, and then dry the tissue in an oven to determine the dry weight.

  • Calculate the growth reduction (GR) for each treatment compared to the untreated control.

  • Determine the GR50 or ED50 values by fitting the dose-response data to a suitable regression model.

Visualizations

Signaling Pathway of HPPD Inhibition

HPPD_Inhibition_Pathway cluster_enzyme HPPD Enzyme Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPPA HPPD HPPD HPPA->HPPD HGA Homogentisate (HGA) Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols (Vitamin E) HGA->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll PlantDeath Plant Death Chlorophyll->PlantDeath HPPD->HGA Inhibitor This compound Inhibitor->HPPD Inhibition

Caption: Mechanism of action of HPPD-inhibiting herbicides like this compound.

Experimental Workflow for Herbicidal Activity Validation

Herbicidal_Activity_Workflow cluster_invitro In Vitro Assay cluster_invivo Whole-Plant Bioassay cluster_data Data Analysis & Comparison EnzymeAssay HPPD Enzyme Inhibition Assay IC50 Determine IC50 Value EnzymeAssay->IC50 Comparison Compare with Commercial Herbicides IC50->Comparison Planting Plant Weed Seeds Treatment Herbicide Application (Post-emergence) Planting->Treatment Assessment Visual Assessment & Biomass Measurement Treatment->Assessment GR50 Calculate GR50/ED50 Assessment->GR50 GR50->Comparison

Caption: Workflow for the statistical validation of herbicidal activity.

Logical Relationship of HPPD Inhibition to Plant Death

Logical_Relationship Start HPPD Inhibitor (e.g., this compound) Applied to Plant Inhibition HPPD Enzyme Inhibited Start->Inhibition Plastoquinone_Depletion Plastoquinone Biosynthesis Blocked Inhibition->Plastoquinone_Depletion Carotenoid_Deficiency Carotenoid Biosynthesis Fails Plastoquinone_Depletion->Carotenoid_Deficiency Chlorophyll_Degradation Chlorophyll is Destroyed by Light (Photo-oxidation) Carotenoid_Deficiency->Chlorophyll_Degradation Bleaching Visible Bleaching of Plant Tissues Chlorophyll_Degradation->Bleaching Death Plant Death Bleaching->Death

Caption: The logical cascade from HPPD inhibition to eventual plant death.

Comparing the kinetic parameters of AtHPPD-IN-1 with known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic parameters of a novel inhibitor, Y13161, with other known inhibitors of Arabidopsis thaliana 4-hydroxyphenylpyruvate dioxygenase (AtHPPD), a key enzyme in the tyrosine catabolic pathway and a validated target for herbicide development. The data presented is compiled from publicly available research, offering a valuable resource for those engaged in the discovery and development of new HPPD inhibitors.

Data Presentation: Kinetic Parameters of AtHPPD Inhibitors

The inhibitory potential of a compound is quantified by its kinetic parameters, primarily the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the available kinetic data for selected AtHPPD inhibitors.

InhibitorInhibition TypeKᵢ (nM)IC₅₀ (nM)Substrate UsedReference
Y13161Competitive24.16 ± 1.01-HPPA[1]
Hppd-IN-2-0.60 ± 0.101.80 ± 0.20HPP[2]
Mesotrione----[3]
Sulcotrione----[3]
Isoxaflutole----[3]
Tembotrione----[3]

Experimental Protocols

The determination of kinetic parameters is crucial for characterizing the efficacy and mechanism of an inhibitor. Below are detailed methodologies for key experiments.

In Vitro HPPD Inhibition Assay

This assay is fundamental for determining the IC₅₀ value of a test compound.

Materials:

  • Recombinant AtHPPD enzyme

  • Substrate: 4-hydroxyphenylpyruvate (HPP)[2]

  • Cofactors: Ascorbic acid, Fe(II)[2]

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)[2]

  • Test compound dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: A series of dilutions of the test compound are prepared in the assay buffer.

  • Reaction Mixture: In each well of the microplate, the assay buffer, ascorbic acid, Fe(II), and the diluted test compound are added. A control containing only DMSO is also included.[4]

  • Enzyme Addition: The recombinant AtHPPD enzyme is added to each well.[4]

  • Pre-incubation: The plate is incubated for a short period (e.g., 10 minutes at room temperature) to allow the inhibitor to bind to the enzyme.[4]

  • Reaction Initiation: The enzymatic reaction is started by adding the HPP substrate.[4]

  • Measurement: The enzyme's activity is determined by monitoring the consumption of oxygen with a specific probe or by spectrophotometrically measuring the formation of the product, homogentisate.[2] Specifically, the decrease in absorbance at 310 nm (corresponding to HPPA consumption) can be measured over time.[4]

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC₅₀ value is then determined by fitting the dose-response data to a sigmoidal curve.[2]

Determination of Inhibition Type and Kᵢ

To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), further kinetic studies are performed.

Procedure:

  • The initial reaction rates are measured at various substrate concentrations in the presence of different, fixed concentrations of the inhibitor.

  • The data is then plotted using a double reciprocal plot (Lineweaver-Burk plot) or fitted directly to the Michaelis-Menten equation modified for inhibition.

  • The type of inhibition is determined by the characteristic pattern of the plot. For competitive inhibition, the lines will intersect on the y-axis.

  • The Kᵢ value is calculated from the secondary plot of the slopes of the Lineweaver-Burk plot versus the inhibitor concentration.

Visualizations

HPPD Inhibition and its Effect on Plant Metabolism

The inhibition of HPPD disrupts a critical metabolic pathway in plants, leading to a characteristic bleaching effect.

HPPD_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD AtHPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols HGA->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Photosynthesis Photosynthesis Carotenoids->Photosynthesis Bleaching Bleaching & Plant Death Bleaching->Photosynthesis Disrupts HPPD->HGA HPPD->Bleaching Lack of HGA leads to Inhibitor AtHPPD-IN-1 (e.g., Y13161) Inhibitor->HPPD Inhibition

Caption: Mechanism of action of HPPD inhibitors leading to plant death.

Generalized Workflow for HPPD Inhibitor Discovery

The discovery of novel HPPD inhibitors typically follows a structured and multi-step process.

Discovery_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Characterization Phase HTS High-Throughput Screening (HTS) of Compound Libraries Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Hit-to-Lead Generation (SAR Studies) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (Improve Potency & Selectivity) Lead_Gen->Lead_Opt In_Vitro In Vitro Testing (Kinetic Analysis, IC₅₀) Lead_Opt->In_Vitro In_Vivo In Vivo Testing (Greenhouse Trials) In_Vitro->In_Vivo Candidate Candidate Herbicide In_Vivo->Candidate Select Candidate Compound

Caption: A generalized workflow for the discovery of novel HPPD inhibitors.

References

A Head-to-Head Comparison of AtHPPD-IN-1 and Other Novel HPPD Inhibitors for Next-Generation Herbicide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed, data-driven comparison of the novel 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, AtHPPD-IN-1, with other recently developed HPPD inhibitors. It is intended for researchers, scientists, and professionals in the field of drug discovery and herbicide development to facilitate an objective evaluation of these compounds.

Introduction to HPPD Inhibition

4-hydroxyphenylpyruvate dioxygenase (HPPD) is a critical enzyme in the tyrosine catabolism pathway. In plants, this pathway is essential for the biosynthesis of plastoquinone (B1678516) and tocopherols. Inhibition of HPPD disrupts this pathway, leading to a depletion of these vital compounds. This, in turn, inhibits the formation of carotenoids, which protect chlorophyll (B73375) from photo-oxidation. The resulting "bleaching" of the plant tissue ultimately leads to plant death, making HPPD an effective target for herbicides.[1][2][3][4] HPPD inhibitors are categorized into several chemical classes, including triketones, pyrazoles, and isoxazoles.[4]

This compound: A Potent Triketone-Indazolone Inhibitor

This compound, also identified as compound III-15, is a novel and highly potent HPPD inhibitor belonging to the triketone-indazolone chemical class. Recent studies have demonstrated its exceptional inhibitory activity against Arabidopsis thaliana HPPD (AtHPPD), with a reported half-maximal inhibitory concentration (IC50) of 12 nM. This makes it significantly more potent than many existing commercial herbicides, such as mesotrione.

Quantitative Comparison of HPPD Inhibitors

The following table summarizes the in vitro inhibitory activity of this compound and other novel HPPD inhibitors against Arabidopsis thaliana HPPD (AtHPPD). For reference, data for the widely used commercial herbicide, mesotrione, is also included.

Compound Name/IDChemical ClassAtHPPD IC50 (µM)Reference CompoundReference AtHPPD IC50 (µM)
This compound (III-15) Triketone-Indazolone0.012 Mesotrione~0.273 - 0.350
Compound 23 Triketone-Quinoxalin-2-one0.034Mesotrione0.350[5][6]
Compound 23 (Triketone-Aminopyridine)Triketone-Aminopyridine0.047[7]Mesotrione0.273[7]
Compound Z9 Pyrazole0.05[8][9][10]Mesotrione1.76[8][9][10]
Compound B14 Pyrazole-Diphenyl Ether0.12[11]Topramezone0.42[11]
Compound B41 Triketone 2H-benzo[b][6][8]oxazin-3-one0.156[12]Mesotrione0.252[12]
Compound B39 Triketone 2H-benzo[b][6][8]oxazin-3-one0.172[12]Mesotrione0.252[12]
Compounds 27/28 2-(Arylformyl)cyclohexane-1,3-dioneMore potent than MesotrioneMesotrione0.204[13]
HPPD-IN-1 (II-3) Triketone0.248[14]Mesotrione0.283[14]
Compound II-1 Niacin-Triketone0.262[15]--
Mesotrione Triketone0.204 - 1.76--
Topramezone Pyrazolone0.11 - 1.33--

Mechanism of Action: Signaling Pathway and Experimental Workflow

The inhibitory action of this compound and other HPPD inhibitors disrupts the carotenoid biosynthesis pathway. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating novel HPPD inhibitors.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD_Enzyme HPPD Enzyme HPPA->HPPD_Enzyme HGA Homogentisate (HGA) Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Cofactor Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Bleaching & Plant Death HPPD_Enzyme->HGA HPPD_Inhibitor This compound & Other HPPD Inhibitors HPPD_Inhibitor->HPPD_Enzyme

Caption: Inhibition of the HPPD enzyme by this compound blocks the conversion of HPPA to HGA.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo/Greenhouse Analysis Target_ID Target Identification (AtHPPD) Compound_Synth Compound Synthesis (e.g., this compound) Target_ID->Compound_Synth Enzyme_Assay HPPD Inhibition Assay (IC50 Determination) Compound_Synth->Enzyme_Assay SAR Structure-Activity Relationship (SAR) Enzyme_Assay->SAR SAR->Compound_Synth Optimization Lead_Compound Lead Compound Selection SAR->Lead_Compound Herbicidal_Assay Herbicidal Activity Assay (Weed Control Spectrum) Lead_Compound->Herbicidal_Assay Crop_Safety Crop Safety Evaluation Herbicidal_Assay->Crop_Safety

Caption: A typical workflow for the discovery and evaluation of novel HPPD inhibitors.

Logical_Comparison cluster_Novel_Inhibitors Other Novel HPPD Inhibitors cluster_Commercial_Inhibitors Commercial HPPD Inhibitors AtHPPD_IN_1 This compound Triketones Triketones AtHPPD_IN_1->Triketones Superior Potency Pyrazoles Pyrazoles AtHPPD_IN_1->Pyrazoles Higher Potency Mesotrione Mesotrione AtHPPD_IN_1->Mesotrione ~30x More Potent Topramezone Topramezone AtHPPD_IN_1->Topramezone Significantly More Potent Isoxazoles Isoxazoles

Caption: Logical comparison of this compound's potency against other HPPD inhibitors.

Experimental Protocols

In Vitro HPPD Inhibition Assay (IC50 Determination)

This protocol outlines the spectrophotometric method used to determine the half-maximal inhibitory concentration (IC50) of test compounds against Arabidopsis thaliana HPPD (AtHPPD).

1. Reagents and Materials:

  • Assay Buffer: 100 mM HEPES or Tris-HCl buffer, pH 7.5.

  • Cofactors: 2 mM Ascorbic acid and 0.1 mM FeSO4.

  • Enzyme: Purified recombinant AtHPPD enzyme.

  • Substrate: 4-hydroxyphenylpyruvate (HPPA) stock solution.

  • Test Compounds: Serial dilutions of this compound and other inhibitors in DMSO.

  • Microplate: 96-well, UV-transparent microplate.

  • Spectrophotometer: Microplate reader capable of measuring absorbance at 310 nm.

2. Procedure:

  • Prepare a reaction pre-mixture containing the assay buffer, cofactor solution, and the purified AtHPPD enzyme.

  • In a 96-well microplate, add 180 µL of the reaction pre-mixture to each well.

  • Add 2 µL of the serially diluted test compound solutions (or DMSO for the control wells) to the respective wells.

  • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 20 µL of the HPPA substrate solution to each well.

  • Immediately begin monitoring the decrease in absorbance at 310 nm over time using a microplate reader. This decrease corresponds to the consumption of the HPPA substrate.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Herbicidal Activity Assay (Greenhouse)

This protocol describes the evaluation of the herbicidal efficacy of test compounds on various weed species in a greenhouse setting.

1. Plant Material and Growth Conditions:

  • Select a panel of relevant weed species (e.g., Amaranthus retroflexus, Setaria viridis).

  • Sow seeds in pots containing a standard potting mix.

  • Grow plants in a greenhouse under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

2. Herbicide Application:

  • Apply the test compounds at various doses (e.g., 30, 60, 120, 150 g active ingredient per hectare) to plants at the 2-3 leaf stage.

  • Application is typically performed using a laboratory sprayer to ensure uniform coverage.

  • Include a non-treated control and a commercial standard (e.g., mesotrione) for comparison.

3. Evaluation:

  • Visually assess the herbicidal injury (e.g., bleaching, necrosis, growth inhibition) at 7, 14, and 21 days after treatment (DAT).

  • Use a rating scale from 0% (no effect) to 100% (complete plant death).

  • At the end of the experiment, harvest the above-ground biomass and measure the fresh or dry weight to quantify the growth reduction.

Conclusion

This compound has emerged as a highly promising novel HPPD inhibitor with exceptional in vitro potency against AtHPPD, significantly surpassing the activity of the commercial standard, mesotrione. The data presented in this guide highlights its potential as a lead compound for the development of a new generation of highly effective herbicides. Further research into its herbicidal spectrum, crop selectivity, and toxicological profile is warranted to fully assess its potential for agricultural applications.

References

Safety Operating Guide

Prudent Disposal of AtHPPD-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of AtHPPD-IN-1 in a laboratory setting, emphasizing procedural steps and safety precautions.

In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative and cautious approach to its disposal is paramount. This guide is predicated on general laboratory safety protocols for handling potentially hazardous chemical waste. All procedures should be conducted in consultation with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Handle this compound and any associated waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Waste Segregation and Containerization

Proper segregation of chemical waste is a critical step in ensuring safe disposal.

  • Solid Waste: All solid materials contaminated with this compound, such as weighing papers, pipette tips, contaminated gloves, and bench paper, should be collected in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses containing this compound must be collected in a separate, leak-proof, and chemically compatible hazardous waste container. It is imperative not to mix this compound waste with other incompatible waste streams. For instance, organic solvent waste should be kept separate from aqueous waste.

Under no circumstances should this compound or its solutions be disposed of down the sink or in regular trash, as this can pose a significant environmental hazard and violate regulations. [1]

Container Management

The integrity and labeling of waste containers are essential for safe storage and disposal.

  • Use containers that are in good condition and are chemically compatible with the waste they are intended to hold.

  • Waste containers must be kept securely closed at all times, except when actively adding waste.

  • All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the primary hazards (e.g., "Toxic," "Environmental Hazard").[1]

Store waste containers in a designated and secondarily contained satellite accumulation area within the laboratory.

Decontamination and Disposal of Empty Containers

Empty containers that previously held this compound must be treated as hazardous waste due to residual contamination.[2]

  • Triple Rinse: The empty container should be rinsed three times with a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • Collect Rinsate: The solvent rinse (rinsate) from each rinse should be collected and disposed of as hazardous liquid waste.[1]

  • Container Disposal: After the final rinse, allow the container to air dry completely in a well-ventilated area, such as a fume hood. The original label should be defaced or removed to prevent accidental reuse.[1] The triple-rinsed container can then be disposed of according to your institution's guidelines for non-hazardous laboratory waste.[1]

Spill Cleanup

In the event of a spill, the area should be secured, and cleanup should only be performed by trained personnel.

  • Wear appropriate PPE.

  • Absorb the spill using an inert, dry material such as vermiculite, sand, or a commercial absorbent.

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous solid waste.[2]

  • Decontaminate the spill area and report the incident to your supervisor and EHS office.[2]

Disposal Workflow

The following diagram outlines the general workflow for the proper disposal of this compound waste.

cluster_0 Waste Generation cluster_1 Segregation cluster_2 Containerization cluster_3 Storage cluster_4 Disposal This compound Waste This compound Waste Solid Waste Solid Waste This compound Waste->Solid Waste Liquid Waste Liquid Waste This compound Waste->Liquid Waste Labeled Solid Waste Container Labeled Solid Waste Container Solid Waste->Labeled Solid Waste Container Labeled Liquid Waste Container Labeled Liquid Waste Container Liquid Waste->Labeled Liquid Waste Container Satellite Accumulation Area Satellite Accumulation Area Labeled Solid Waste Container->Satellite Accumulation Area Labeled Liquid Waste Container->Satellite Accumulation Area EHS Pickup EHS Pickup Satellite Accumulation Area->EHS Pickup

Disposal workflow for this compound waste.

Disclaimer: This information is provided as a general guide. The disposal of chemical waste is strictly regulated. Always consult with your institution's Environmental Health and Safety (EHS) office for specific procedures and to ensure compliance with all applicable regulations.

References

Essential Safety and Operational Guidance for Handling AtHPPD-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical information for the handling and disposal of AtHPPD-IN-1. As a matter of laboratory best practice, any compound with unknown specific hazards should be handled as if it were hazardous.[1] The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure.[2] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[1]Protects against splashes and airborne particles. A face shield may be necessary for procedures with a high risk of splashing.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[1]Prevents direct skin contact. The specific glove material should be chosen based on broad chemical resistance in the absence of specific data for this compound.[1]
Body Protection Laboratory coat.[1]Protects skin and personal clothing from contamination. For larger quantities, a chemically resistant apron or coveralls may be warranted.[1]
Respiratory Protection Use in a well-ventilated area or a fume hood.[1][3]In cases of inadequate ventilation or the potential for aerosol generation, appropriate respiratory protection should be worn.[3]
Foot Protection Closed-toe shoes.[1]Mandatory in all laboratory settings to protect against spills and falling objects.[1]

Operational and Disposal Plans

Handling Procedures:

  • All work with this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1]

  • Avoid generating dust when handling the solid form of the compound.[3]

  • Use appropriate tools, such as spatulas or tongs, to handle the material and avoid direct contact.[1]

  • Ensure all containers are clearly labeled and kept closed when not in use.[1]

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

Disposal Plan:

  • Dispose of this compound and any contaminated materials in designated, sealed, and properly labeled hazardous waste containers.[3][4]

  • Do not mix chemical waste unless the compatibility of the substances is known.[4]

  • Follow all institutional, local, and national regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.

Experimental Workflow: PPE Donning and Doffing

The following diagram outlines the correct sequence for putting on (donning) and taking off (doffing) PPE to prevent contamination of the user and the laboratory environment.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Perform Hand Hygiene (1) Perform Hand Hygiene (1) Put on Gown Put on Gown Perform Hand Hygiene (1)->Put on Gown Put on Mask/Respirator Put on Mask/Respirator Put on Gown->Put on Mask/Respirator Put on Eye Protection Put on Eye Protection Put on Mask/Respirator->Put on Eye Protection Put on Gloves Put on Gloves Put on Eye Protection->Put on Gloves Remove Gloves Remove Gloves Remove Gown Remove Gown Remove Gloves->Remove Gown Perform Hand Hygiene (2) Perform Hand Hygiene (2) Remove Gown->Perform Hand Hygiene (2) Remove Eye Protection Remove Eye Protection Perform Hand Hygiene (2)->Remove Eye Protection Remove Mask/Respirator Remove Mask/Respirator Remove Eye Protection->Remove Mask/Respirator Perform Hand Hygiene (3) Perform Hand Hygiene (3) Remove Mask/Respirator->Perform Hand Hygiene (3)

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.